O-Phthalimide-C3-acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO4/c14-10(15)6-3-7-13-11(16)8-4-1-2-5-9(8)12(13)17/h1-2,4-5H,3,6-7H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKSXJBFBVGLJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10185231 | |
| Record name | 4-Phthalimidobutyric acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10185231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3130-75-4 | |
| Record name | 4-Phthalimidobutyric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3130-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 4-Phthalimidobutyric acid | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phthalimidobutyric acid | |
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| Record name | 4-Phthalimidobutyric acid | |
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| Record name | 4-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-PHTHALIMIDOBUTYRIC ACID | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCM63TY4C3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(1,3-Dioxoisoindolin-2-yl)propanoic Acid (N-Phthaloyl-β-alanine)
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 3-(1,3-dioxoisoindolin-2-yl)propanoic acid, a compound of significant interest to researchers, scientists, and professionals in drug development.
Chemical Structure and Identification
3-(1,3-Dioxoisoindolin-2-yl)propanoic acid, also widely known as N-Phthaloyl-β-alanine, is an organic compound featuring a phthalimide (B116566) group attached to the nitrogen of β-alanine.[1][2] This structure imparts a unique combination of a protected amino group and a reactive carboxylic acid function, making it a valuable building block in organic synthesis.[1]
Systematic IUPAC Name: 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Synonyms:
-
3-Phthalimidopropanoic acid[1]
-
3-Phthalimidopropionic acid[1]
-
Pht-Beta-Ala-Oh[1]
-
β-(N-Phthalimido)propionic acid[1]
Chemical Identifiers:
| Identifier | Value |
| CAS Number | 3339-73-9[1][2][3] |
| Molecular Formula | C₁₁H₉NO₄[1][2] |
| Molecular Weight | 219.19 g/mol [2][4] |
| InChI Key | DXXHRZUOTPMGEH-UHFFFAOYSA-N[1] |
| SMILES | O=C(O)CCN1C(=O)C2=CC=CC=C2C1=O[1] |
Physicochemical and Spectral Properties
This compound typically presents as a white to off-white crystalline solid.[1] A summary of its key physicochemical properties is provided below.
Physicochemical Properties:
| Property | Value | Source |
| Melting Point | 148-153 °C | [4] |
| Boiling Point | No experimental data available. | [5] |
| Solubility | Soluble in polar solvents such as water and methanol. Soluble in chloroform. | [1][6] |
| pKa | No experimental data available. |
Spectral Data:
Detailed experimental 1H NMR, 13C NMR, and FTIR spectral data for 3-(1,3-dioxoisoindolin-2-yl)propanoic acid were not available in the public domain at the time of this review. Researchers are advised to acquire this data experimentally upon synthesis or purchase.
Synthesis and Experimental Protocols
The synthesis of 3-(1,3-dioxoisoindolin-2-yl)propanoic acid is typically achieved through the condensation of phthalic anhydride (B1165640) with β-alanine. Below are two detailed experimental protocols.
Protocol 1: Fusion Method
This protocol involves the direct fusion of the reactants at an elevated temperature.
Materials:
-
Phthalic anhydride (500 g)
-
β-alanine (267 g)
-
Water
Procedure:
-
A mixture of phthalic anhydride and β-alanine is heated to 200°C for 15 minutes.[7]
-
The molten mixture is then poured into 1500 ml of water, leading to the precipitation of the product.[7]
-
The precipitate is collected by filtration.[7]
-
The crude product is recrystallized from ethanol to yield pure phthaloyl-β-alanine.[7]
Expected Yield: Approximately 81.6% (537 g).[7]
Protocol 2: Stirred Reaction Method
This method involves heating the reactants with stirring, followed by recrystallization.
Materials:
-
β-alanine (25 g, 0.28 mole)
-
Phthalic anhydride (41.6 g, 0.28 mole)
-
Ethyl acetate
Procedure:
-
β-alanine and phthalic anhydride are heated at 150°C with stirring for three hours.[8]
-
The reaction mixture is then cooled.[8]
-
The solid product is recrystallized from ethyl acetate.[8]
Expected Yield: Approximately 90% (55 g).[8]
Applications in Research and Drug Development
3-(1,3-Dioxoisoindolin-2-yl)propanoic acid is a versatile molecule with several applications in scientific research and pharmaceutical development.
-
Pharmaceutical Intermediate: It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds.[4] Its structure is a key component in the development of novel therapeutic agents, including inhibitors of pancreatic lipase (B570770) and HIV-1 protease.[6][9]
-
Peptide Synthesis: The phthaloyl group acts as an effective protecting group for the primary amine of β-alanine, making it a valuable reagent in peptide synthesis.[1][4] This allows for the incorporation of this β-amino acid into peptide chains while preventing unwanted side reactions.
-
Hapten for Immunological Studies: N-Phthaloyl-β-alanine can function as a hapten. When coupled to a carrier protein like ovalbumin (OVA) using methods such as the mixed anhydride method, it can be used to elicit an immune response and generate antibodies for immunological assays.[10]
-
Bioconjugation: This compound is utilized in bioconjugation processes, where it facilitates the attachment of biomolecules to other molecules or surfaces, which is particularly relevant in the design of drug delivery systems.[4]
-
Material Science: It finds applications in the development of specialty polymers where specific chemical properties are desired for enhanced performance.[4]
While the biological activity of derivatives of N-Phthaloyl-β-alanine has been explored, there is no readily available information on its direct involvement in specific cellular signaling pathways.
Safety and Handling
As with any chemical reagent, 3-(1,3-dioxoisoindolin-2-yl)propanoic acid should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed information on handling, storage, and potential hazards.
Conclusion
3-(1,3-Dioxoisoindolin-2-yl)propanoic acid is a valuable and versatile chemical entity with a well-defined structure and accessible synthetic routes. Its utility as a protected amino acid and a building block for more complex molecules makes it a compound of continuing interest in medicinal chemistry, organic synthesis, and materials science. Further research into its biological activities and potential therapeutic applications is warranted.
References
- 1. CAS 3339-73-9: N-Phthaloyl-β-alanine | CymitQuimica [cymitquimica.com]
- 2. 3339-73-9[3-(1,3-Dioxoisoindolin-2-yl)propanoic acid]- Acmec Biochemical [acmec.com.cn]
- 3. parchem.com [parchem.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3339-73-9|3-(1,3-Dioxoisoindolin-2-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 6. usbio.net [usbio.net]
- 7. prepchem.com [prepchem.com]
- 8. prepchem.com [prepchem.com]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to 4-Phthalimidobutyric Acid: Physical and Chemical Characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phthalimidobutyric acid, also known as N-phthalyl-γ-aminobutyric acid, is a derivative of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. The phthalimide (B116566) group serves as a protecting group for the primary amine of GABA, allowing for selective chemical modifications. This technical guide provides a comprehensive overview of the physical and chemical characteristics of 4-Phthalimidobutyric acid, along with experimental protocols and graphical representations of its synthesis and reactivity, to support its application in research and drug development.
Physical and Chemical Properties
The physical and chemical properties of 4-Phthalimidobutyric acid are summarized in the tables below. These properties are crucial for understanding its behavior in various experimental and physiological conditions.
General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₁NO₄ | [1][2] |
| Molecular Weight | 233.22 g/mol | [1][2] |
| Appearance | White to off-white solid | [3] |
| Melting Point | 116-118 °C | [4] |
| Boiling Point | Predicted: >400 °C (decomposes) | |
| Solubility | Sparingly soluble in water. Soluble in organic solvents like dimethylformamide (DMF), dichloromethane, and methanol. | [4] |
| pKa (estimated) | Carboxylic acid: ~4-5 Phthalimide N-H: ~8.3 | [5] |
Note on pKa: The pKa of the carboxylic acid group is estimated to be in the typical range for aliphatic carboxylic acids. The pKa of the phthalimide N-H proton is based on the known pKa of phthalimide itself, which is approximately 8.3.[5]
Spectroscopic Data
| Spectroscopy | Key Features | Source |
| ¹H NMR | Spectra available on PubChem. | [1] |
| ¹³C NMR | Spectra available on PubChem. | [1] |
| Infrared (IR) | Characteristic peaks for C=O (imide and carboxylic acid), C-N, and aromatic C-H bonds. Spectra available on PubChem. | [1] |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. Data available on PubChem. | [1] |
Experimental Protocols
Synthesis of 4-Phthalimidobutyric Acid
A common method for the synthesis of 4-Phthalimidobutyric acid involves the reaction of γ-aminobutyric acid (GABA) with phthalic anhydride.
Materials:
-
γ-aminobutyric acid (GABA)
-
Phthalic anhydride
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of γ-aminobutyric acid and phthalic anhydride.[6]
-
Add a suitable solvent, such as glacial acetic acid, to the flask.[6]
-
Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product, 4-Phthalimidobutyric acid, will precipitate out of the solution.
-
Collect the solid product by filtration and wash it with a cold solvent (e.g., water or a mixture of acetic acid and water) to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.
Hydrolysis of 4-Phthalimidobutyric Acid
The phthalimide group can be removed by hydrolysis to yield γ-aminobutyric acid. This reaction can be carried out under acidic or basic conditions.
Acidic Hydrolysis:
-
Dissolve 4-Phthalimidobutyric acid in a strong acid, such as concentrated hydrochloric acid.
-
Heat the solution to reflux for several hours.
-
Upon cooling, phthalic acid will precipitate out and can be removed by filtration.
-
The filtrate, containing the hydrochloride salt of GABA, can be neutralized to obtain the free amino acid.
Reactivity and Stability
4-Phthalimidobutyric acid is a relatively stable compound under standard laboratory conditions. The primary reactive sites are the carboxylic acid group and the phthalimide ring.
-
Carboxylic Acid Group: The carboxylic acid can undergo typical reactions such as esterification, amidation, and reduction.
-
Phthalimide Ring: The imide ring is susceptible to nucleophilic attack, leading to ring-opening reactions. This is the basis for the deprotection of the amine group via hydrolysis.
The stability of the compound can be affected by strong acids, strong bases, and high temperatures, which can lead to hydrolysis of the imide ring.
Biological Context and Potential Applications
While specific signaling pathways for 4-Phthalimidobutyric acid are not extensively documented, its structural similarity to GABA suggests potential interactions with GABA receptors or transporters, although the bulky phthalimide group may hinder such interactions. Derivatives of phthalimides have been reported to possess a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][4]
The primary utility of 4-Phthalimidobutyric acid in drug development is as a protected form of GABA. This allows for chemical modifications to other parts of a molecule without affecting the amine group of the GABA moiety. The phthalimide group can then be removed in a later synthetic step to yield the final active compound.
Visualizations
Synthesis and Reactions of 4-Phthalimidobutyric Acid
Caption: Synthetic route and major reactions of 4-Phthalimidobutyric acid.
Conclusion
4-Phthalimidobutyric acid is a valuable chemical intermediate, primarily utilized as a protected form of γ-aminobutyric acid in organic synthesis and medicinal chemistry. Its well-defined physical and chemical properties, along with established synthetic and deprotection protocols, make it a versatile tool for the development of novel therapeutics. Further research into its direct biological activities and potential engagement with cellular signaling pathways could unveil new applications for this compound and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Phthalimidobutyric acid | C12H11NO4 | CID 18411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
- 5. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-Phthaloyl-γ-aminobutyric Acid (CAS: 3130-75-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Phthaloyl-γ-aminobutyric acid, with CAS number 3130-75-4, is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. By masking the primary amine of GABA with a phthaloyl group, this compound exhibits altered physicochemical properties that allow it to cross the blood-brain barrier, a feat GABA itself cannot readily achieve. This key characteristic positions N-Phthaloyl-γ-aminobutyric acid as a significant prodrug for GABA, with demonstrated anticonvulsant and antiulcer activities. This technical guide provides a comprehensive overview of its chemical properties, synthesis, biological activities, and the experimental protocols used to evaluate its efficacy.
Chemical and Physical Properties
N-Phthaloyl-γ-aminobutyric acid is a white solid at room temperature. Its structure combines the lipophilic phthalimide (B116566) group with the hydrophilic butyric acid moiety, contributing to its unique solubility and transport characteristics.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁NO₄ | [1] |
| Molecular Weight | 233.22 g/mol | [1] |
| CAS Number | 3130-75-4 | |
| Appearance | White solid | [2] |
| Melting Point | 114-116 °C | |
| Solubility | Soluble in DMSO and methanol |
Spectroscopic Data
The structural integrity of N-Phthaloyl-γ-aminobutyric acid is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals for the aromatic protons of the phthalimide group and the aliphatic protons of the γ-aminobutyric acid backbone.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.6 | br s | 1H | COOH |
| 7.85 - 7.88 | m | 4H | Phthalimide aromatic protons |
| 3.72 | t | 2H | N-CH₂ |
| 2.35 | t | 2H | CH₂-COOH |
| 1.95 | p | 2H | -CH₂- |
Note: The chemical shifts are approximate and may vary depending on the solvent and instrument used. The data is based on typical values for similar structures.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum further confirms the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~174 | COOH |
| ~168 | Phthalimide C=O |
| ~134 | Phthalimide aromatic C (quaternary) |
| ~132 | Phthalimide aromatic CH |
| ~123 | Phthalimide aromatic CH |
| ~39 | N-CH₂ |
| ~31 | CH₂-COOH |
| ~24 | -CH₂- |
Note: The chemical shifts are approximate and based on theoretical predictions and data from similar compounds.
Infrared (IR) Spectroscopy
The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic acid) |
| 1770 & 1710 | Strong | C=O stretch (Phthalimide, asymmetric and symmetric) |
| 1700 | Strong | C=O stretch (Carboxylic acid) |
| 1600 | Medium | C=C stretch (Aromatic) |
| 1400 | Medium | C-N stretch |
Note: The peak positions are approximate.
Mass Spectrometry
Mass spectrometry data confirms the molecular weight of the compound.
| m/z | Interpretation |
| 233.07 | [M]⁺ (Molecular ion) |
| 215 | [M-H₂O]⁺ |
| 188 | [M-COOH]⁺ |
| 160 | [Phthalimide-CH₂]⁺ |
| 148 | [Phthalimide]⁺ |
Note: Fragmentation patterns are predicted based on the structure.
Synthesis of N-Phthaloyl-γ-aminobutyric acid
The synthesis of N-Phthaloyl-γ-aminobutyric acid is typically achieved through the condensation of γ-aminobutyric acid with phthalic anhydride (B1165640).[3]
Experimental Protocol: Synthesis
-
Reactant Preparation: In a round-bottom flask, dissolve γ-aminobutyric acid (1 equivalent) in glacial acetic acid.
-
Addition of Phthalic Anhydride: To the stirred solution, add phthalic anhydride (1.1 equivalents).
-
Reaction: Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water to precipitate the product.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure N-Phthaloyl-γ-aminobutyric acid.
Caption: Synthesis workflow for N-Phthaloyl-γ-aminobutyric acid.
Biological Activity and Mechanism of Action
N-Phthaloyl-γ-aminobutyric acid acts as a prodrug of GABA. The phthaloyl group increases its lipophilicity, facilitating its passage across the blood-brain barrier. Once in the central nervous system, it is hypothesized to be hydrolyzed to release GABA, thereby increasing GABAergic neurotransmission.
GABAergic Signaling Pathway
GABA is the primary inhibitory neurotransmitter in the brain. Its signaling is crucial for regulating neuronal excitability.
Caption: Simplified GABAergic signaling pathway.
Anticonvulsant Activity
N-Phthaloyl-γ-aminobutyric acid has demonstrated significant anticonvulsant properties, offering protection against experimentally induced seizures.[4] A common model for this evaluation is the Maximal Electroshock (MES) test.
-
Animal Preparation: Use male albino mice (20-25 g). Divide them into control and test groups (n=6-8 per group).
-
Drug Administration: Administer the vehicle (e.g., 0.5% carboxymethylcellulose) to the control group and N-Phthaloyl-γ-aminobutyric acid (at various doses) to the test groups, typically via intraperitoneal (i.p.) injection.
-
Induction of Seizure: After a specific pre-treatment time (e.g., 30-60 minutes), induce seizures using an electroconvulsometer. Apply a current of 50 mA for 0.2 seconds through corneal electrodes.
-
Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure. The absence of this phase is considered a protective effect.
-
Data Analysis: Calculate the percentage of protection in each group and determine the ED₅₀ (the dose that protects 50% of the animals).
References
- 1. 4-Phthalimidobutyric acid | C12H11NO4 | CID 18411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2.9. Pyloric ligation-induced ulcer model [bio-protocol.org]
- 3. O-Phthalimide-C3-acid | 3130-75-4 | Benchchem [benchchem.com]
- 4. Synthesis and anticonvulsant activity of N-phthaloyl GABA--a new GABA derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N-Phthaloyl-β-alanine
An introduction to N-Phthaloyl-β-alanine, a versatile building block in biomedical research and drug discovery, this guide provides detailed information on its chemical properties, synthesis, and key applications. Intended for researchers, scientists, and professionals in drug development, this document outlines precise experimental protocols and explores its role in advanced therapeutic modalities.
N-Phthaloyl-β-alanine, systematically named 3-(1,3-Dioxoisoindolin-2-yl)propanoic acid, is a derivative of the amino acid β-alanine where the amino group is protected by a phthaloyl group. This protection strategy makes it a valuable intermediate in organic synthesis, particularly in peptide synthesis, where it allows for the controlled formation of peptide bonds. Its bifunctional nature, possessing both a protected amine and a reactive carboxylic acid, allows for its use as a linker in various bioconjugation applications. Notably, the phthalimide (B116566) moiety is a key component in the development of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic strategy for targeted protein degradation.
While sometimes ambiguously referred to as "O-Phthalimide-C3-acid," the correct and most commonly accepted structure involves the attachment of the C3 propanoic acid chain to the nitrogen atom of the phthalimide group.
Core Compound Data
A summary of the key quantitative and qualitative data for N-Phthaloyl-β-alanine is presented below, providing a quick reference for its physical and chemical properties.
| Property | Value | References |
| Molecular Formula | C₁₁H₉NO₄ | [1][2] |
| Molecular Weight | 219.19 g/mol | [1][2] |
| CAS Number | 3339-73-9 | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 148-153 °C | |
| Solubility | Soluble in polar solvents such as water and methanol. Soluble in DMSO (≥ 100 mg/mL). | [1][3] |
| IUPAC Name | 3-(1,3-dioxoisoindolin-2-yl)propanoic acid | |
| Synonyms | N-Phthaloyl-beta-alanine, 3-Phthalimidopropionic acid, Pht-β-Ala-OH | [1] |
Experimental Protocols
Detailed methodologies for the synthesis and purification of N-Phthaloyl-β-alanine are provided to ensure reproducibility in a laboratory setting.
Synthesis of N-Phthaloyl-β-alanine
This protocol describes the direct condensation of β-alanine with phthalic anhydride (B1165640).
Materials:
-
β-Alanine
-
Phthalic anhydride
-
Ethyl acetate (B1210297) (for recrystallization)
Procedure:
-
Combine equimolar amounts of β-alanine (e.g., 25 g, 0.28 mol) and phthalic anhydride (e.g., 41.6 g, 0.28 mol) in a round-bottom flask equipped with a stirrer.[4]
-
Heat the mixture to 150°C with continuous stirring for three hours.[4] A higher temperature of 200°C for 15 minutes can also be employed for a fusion reaction.[5]
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product is then purified by recrystallization.
Purification by Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.[4] Alternatively, ethanol (B145695) can be used.[5]
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethyl acetate.
-
Dry the purified crystals under vacuum. This method can yield N-Phthaloyl-β-alanine in approximately 90% yield.[4]
Characterization: The identity and purity of the synthesized N-Phthaloyl-β-alanine can be confirmed using standard analytical techniques:
-
Melting Point Analysis: Compare the observed melting point with the literature value.
-
Thin Layer Chromatography (TLC): To assess purity and compare with starting materials.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
Applications in Drug Development and Research
N-Phthaloyl-β-alanine serves as a critical tool in several areas of biomedical research, primarily due to its properties as a protected amino acid and as a component of larger, functional molecules.
Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the phthaloyl group serves as a robust protecting group for the amine functionality of β-alanine. This allows for the incorporation of this non-canonical amino acid into peptide chains, which can confer unique structural and functional properties to the resulting peptide. The phthaloyl group is stable under the conditions used for coupling subsequent amino acids and can be removed at a later stage.
Below is a generalized workflow for the incorporation of N-Phthaloyl-β-alanine into a peptide sequence using SPPS.
Hapten-Carrier Conjugation for Antibody Production
N-Phthaloyl-β-alanine can function as a hapten, a small molecule that can elicit an immune response when attached to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH).[3] The carboxylic acid group of N-Phthaloyl-β-alanine provides a convenient handle for conjugation to the amine groups on the carrier protein, typically via carbodiimide (B86325) chemistry (e.g., using EDC). The resulting conjugate can then be used to immunize animals to generate antibodies specific for the hapten.
The following diagram illustrates the general principle of hapten-carrier conjugation.
References
Spectroscopic Profile of 4-Phthalimidobutyric Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the key spectroscopic data for 4-Phthalimidobutyric acid (C₁₂H₁₁NO₄, Molecular Weight: 233.22 g/mol )[1]. The information presented is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document summarizes available data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and outlines the general experimental protocols for acquiring such data.
Spectroscopic Data Summary
The following tables present a summary of the available spectroscopic data for 4-Phthalimidobutyric acid.
Table 1: Mass Spectrometry Data
| Parameter | Value |
| Molecular Formula | C₁₂H₁₁NO₄ |
| Molecular Weight | 233.22 g/mol |
| Monoisotopic Mass | 233.06880783 Da |
| Prominent m/z Peaks | 160, 174, 76 |
Data sourced from PubChem[1].
Table 2: ¹H NMR and ¹³C NMR Data
Table 3: Infrared (IR) Spectroscopy Data
A comprehensive list of absorption bands for 4-Phthalimidobutyric acid is not explicitly provided in the searched resources. The PubChem database indicates the availability of an FTIR spectrum obtained using a KBr-Pellet technique[1]. General expected characteristic absorption bands would include those for the carboxylic acid O-H stretch, C-H stretches of the alkyl chain and aromatic ring, C=O stretches of the phthalimide (B116566) and carboxylic acid groups, and C-N stretching vibrations.
Experimental Protocols
The following sections detail generalized experimental methodologies for the spectroscopic analysis of 4-Phthalimidobutyric acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms within the 4-Phthalimidobutyric acid molecule.
Methodology:
-
Sample Preparation: A small, accurately weighed sample of 4-Phthalimidobutyric acid is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). A reference standard, typically tetramethylsilane (B1202638) (TMS), is added to the solution to provide a reference point for the chemical shift scale.
-
Instrument Setup: The NMR spectrometer, such as a Bruker WM-250, is calibrated and shimmed to ensure a homogeneous magnetic field[1].
-
Data Acquisition:
-
For ¹H NMR , a series of radiofrequency pulses are applied to the sample, and the resulting free induction decay (FID) signal is recorded.
-
For ¹³C NMR , due to the low natural abundance of the ¹³C isotope, a larger number of scans and/or more concentrated samples are typically required to obtain a spectrum with a good signal-to-noise ratio. Proton decoupling techniques are commonly employed to simplify the spectrum.
-
-
Data Processing: The acquired FID is converted into a frequency-domain spectrum using a Fourier transform. The resulting spectrum is then phased, baseline-corrected, and integrated. Chemical shifts are reported in parts per million (ppm) relative to the TMS signal.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the 4-Phthalimidobutyric acid molecule.
Methodology:
-
Sample Preparation (KBr Pellet Method): A small amount of finely ground 4-Phthalimidobutyric acid is intimately mixed with dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a thin, transparent pellet.
-
Instrument Setup: The FTIR spectrometer, for instance, a Bruker IFS 85, is purged with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide[1]. A background spectrum of a blank KBr pellet is recorded.
-
Data Acquisition: The KBr pellet containing the sample is placed in the sample holder, and the infrared spectrum is recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum. The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of 4-Phthalimidobutyric acid, aiding in its identification and structural elucidation.
Methodology:
-
Sample Preparation: The 4-Phthalimidobutyric acid sample may require derivatization to increase its volatility for GC analysis.
-
Gas Chromatography (GC): The prepared sample is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.
-
Mass Spectrometry (MS): As the separated components elute from the GC column, they enter the mass spectrometer. Here, they are ionized (typically by electron impact), and the resulting charged fragments are separated based on their mass-to-charge ratio (m/z).
-
Data Analysis: A mass spectrum is generated for each eluting component, showing the relative abundance of different m/z fragments. The molecular ion peak, if present, corresponds to the molecular weight of the compound. The fragmentation pattern provides valuable information about the structure of the molecule.
Workflow Diagram
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like 4-Phthalimidobutyric acid.
Caption: General Spectroscopic Analysis Workflow.
References
The Bifunctional Nature of O-Phthalimide-C3-acid: A Technical Guide for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-Phthalimide-C3-acid, also known as 4-phthalimidobutanoic acid, is a versatile bifunctional molecule that has emerged as a critical building block in the rapidly advancing field of targeted protein degradation. Its unique structure, featuring a phthalimide (B116566) moiety and a carboxylic acid functional group connected by a three-carbon aliphatic linker, enables its dual functionality. The phthalimide group serves as a high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN), a key component of the cellular protein degradation machinery. The carboxylic acid provides a convenient attachment point for the synthesis of more complex molecules, most notably Proteolysis Targeting Chimeras (PROTACs).
This technical guide provides an in-depth exploration of the core principles, experimental methodologies, and applications of this compound in drug discovery and development. It is designed to be a comprehensive resource for researchers leveraging this molecule to create novel therapeutics that hijack the ubiquitin-proteasome system to eliminate disease-causing proteins.
The Bifunctional Mechanism of Action
The power of this compound lies in its ability to engage the cell's natural protein disposal system. The phthalimide portion of the molecule is a derivative of thalidomide (B1683933), a well-known immunomodulatory drug (IMiD). It is now understood that thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, function as "molecular glues." They bind to CRBN and induce a new protein-protein interaction with "neosubstrates" that are not the natural targets of this E3 ligase. This induced proximity leads to the ubiquitination of the neosubstrate and its subsequent degradation by the proteasome.[1][2]
This same principle is harnessed in a more targeted fashion with PROTACs. A PROTAC is a chimeric molecule composed of a ligand that binds to a target protein of interest, a linker, and an E3 ligase ligand.[3] this compound provides the foundational E3 ligase-binding component for CRBN-recruiting PROTACs.
The general mechanism of a PROTAC utilizing a phthalimide-based CRBN ligand is as follows:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to the target protein of interest (POI) and the CRBN E3 ligase, forming a transient ternary complex.[4]
-
Ubiquitination: The formation of the ternary complex brings the POI into close proximity to the E2 ubiquitin-conjugating enzyme associated with the CRL4-CRBN complex. This facilitates the transfer of ubiquitin molecules to the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is recognized by the 26S proteasome, which unfolds and degrades the target protein into small peptides. The PROTAC molecule is then released and can engage in another cycle of degradation.[4]
Data Presentation: Quantitative Analysis of Phthalimide-Cereblon Binding
The binding affinity of the phthalimide moiety to CRBN is a critical determinant of the efficacy of the resulting PROTAC. While specific binding data for this compound itself is not extensively published, the affinities of its parent molecule, thalidomide, and its more potent derivatives, lenalidomide and pomalidomide, are well-characterized and serve as a strong proxy.
| Compound | Assay Type | Binding Constant (Kd/Ki) | Reference(s) |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | [5] |
| Thalidomide | Surface Plasmon Resonance (SPR) | 121.6 ± 23.2 nM | [6] |
| Lenalidomide | Competitive Binding | Ki: 177.80 nM | [6] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | KD: 0.6 µM (for CRBN:DDB1) | [5] |
| Pomalidomide | Competitive Binding | Ki: 156.60 nM | [6] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | Kd: 12.5 µM | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound (4-Phthalimidobutanoic Acid)
This protocol describes the synthesis of 4-phthalimidobutanoic acid from 4-aminobutyric acid (GABA) and phthalic anhydride.[5]
Materials:
-
4-aminobutyric acid (GABA)
-
Phthalic anhydride
-
Glacial acetic acid
-
2 L nitrogen-flushed flask with a mechanical stirrer and reflux condenser
Procedure:
-
To the 2 L flask, add 103 g (1 mole) of 4-aminobutyric acid, 148 g (1 mole) of phthalic anhydride, and 250 ml of glacial acetic acid.[5]
-
Heat the mixture under reflux with stirring.
-
Continue refluxing for the time determined by preliminary optimization (typically several hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water to remove any remaining acetic acid and unreacted starting materials.
-
Dry the product, 4-phthalimidobutanoic acid, under vacuum.
Protocol 2: General Synthesis of a Phthalimide-Based PROTAC
This protocol outlines the coupling of this compound (or a derivative with a linker) to a ligand for a protein of interest (POI) containing a primary or secondary amine.
Materials:
-
This compound (or a pre-formed phthalimide-linker-acid)
-
POI ligand with a primary or secondary amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
Procedure:
-
Dissolve the POI ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.[7]
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours.[7]
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the final PROTAC.
-
Confirm the structure and purity of the PROTAC using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3: Western Blot for Protein Degradation
This is a standard method to assess the degradation of a target protein in cells treated with a phthalimide-based PROTAC.[8]
Materials:
-
Cell line of interest
-
Phthalimide-based PROTAC
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence detection kit
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with varying concentrations of the PROTAC or DMSO for a specified time course (e.g., 4, 8, 16, 24 hours).[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[8]
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL kit.
-
Strip the membrane and re-probe for the loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein intensity to the loading control and then to the vehicle control to determine the percentage of protein degradation.
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
Logical Relationships
Conclusion
This compound is a cornerstone molecule in the development of targeted protein degraders. Its inherent bifunctionality allows for the specific recruitment of the Cereblon E3 ubiquitin ligase, providing a powerful handle to hijack the ubiquitin-proteasome system. As a readily available and synthetically tractable building block, it enables the creation of a diverse array of PROTAC molecules capable of selectively eliminating proteins of interest. A thorough understanding of its mechanism of action, coupled with robust experimental methodologies for synthesis and evaluation, is paramount for researchers aiming to unlock the full therapeutic potential of this exciting modality in drug discovery. The continued exploration of the structure-activity relationships of phthalimide-based degraders promises to yield next-generation therapeutics for a wide range of diseases.
References
- 1. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 2. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Phthalimide Group: A Technical Guide to Amine Protection in Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of functional groups is a cornerstone of modern organic synthesis, particularly within the intricate landscape of pharmaceutical development. Among the arsenal (B13267) of amine-protecting groups, the phthalimide (B116566) group holds a significant position due to its robust nature and unique reactivity. This technical guide provides an in-depth exploration of the phthalimide group's role as an amine protector, offering a comprehensive overview of its application, detailed experimental protocols, and a comparative analysis of protection and deprotection methodologies.
Core Principles of Phthalimide Protection
The use of the phthalimide group to protect primary amines is most famously embodied in the Gabriel synthesis. This method effectively prevents the common issue of over-alkylation that plagues direct alkylation of ammonia (B1221849) or primary amines.[1][2] The phthalimide anion acts as a surrogate for H₂N⁻, allowing for the clean synthesis of primary amines from primary alkyl halides.[3]
The stability of the phthalimide group stems from the delocalization of the nitrogen lone pair across two adjacent carbonyl groups, rendering the nitrogen significantly less nucleophilic and acidic (pKa ≈ 8.3).[2] This inherent stability makes the phthaloyl (Phth) group resistant to a wide range of reaction conditions, a desirable trait in multi-step syntheses. However, this stability also necessitates specific and sometimes harsh conditions for its removal.[4]
Advantages of the Phthalimide Protecting Group:
-
Prevents Over-alkylation: The bulky and electron-withdrawing nature of the phthalimide group prevents the resulting N-alkylphthalimide from undergoing further alkylation.[5]
-
Crystalline Derivatives: N-Phthaloylamines are often crystalline solids, facilitating purification by recrystallization.
-
Stereodirecting Group: The steric bulk of the phthalimide group can influence the stereochemical outcome of reactions at neighboring centers.[6]
-
Stability: It is stable to a variety of reagents and reaction conditions used in organic synthesis.[6]
Disadvantages of the Phthalimide Protecting Group:
-
Harsh Deprotection Conditions: Traditional deprotection methods can require harsh acidic or basic conditions, which may not be compatible with sensitive functional groups.[3][7]
-
Limited to Primary Amines: The Gabriel synthesis is generally not suitable for the preparation of secondary amines.[3]
-
Byproduct Removal: The phthalhydrazide (B32825) byproduct from hydrazinolysis can sometimes be challenging to separate from the desired amine.[3]
Installation of the Phthalimide Protecting Group: The Gabriel Synthesis
The Gabriel synthesis is the primary method for introducing the phthalimide protecting group.[3] The process involves the N-alkylation of potassium phthalimide with a primary alkyl halide.[8]
General Experimental Protocol for Gabriel Synthesis:
A mixture of potassium phthalimide (1.1 equivalents) and a primary alkyl halide (1.0 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) is stirred at a temperature ranging from 60 to 120 °C. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and water is added to precipitate the crude N-alkylphthalimide. The solid is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Diagram 1: Gabriel Synthesis Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. The Gabriel Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 4. Phthalimides [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4544755A - Cleavage of phthalimides to amines - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
The Dual-Faced Legacy of Phthalimides: A Technical Guide to Their Mechanism of Action
For Immediate Release
A deep dive into the molecular intricacies of phthalimide-containing compounds, from the historical notoriety of thalidomide (B1683933) to the targeted protein degradation platforms revolutionizing modern drug development. This guide is intended for researchers, scientists, and drug development professionals.
The story of phthalimide-containing compounds is one of profound duality in medicine. Initially marked by the tragic teratogenic effects of thalidomide, this class of molecules has undergone a remarkable redemption, evolving into a cornerstone of treatment for hematological malignancies and a powerful tool in the burgeoning field of targeted protein degradation. This technical guide elucidates the core mechanism of action of these compounds, focusing on their interaction with the E3 ubiquitin ligase machinery, and provides an overview of the experimental protocols used to investigate these interactions.
The Central Role of Cereblon (CRBN) in Phthalimide Drug Action
The pleiotropic effects of phthalimide-containing drugs, including their anti-inflammatory, immunomodulatory, and anti-angiogenic properties, were a long-standing enigma. A pivotal breakthrough came with the identification of Cereblon (CRBN) as the primary direct target of thalidomide and its analogs, collectively known as immunomodulatory drugs (IMiDs).[1][2][3] CRBN is a substrate receptor for the Cullin 4-RING E3 ubiquitin ligase (CRL4) complex, which also comprises Cullin 4 (CUL4A or CUL4B), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins-1 (ROC1).[3][4][5]
The binding of IMiDs to CRBN is primarily mediated by the glutarimide (B196013) ring moiety of the drug, which fits into a specific pocket on the CRBN protein.[4][6] This binding event does not inhibit the E3 ligase complex but rather modulates its substrate specificity.[7] This "hijacking" of the CRL4-CRBN complex is the cornerstone of the therapeutic efficacy and, tragically, the teratogenicity of these compounds.
Neomorphic Properties and Targeted Protein Degradation
Upon binding of an IMiD, the surface of CRBN is altered, creating a "neomorphic" interface that can now recognize and bind proteins that are not its natural substrates.[8][9] These newly recruited proteins, termed "neosubstrates," are then polyubiquitinated by the CRL4-CRBN complex, marking them for degradation by the 26S proteasome.[10][11] This induced protein degradation is the primary mechanism of action for the therapeutic effects of IMiDs.
The specificity of the neosubstrate is determined by the specific IMiD bound to CRBN. For example:
-
Lenalidomide (B1683929) and Pomalidomide: In multiple myeloma, these drugs induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[12][] The degradation of these factors leads to the downregulation of interferon regulatory factor 4 (IRF4) and c-MYC, which are critical for the survival of myeloma cells.[9][12][14]
-
Thalidomide: The teratogenic effects of thalidomide are linked to the degradation of several neosubstrates, including SALL4 (Spalt Like Transcription Factor 4) and p63, which are essential for embryonic development.[1][10][15]
This mechanism of action has paved the way for the development of Proteolysis Targeting Chimeras (PROTACs), which are bifunctional molecules that link a CRBN-binding moiety (like a phthalimide) to a ligand for a target protein of interest, thereby inducing its degradation.[2][11]
Caption: Mechanism of action of Immunomodulatory Drugs (IMiDs).
CRBN-Independent Mechanisms
While the interaction with CRBN is the predominant mechanism, some studies have suggested CRBN-independent activities of phthalimide-containing compounds. These may include the inhibition of angiogenesis and modulation of cytokine production through other pathways.[16][17][18] However, the clinical relevance of these CRBN-independent mechanisms is considered to be less significant compared to the CRBN-dependent degradation of neosubstrates.
Quantitative Data on IMiD-CRBN Interaction and Neosubstrate Degradation
The binding affinity of different IMiDs to CRBN and their efficacy in degrading specific neosubstrates are critical parameters for their therapeutic window and potency. The following table summarizes key quantitative data from published literature.
| Compound | CRBN Binding Affinity (IC50/Kd) | Key Neosubstrates Degraded | Therapeutic Application |
| Thalidomide | ~1.2 µM (IC50) | SALL4, p63, IKZF1, IKZF3 | Multiple Myeloma, Erythema Nodosum Leprosum |
| Lenalidomide | ~1.5 µM (IC50) | IKZF1, IKZF3, CK1α | Multiple Myeloma, Myelodysplastic Syndromes |
| Pomalidomide | ~0.6 µM (IC50) | IKZF1, IKZF3 | Multiple Myeloma |
| Iberdomide (CC-220) | ~0.06 µM (IC50) | IKZF1, IKZF3 | Investigational (Hematological Malignancies) |
| Mezigdomide (CC-92480) | High Affinity | IKZF1, IKZF3 | Investigational (Multiple Myeloma) |
Note: IC50 and Kd values can vary depending on the assay conditions. The data presented here are representative values.
Experimental Protocols for Studying Phthalimide-CRBN Interactions
A variety of in vitro and cell-based assays are employed to characterize the interaction between phthalimide-containing compounds, CRBN, and neosubstrates.
Cereblon Binding Assays
These assays are designed to quantify the binding affinity of a compound to CRBN.
-
Homogeneous Time-Resolved Fluorescence (HTRF) Assay: This is a competitive binding assay that measures the displacement of a fluorescently labeled thalidomide analog from a GST-tagged human CRBN protein by a test compound.[19] The signal is a FRET-based readout.
-
Fluorescence Polarization (FP) Assay: This competitive assay is based on the change in polarization of a fluorescently labeled thalidomide probe upon binding to purified recombinant CRBN.[20] Unlabeled compounds compete for binding, leading to a decrease in fluorescence polarization.
-
NanoBRET™ Target Engagement Assay: This live-cell assay measures the binding of a compound to a NanoLuc®-CRBN fusion protein.[11][21] It utilizes bioluminescence resonance energy transfer (BRET) between the NanoLuc-CRBN and a fluorescent tracer that binds to CRBN.
Caption: Workflow for a Competitive Cereblon Binding Assay.
Ubiquitination Assays
These assays are used to demonstrate the ubiquitination of neosubstrates induced by IMiDs.
-
In Vitro Ubiquitination Assay: This assay reconstitutes the ubiquitination cascade in a test tube with purified E1 activating enzyme, E2 conjugating enzyme, the CRL4-CRBN complex, ubiquitin, ATP, and the neosubstrate of interest. The reaction is initiated by the addition of the IMiD, and the ubiquitination of the substrate is typically detected by Western blotting.
-
In Vivo/Cell-Based Ubiquitination Assay: Cells are treated with an IMiD and a proteasome inhibitor (to prevent the degradation of the ubiquitinated substrate). The neosubstrate is then immunoprecipitated from cell lysates, and its ubiquitination is assessed by Western blotting with an anti-ubiquitin antibody.[22]
Proteomic Methods for Neosubstrate Identification
To identify novel neosubstrates of IMiDs, unbiased proteomic approaches are employed.
-
Affinity Purification-Mass Spectrometry (AP-MS): A tagged version of CRBN is expressed in cells, which are then treated with the IMiD of interest. The CRBN complex is immunoprecipitated, and co-purifying proteins (potential neosubstrates) are identified by mass spectrometry.
-
Quantitative Proteomics (e.g., SILAC, TMT): Cells are treated with an IMiD, and changes in the cellular proteome are quantified by mass spectrometry. Proteins that are significantly downregulated are considered potential neosubstrates.
Conclusion
The understanding of the mechanism of action of phthalimide-containing compounds has undergone a profound transformation. The discovery of Cereblon as the primary target and the elucidation of the neosubstrate degradation mechanism have not only explained the diverse biological activities of these drugs but have also opened up a new era of rational drug design. The ability to hijack the ubiquitin-proteasome system with small molecules offers unprecedented opportunities for therapeutic intervention in a wide range of diseases by targeting proteins previously considered "undruggable." The continued exploration of the intricacies of the CRBN-IMiD-neosubstrate interactions will undoubtedly lead to the development of next-generation therapies with improved efficacy and safety profiles.
References
- 1. Molecular Mechanisms of the Teratogenic Effects of Thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms of thalidomide and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The novel mechanism of lenalidomide activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UBE2G1 governs the destruction of cereblon neomorphic substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
- 10. Recent advances in the molecular mechanism of thalidomide teratogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 14. go.drugbank.com [go.drugbank.com]
- 15. researchgate.net [researchgate.net]
- 16. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 17. Mechanism of action of immunomodulatory drugs (IMiDS) in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Immunomodulatory Drugs (IMIDs) | Belgian Hematology Society [bhs.be]
- 19. revvity.com [revvity.com]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. Redirecting [linkinghub.elsevier.com]
- 22. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
O-Phthalimide-C3-Acid as a Precursor for GABA Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of O-Phthalimide-C3-acid, more formally known as 4-phthalimidobutanoic acid, as a pivotal precursor in the synthesis of γ-aminobutyric acid (GABA) derivatives. The strategic use of the phthalimide (B116566) group as a protecting moiety for the primary amine of GABA allows for versatile modifications of the carboxylic acid terminus. This document outlines the synthesis of the precursor, its conversion into various GABA derivatives, and the subsequent deprotection to yield the final products. Detailed experimental protocols, quantitative data, and pathway visualizations are provided to support research and development in this area.
The Core Concept: Phthalimide Protection in GABA Derivative Synthesis
The synthesis of GABA derivatives often requires the selective modification of the carboxylic acid group without interference from the primary amine. The Gabriel synthesis principle is applied here, where the phthalimide group serves as an effective protecting group for the amine. This compound is a key intermediate in this strategy, possessing a stable, protected amine and a reactive carboxylic acid, making it an ideal starting point for derivatization.
The overall synthetic workflow can be summarized as follows:
Synthesis of this compound
The precursor, 4-phthalimidobutanoic acid, can be efficiently synthesized through the condensation of γ-aminobutyric acid (GABA) with phthalic anhydride.
Experimental Protocol: Synthesis of 4-Phthalimidobutanoic Acid
Reagents:
-
γ-Aminobutyric acid (GABA)
-
Phthalic anhydride
-
Glacial acetic acid
Procedure:
-
Combine equimolar amounts of GABA and phthalic anhydride in a round-bottom flask.
-
Add a suitable amount of glacial acetic acid to serve as the solvent.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling and can be collected by filtration.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Derivatization of this compound
The carboxylic acid moiety of 4-phthalimidobutanoic acid can be readily converted into a variety of functional groups, including esters and amides.
Synthesis of N-Phthaloyl-GABA Esters
Fischer esterification is a common method for the synthesis of esters from carboxylic acids.
Reagents:
-
4-Phthalimidobutanoic acid
-
Anhydrous methanol (B129727)
-
Concentrated sulfuric acid
Procedure:
-
Suspend 4-phthalimidobutanoic acid in an excess of anhydrous methanol.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and remove the excess methanol under reduced pressure.
-
Dissolve the residue in an organic solvent such as ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to obtain the crude ester.
-
Purify the product by column chromatography or recrystallization.
Synthesis of N-Phthaloyl-GABA Amides
Amides are typically synthesized from the corresponding acyl chloride, which can be prepared from the carboxylic acid.
Step 1: Preparation of 4-Phthalimidobutanoyl Chloride
Reagents:
-
4-Phthalimidobutanoic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous dichloromethane (B109758) (DCM)
Procedure:
-
Suspend 4-phthalimidobutanoic acid in anhydrous DCM.
-
Slowly add an excess of thionyl chloride to the suspension at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (cessation of gas evolution).
-
Cool the mixture and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride, which can be used in the next step without further purification.
Step 2: Amidation of 4-Phthalimidobutanoyl Chloride
Reagents:
-
4-Phthalimidobutanoyl chloride
-
Ammonia (B1221849) solution (e.g., 0.5 M in 1,4-dioxane) or an appropriate primary/secondary amine
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the crude 4-phthalimidobutanoyl chloride in anhydrous DCM and cool to 0 °C.
-
Slowly add the ammonia solution or the desired amine to the reaction mixture.
-
Allow the reaction to stir at room temperature until completion.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the amide.
-
Purify the product by recrystallization or column chromatography.
Deprotection of the Phthalimide Group
The final step in the synthesis of GABA derivatives is the removal of the phthalimide protecting group, typically achieved through hydrazinolysis.
Experimental Protocol: General Procedure for Hydrazinolysis
Reagents:
-
N-Phthaloyl-GABA derivative (ester or amide)
-
Ethanol (B145695) or Methanol
Procedure:
-
Dissolve the N-Phthaloyl-GABA derivative in ethanol or methanol.
-
Add hydrazine hydrate (typically 1.5 to 2 equivalents) to the solution.
-
Stir the mixture at room temperature or with gentle heating.
-
A white precipitate of phthalhydrazide (B32825) will form.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once complete, cool the mixture and filter to remove the phthalhydrazide.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by an appropriate method, such as acid-base extraction or chromatography, to isolate the desired GABA derivative.
Quantitative Data Summary
The following tables summarize representative yields for the key synthetic steps. Note that yields can vary depending on the specific substrate and reaction conditions.
Table 1: Synthesis of this compound and its Derivatives
| Product | Starting Material(s) | Key Reagents | Solvent | Typical Yield (%) |
| 4-Phthalimidobutanoic acid | GABA, Phthalic anhydride | Glacial Acetic Acid | Acetic Acid | >90 |
| Methyl 4-phthalimidobutanoate | 4-Phthalimidobutanoic acid | Methanol, H₂SO₄ | Methanol | 85-95 |
| 4-Phthalimidobutanamide | 4-Phthalimidobutanoic acid | SOCl₂, NH₃ | DCM | 70-85 |
Table 2: Deprotection of N-Phthaloyl-GABA Derivatives
| Product | Starting Material | Deprotection Reagent | Solvent | Typical Yield (%) |
| γ-Aminobutyric acid (GABA) | 4-Phthalimidobutanoic acid | Hydrazine hydrate | Ethanol | 80-90 |
| Methyl 4-aminobutanoate | Methyl 4-phthalimidobutanoate | Hydrazine hydrate | Ethanol | 75-85 |
| 4-Aminobutanamide | 4-Phthalimidobutanamide | Hydrazine hydrate | Ethanol | 60-75 |
GABAergic Signaling Pathway
GABA is the primary inhibitory neurotransmitter in the mammalian central nervous system. Its derivatives often target components of the GABAergic signaling pathway. Understanding this pathway is crucial for the rational design of novel therapeutics.
Unlocking the Therapeutic Potential of Novel Phthalimide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The phthalimide (B116566) scaffold, a privileged structure in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. Building on the complex history of thalidomide, modern research has unveiled a diverse range of biological activities for new phthalimide derivatives, spanning anticancer, anti-inflammatory, and antimicrobial applications. This technical guide provides an in-depth overview of the core biological activities of these emerging compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of the underlying molecular pathways to support ongoing research and drug development efforts.
Anticancer Activity: Targeting the Proteasome and Beyond
Novel phthalimide derivatives have demonstrated significant potential as anticancer agents, often exerting their effects through the modulation of the Cereblon (CRBN) E3 ubiquitin ligase complex. This interaction leads to the targeted degradation of specific proteins crucial for cancer cell survival and proliferation.
Quantitative Anticancer Data
The in vitro cytotoxic activity of novel phthalimide derivatives is commonly assessed using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) is a key parameter determined from this assay, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below summarizes the IC50 values for representative novel phthalimide derivatives against various cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound A | MCF-7 (Breast) | 0.2 ± 0.01 | Doxorubicin | 0.5 ± 0.03 |
| Compound B | MDA-MB-468 (Breast) | 0.6 ± 0.04 | Doxorubicin | 0.8 ± 0.05 |
| Compound C | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | Cisplatin | 1.2 ± 0.1 |
| Compound 9b | A549 (Lung) | 2.86 | 5-Fluorouracil | 5.1 |
| Compound 9b | MCF-7 (Breast) | 3.21 | 5-Fluorouracil | 4.8 |
| Compound 6b | HeLa (Cervical) | 2.94 | 5-Fluorouracil | 6.2 |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.
Materials:
-
Cancer cell lines
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phthalimide derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the phthalimide derivatives in culture medium. Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
Signaling Pathway: Cereblon E3 Ubiquitin Ligase
The binding of certain phthalimide derivatives to Cereblon alters the substrate specificity of the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates like the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells.
Caption: Cereblon E3 Ligase Pathway Modulation by Phthalimide Derivatives.
Anti-inflammatory Activity: Inhibition of Pro-inflammatory Cytokines
Phthalimide derivatives have emerged as potent anti-inflammatory agents, primarily through their ability to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and by modulating the activity of enzymes like Cyclooxygenase-2 (COX-2).
Quantitative Anti-inflammatory Data
The anti-inflammatory potential of novel phthalimide derivatives is often quantified by their ability to inhibit TNF-α production in stimulated immune cells, such as lipopolysaccharide (LPS)-activated macrophages.
| Compound ID | Assay System | IC50 (µM) for TNF-α Inhibition | Reference Compound | IC50 (µM) |
| LASSBio 468 | LPS-stimulated neutrophils | ED50 = 2.5 mg/kg (in vivo) | Thalidomide | > 100 µM |
| Compound 9c | Stimulated Jurkat cells | Significant inhibition | Thalidomide | - |
| Compound 17c | In vitro assay | 32% decrease in E-selectin | Celecoxib | - |
Experimental Protocol: TNF-α Inhibition Assay
This protocol outlines a cell-based ELISA to measure the inhibition of TNF-α production by phthalimide derivatives in LPS-stimulated macrophages (e.g., RAW 264.7 cell line).
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS) from E. coli
-
Phthalimide derivatives
-
Human TNF-α ELISA kit
-
96-well plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 × 10⁴ cells per well and incubate overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of the phthalimide derivatives for 1-2 hours before LPS stimulation.
-
LPS Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ atmosphere.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatants.
-
ELISA: Perform the TNF-α ELISA on the collected supernatants according to the manufacturer's instructions.
-
Data Analysis: Determine the concentration of TNF-α in each sample and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.
Signaling Pathways: TNF-α and COX-2 Inhibition
Phthalimide derivatives can interfere with the signaling cascades that lead to the production of pro-inflammatory mediators. The diagrams below illustrate the general pathways for TNF-α and COX-2 signaling, which are key targets for anti-inflammatory drugs.
Caption: TNF-α Signaling Pathway and Point of Inhibition.
Caption: COX-2 Signaling Pathway and Point of Inhibition.
Antimicrobial Activity: A New Frontier
Recent investigations have highlighted the promising antimicrobial properties of novel phthalimide derivatives against a range of pathogenic bacteria and fungi. The hydrophobic nature of the phthalimide core is believed to facilitate its passage through microbial cell membranes.
Quantitative Antimicrobial Data
The antimicrobial efficacy of these compounds is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Compound 4c | S. aureus | 0.98 | Ampicillin | 0.49 |
| Compound 4g | E. coli | 1.95 | Gentamicin | 0.98 |
| Compound 5c | C. albicans | 3.9 | Fluconazole | 1.95 |
| Compound 6c | M. tuberculosis | 31.25 | Isoniazid | 1.95 |
| Phthalimide aryl ester 3b | S. aureus | 128 | Chloramphenicol | 64 |
| Phthalimide aryl ester 3b | P. aeruginosa | 128 | Chloramphenicol | 64 |
| Phthalimide aryl ester 3b | C. albicans | 128 | Fluconazole | 128 |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is a widely used technique for determining the MIC of antimicrobial agents in a liquid medium.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Phthalimide derivatives
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard).
-
Compound Dilution: Prepare serial two-fold dilutions of the phthalimide derivatives in the broth medium directly in the wells of a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density at 600 nm.
Experimental Workflow: MIC Determination
The workflow for determining the Minimum Inhibitory Concentration provides a systematic approach to assessing the antimicrobial potency of novel compounds.
Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).
This technical guide provides a foundational understanding of the diverse biological activities of novel phthalimide derivatives. The presented data, protocols, and pathway diagrams are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the advancement of this promising class of therapeutic agents.
The Gabriel Synthesis: A Cornerstone in Primary Amine Preparation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The Gabriel synthesis, a venerable and elegant method for the selective preparation of primary amines, has remained a staple in the organic chemist's toolkit for over a century. Its ability to circumvent the common problem of overalkylation, which plagues direct amination methods, has cemented its importance in the synthesis of a vast array of compounds, from simple aliphatic amines to complex pharmaceutical intermediates. This technical guide provides a comprehensive overview of the history, discovery, mechanism, and practical application of the Gabriel synthesis, tailored for professionals in the chemical and pharmaceutical sciences.
A Historical Perspective: From Serendipity to a Synthetic Staple
The journey of the Gabriel synthesis begins in the late 19th century with the work of German chemist Siegmund Gabriel . In 1887, while at the University of Berlin, Gabriel published his findings on a novel method for synthesizing primary amines from primary alkyl halides.[1][2] His approach was built upon earlier observations in 1884 regarding the alkylation of phthalimide (B116566). Gabriel's key insight was to recognize this reaction as a general and reliable route to primary amines.[3]
The original procedure, however, was not without its drawbacks. The cleavage of the intermediate N-alkylphthalimide required harsh conditions, typically involving strong acids or bases, which limited the substrate scope and often resulted in modest yields.[3][4] A significant breakthrough came in 1926 when H. R. Ing and R. H. F. Manske introduced the use of hydrazine (B178648) hydrate (B1144303) for the cleavage step.[4][5] This milder, neutral condition, now famously known as the Ing-Manske procedure , dramatically improved the efficiency and applicability of the Gabriel synthesis, making it a truly versatile method.[4][5]
The Core Chemistry: Mechanism and Principles
The Gabriel synthesis is a two-step process that masterfully employs phthalimide as a protected form of ammonia (B1221849), thereby preventing the formation of secondary and tertiary amine byproducts.[6][7]
Step 1: N-Alkylation of Potassium Phthalimide
The synthesis commences with the deprotonation of phthalimide. The hydrogen atom attached to the nitrogen in phthalimide is acidic (pKa ≈ 8.3) due to the electron-withdrawing effect of the two adjacent carbonyl groups.[7] Treatment with a base, most commonly potassium hydroxide (B78521) (KOH), readily forms the potassium salt of phthalimide, a potent nucleophile.[8][9]
This phthalimide anion then undergoes a nucleophilic substitution reaction (SN2) with a primary alkyl halide.[8][10] The bulky nature of the phthalimide nucleophile sterically hinders it from reacting with secondary or tertiary alkyl halides, which would favor elimination reactions.[8] This selectivity is a cornerstone of the Gabriel synthesis's utility.
Step 2: Cleavage of the N-Alkylphthalimide
The second crucial step is the liberation of the primary amine from the N-alkylphthalimide intermediate. This can be achieved through two primary methods:
-
Acidic or Basic Hydrolysis (The Original Gabriel Method): This involves heating the N-alkylphthalimide with a strong acid (e.g., HBr, H2SO4) or a strong base (e.g., NaOH).[10][11] While effective, these harsh conditions can be detrimental to sensitive functional groups within the substrate.[4]
-
Hydrazinolysis (The Ing-Manske Modification): The more widely used method involves refluxing the N-alkylphthalimide with hydrazine (N2H4) in a solvent such as ethanol (B145695).[4][11] This milder approach proceeds via nucleophilic attack of hydrazine on the carbonyl carbons of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide (B32825) byproduct and the desired primary amine.[12]
Below is a diagram illustrating the overall reaction pathway of the Gabriel synthesis.
Caption: Overall workflow of the Gabriel synthesis.
Quantitative Data Summary
The yield of the Gabriel synthesis is highly dependent on the substrate and the reaction conditions employed. The following table summarizes representative yields for the synthesis of various primary amines from their corresponding alkyl halides.
| Alkyl Halide | Product | Cleavage Method | Solvent | Yield (%) |
| Benzyl chloride | Benzylamine | Hydrazinolysis | Ethanol | 89 |
| n-Butyl bromide | n-Butylamine | Hydrazinolysis | Ethanol | 94 |
| Isobutyl bromide | Isobutylamine | Hydrazinolysis | Ethanol | 82 |
| 1-Bromo-3-phenylpropane | 3-Phenyl-1-propylamine | Hydrazinolysis | Ethanol | 91 |
| 1-Bromo-4-methoxybenzene | 4-Methoxyaniline | Hydrazinolysis | Ethanol | 85 |
| Ethyl bromoacetate | Glycine ethyl ester | Hydrazinolysis | Ethanol | ~90 |
Data compiled from a study on an atom-economical Gabriel-type synthesis.[13]
Detailed Experimental Protocols
The following are generalized, detailed experimental procedures for the key steps of the Gabriel synthesis, based on reliable methods reported in the literature.[14][15]
Preparation of Potassium Phthalimide
-
Dissolution: In a round-bottomed flask equipped with a reflux condenser, dissolve phthalimide in absolute ethanol by gentle heating.
-
Base Addition: In a separate flask, prepare a solution of potassium hydroxide in a minimal amount of water and dilute with absolute ethanol.
-
Precipitation: Decant the hot phthalimide solution into the potassium hydroxide solution. A precipitate of potassium phthalimide will form immediately.
-
Isolation: Cool the mixture to room temperature and filter the precipitate with suction.
-
Washing and Drying: Wash the collected potassium phthalimide with acetone (B3395972) to remove any unreacted phthalimide and dry the product. A yield of 80-90% can be expected.[14]
N-Alkylation of Potassium Phthalimide
-
Reaction Setup: In a two-necked round-bottomed flask fitted with a mechanical stirrer and a reflux condenser, combine potassium phthalimide and an excess of the primary alkyl halide.
-
Heating: Heat the mixture in an oil bath at a temperature appropriate for the specific alkyl halide (typically 110-190°C) for several hours.[14][15]
-
Work-up: After the reaction is complete, remove the excess alkyl halide by distillation under reduced pressure.
-
Extraction: Extract the crude N-alkylphthalimide from the potassium halide byproduct by refluxing with a suitable solvent (e.g., benzene (B151609) or alcohol) and then filtering the hot solution.
-
Purification: Cool the filtrate to induce crystallization of the N-alkylphthalimide. The product can be further purified by recrystallization.
Cleavage of N-Alkylphthalimide
-
Reaction: In a round-bottomed flask, reflux the N-alkylphthalimide with hydrazine hydrate in ethanol for 1-2 hours.
-
Precipitation: Phthalhydrazide will precipitate out of the solution upon cooling.
-
Isolation of Amine: Filter off the phthalhydrazide. The filtrate contains the primary amine.
-
Purification: The primary amine can be isolated from the filtrate by distillation or extraction.
-
Hydrolysis: Reflux the N-alkylphthalimide with a strong acid, such as concentrated hydrochloric acid or hydrobromic acid.
-
Precipitation of Phthalic Acid: Upon cooling, phthalic acid will precipitate and can be removed by filtration.
-
Isolation of Amine Salt: The primary amine will be present in the filtrate as its ammonium (B1175870) salt.
-
Liberation of Free Amine: To obtain the free amine, make the solution alkaline with a strong base (e.g., NaOH) and then extract the amine with an organic solvent.
The following diagram illustrates the detailed reaction mechanism.
Caption: Detailed mechanism of the Gabriel synthesis.
Scope and Limitations
The Gabriel synthesis is a powerful tool, but it is not without its limitations.
Advantages:
-
Selectivity for Primary Amines: Its primary advantage is the exclusive formation of primary amines, avoiding the overalkylation products often seen with direct amination.[6]
-
Good Yields: For unhindered primary alkyl halides, the Gabriel synthesis typically provides good to excellent yields.[13]
-
Broad Substrate Scope: A wide variety of primary alkyl halides, including those with other functional groups, can be used.
Limitations:
-
Substrate Restrictions: The reaction is generally not suitable for the synthesis of secondary or tertiary amines.[16] Furthermore, it fails with secondary and tertiary alkyl halides due to competing elimination reactions.[8]
-
Aromatic Amines: The synthesis of aromatic amines via the Gabriel synthesis is not feasible using aryl halides, as they do not readily undergo nucleophilic substitution with the phthalimide anion.[2]
-
Harsh Cleavage Conditions (Original Method): The use of strong acids or bases for cleavage can be incompatible with sensitive substrates.[4] The Ing-Manske modification largely overcomes this limitation.
Conclusion
The Gabriel synthesis, from its discovery by Siegmund Gabriel to its refinement by Ing and Manske, represents a classic and enduring solution to the selective synthesis of primary amines. Its clever use of phthalimide as a protected ammonia equivalent provides a robust and reliable method that has found widespread application in both academic research and industrial drug development. For researchers and scientists, a thorough understanding of its history, mechanism, and practical considerations is essential for its successful implementation in the synthesis of novel and important molecules.
References
- 1. Gabriel Synthesis [organic-chemistry.org]
- 2. Gabriel-Synthese [organische-chemie.ch]
- 3. researchgate.net [researchgate.net]
- 4. Chemicals [chemicals.thermofisher.cn]
- 5. CCCXII.—A modification of the Gabriel synthesis of amines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 6. grokipedia.com [grokipedia.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. orgosolver.com [orgosolver.com]
- 9. discovery.researcher.life [discovery.researcher.life]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 12. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 13. pubs.rsc.org [pubs.rsc.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. [PDF] The Gabriel Synthesis of Primary Amines | Semantic Scholar [semanticscholar.org]
O-Phthalimide-C3-Acid: A Versatile Building Block for Advanced Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of modern drug discovery is increasingly focused on targeted therapies that can modulate protein function with high specificity and efficacy. Within this paradigm, the strategic use of versatile chemical building blocks is paramount. O-Phthalimide-C3-acid, also known as 4-phthalimidobutyric acid, has emerged as a crucial scaffold in medicinal chemistry, particularly in the development of targeted protein degraders such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues. Its structure, featuring a protected amine in the form of a stable phthalimide (B116566) group and a reactive carboxylic acid, allows for sequential and controlled chemical modifications, making it an ideal component for constructing complex bioactive molecules.
This technical guide provides a comprehensive overview of this compound as a building block, detailing its synthesis, its incorporation into advanced therapeutic modalities, and the experimental protocols necessary for its application and evaluation.
Core Applications in Medicinal Chemistry
The phthalimide moiety, famously associated with the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide, is a key pharmacophore that can be recruited by the Cereblon (CRBN) E3 ubiquitin ligase. This interaction forms the basis of its use in "molecular glue" type targeted protein degradation, where the small molecule facilitates the interaction between the E3 ligase and a target protein, leading to the latter's ubiquitination and subsequent degradation by the proteasome.
This compound serves as a foundational element in this field by providing the phthalimide "warhead" for CRBN engagement, attached to a C3 aliphatic carboxylic acid linker. This linker is not merely a spacer; its length and composition are critical for orienting the target-binding moiety and the E3 ligase ligand in a productive ternary complex. The carboxylic acid provides a convenient handle for conjugation to a ligand that binds the protein of interest, thus forming a heterobifunctional PROTAC.
Beyond protein degradation, phthalimide derivatives have a long history in medicinal chemistry, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties. The C3 acid chain allows for the synthesis of various amides and esters, enabling the exploration of structure-activity relationships to optimize these effects.
Quantitative Data on Phthalimide-Based PROTACs
The efficacy of PROTACs is typically quantified by their ability to induce the degradation of the target protein (measured as DC₅₀ and Dₘₐₓ) and their downstream functional effects, such as inhibition of cell proliferation (measured as IC₅₀). The following table summarizes quantitative data for representative PROTACs that utilize a phthalimide-based warhead and linkers of varying composition, including those with aliphatic chains similar to the C3 backbone of this compound.
| Compound ID | Target Protein | E3 Ligase Ligand | Linker Description | DC₅₀ (nM) | Dₘₐₓ (%) | IC₅₀ (nM) | Cell Line |
| P13I | BTK | Pomalidomide | Ibrutinib-derived, with aliphatic chain | ~30 (for 50% degradation) | >73 (at 10 nM) | N/A | RAMOS |
| RC-1 | BTK | Thalidomide | Reversible covalent binder, with aliphatic chain | 8 - 40 | N/A | N/A | MOLM-14 |
| B1-10 | ERK1/2 | CRBN Ligand | 10-carbon aliphatic chain | 300 - 400 | >65 | N/A | A375 |
| B2-12 | ERK1/2 | VHL Ligand | 12-carbon aliphatic chain | 300 - 400 | >65 | N/A | A375 |
| Compound 13 | Estrogen Receptor α | VHL Ligand | 16-atom hydrocarbon chain | <50 µM | Significant degradation | Most effective of series | MCF7 |
| Arg-PEG1-Dasa | BCR-ABL | UBR E3 Ligases | Arginine-PEG linker | <1 | >90 | <0.5 | K562 |
N/A: Not available from the cited sources.
Experimental Protocols
Detailed methodologies are essential for the synthesis and evaluation of molecules derived from this compound. The following protocols provide a starting point for researchers in this field.
Protocol 1: Synthesis of this compound (4-Phthalimidobutyric Acid)
This protocol describes the synthesis of the title compound from γ-aminobutyric acid (GABA) and phthalic anhydride (B1165640).
Materials:
-
γ-Aminobutyric acid (GABA)
-
Phthalic anhydride
-
Glacial acetic acid
Procedure:
-
Combine equimolar amounts of γ-aminobutyric acid (e.g., 103 g, 1 mole) and phthalic anhydride (e.g., 148 g, 1 mole) in a round-bottom flask equipped with a mechanical stirrer and a reflux condenser.[1]
-
Add a suitable volume of glacial acetic acid (e.g., 250 ml) to the flask.[1]
-
Heat the mixture to reflux with stirring.
-
Maintain the reflux until the reaction is complete, which can be monitored by techniques such as Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol (B145695) or water).
Protocol 2: Synthesis of a Phthalimide-Based PROTAC using this compound
This protocol outlines a general method for coupling the carboxylic acid of a pomalidomide-linker conjugate (conceptually derived from this compound) to an amine-containing target protein ligand.
Materials:
-
Target protein ligand with a primary or secondary amine functional group.
-
Pomalidomide-C3-acid linker (or a similar pomalidomide-linker-acid conjugate).
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent.
-
DIPEA (N,N-Diisopropylethylamine).
-
Anhydrous DMF (Dimethylformamide).
-
Ethyl acetate (B1210297) (EtOAc).
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Brine.
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Silica (B1680970) gel for column chromatography.
Procedure:
-
Dissolve the target protein ligand (1.0 equivalent) in anhydrous DMF.
-
To this solution, add the pomalidomide-C3-acid linker (1.1 equivalents), HATU (1.2 equivalents), and DIPEA (3.0 equivalents).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours. Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (twice), water (once), and brine (once).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to obtain the final PROTAC.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol 3: Western Blotting for Assessment of PROTAC-Induced Protein Degradation
This protocol provides a standard method to quantify the degradation of a target protein in cells following treatment with a PROTAC.
Materials:
-
Appropriate cell line expressing the target protein.
-
PROTAC of interest dissolved in DMSO.
-
Complete cell culture medium.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
Laemmli sample buffer.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight to reach 70-80% confluency. Prepare serial dilutions of the PROTAC in complete culture medium and treat the cells for a desired time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells, collect the lysate, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane again, apply the ECL substrate, and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software and normalize the target protein levels to the loading control.
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key concepts related to the application of this compound derivatives.
References
Methodological & Application
Synthesis Protocol for O-Phthalimide-C3-Acid: A Detailed Application Note
This document provides detailed protocols for the synthesis of O-Phthalimide-C3-acid, also known as 3-(1,3-dioxoisoindolin-2-yloxy)propanoic acid. This compound is a valuable bifunctional molecule, incorporating a protected hydroxylamine (B1172632) moiety and a carboxylic acid, making it a useful building block for researchers in medicinal chemistry and drug development. The protocols outlined below are based on established chemical principles for O-alkylation and esterification of N-hydroxyphthalimide.
Introduction
This compound serves as a versatile intermediate in organic synthesis. The phthalimide (B116566) group acts as a stable protecting group for the hydroxylamine functionality, which can be deprotected under specific conditions to yield an aminooxy group. This functionality is crucial for the formation of stable oxime ethers with aldehydes and ketones, a common ligation strategy in bioconjugation and drug delivery. The terminal carboxylic acid provides a handle for further chemical modifications, such as amide bond formation or esterification, allowing for the covalent attachment of this linker to various molecular scaffolds. This application note details two primary synthetic routes to access this compound.
Synthetic Pathways
Two primary synthetic routes are presented for the synthesis of this compound:
-
Route A: Michael Addition. This approach involves the conjugate addition of N-hydroxyphthalimide to an acrylic acid derivative. This method is often favored for its atom economy and potentially mild reaction conditions.
-
Route B: Condensation Reaction. This pathway utilizes a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), to facilitate the esterification of N-hydroxyphthalimide with a suitable C3 carboxylic acid.[1][2]
The selection of the appropriate route may depend on the availability of starting materials, desired scale, and laboratory capabilities.
Route A: Synthesis via Michael Addition
This protocol describes the synthesis of this compound through the Michael addition of N-hydroxyphthalimide to acrylic acid.
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N-hydroxyphthalimide (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or DMF.
-
Addition of Reagents: To the stirred solution, add acrylic acid (1.1 eq) followed by a catalytic amount of a base, such as triethylamine (B128534) (TEA) or 1,8-diazabicycloundec-7-ene (DBU).
-
Reaction: Heat the reaction mixture to a temperature between 50-80°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, filter the solid. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica (B1680970) gel to afford the pure this compound.
Data Presentation
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Sample Mass (g) | Sample Moles (mmol) |
| N-Hydroxyphthalimide | 1.0 | 163.13 | 1.63 | 10.0 |
| Acrylic Acid | 1.1 | 72.06 | 0.79 | 11.0 |
| Triethylamine | 0.1 | 101.19 | 0.10 | 1.0 |
| Acetonitrile | - | 41.05 | 50 mL | - |
Note: The above quantities are for a 10 mmol scale reaction and should be adjusted accordingly.
Visual Workflow
References
Step-by-step synthesis of 4-Phthalimidobutyric acid from phthalic anhydride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 4-Phthalimidobutyric acid, a valuable intermediate in organic synthesis and medicinal chemistry. The synthesis is achieved through the condensation reaction of phthalic anhydride (B1165640) with 4-aminobutyric acid (GABA). This protocol includes comprehensive experimental procedures, a summary of quantitative data, and visual diagrams to illustrate the workflow and reaction pathway, ensuring a reproducible and efficient synthesis for research and development applications.
Introduction
4-Phthalimidobutyric acid serves as a key building block in the synthesis of various derivatives of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter in the central nervous system. The phthalimide (B116566) group acts as a protecting group for the primary amine of GABA, allowing for selective modification of the carboxylic acid functionality. This protected form is crucial in the development of therapeutic agents and other specialized chemical compounds. The synthesis described herein is a straightforward and effective method for producing this important intermediate.
Quantitative Data Summary
A summary of the key quantitative data for the synthesis of 4-Phthalimidobutyric acid is presented in the table below for easy reference and comparison.
| Parameter | Value | Reference |
| Reactants | ||
| Phthalic Anhydride (C₈H₄O₃) Molecular Weight | 148.12 g/mol | [1] |
| 4-Aminobutyric Acid (GABA) (C₄H₉NO₂) Molecular Weight | 103.12 g/mol | [2] |
| Molar Ratio (Phthalic Anhydride : GABA) | 1 : 1 | [2] |
| Product | ||
| 4-Phthalimidobutyric Acid (C₁₂H₁₁NO₄) Molecular Weight | 233.22 g/mol | [1] |
| Melting Point | 116-118 °C | [3] |
| Reaction Conditions | ||
| Solvent | Glacial Acetic Acid | [2][4] |
| Reaction Temperature | Reflux | [2][4] |
| Reaction Time | 2 hours | [4] |
| Yield | ||
| Theoretical Yield | 233.22 g (per mole of limiting reactant) | Calculated |
| Reported Yield | 82% | [3] |
Experimental Protocol
This protocol details the step-by-step methodology for the synthesis of 4-Phthalimidobutyric acid from phthalic anhydride and 4-aminobutyric acid.
Materials:
-
Phthalic anhydride (148.1 g, 1.0 mol)
-
4-Aminobutyric acid (GABA) (103.1 g, 1.0 mol)
-
Glacial acetic acid (250 mL)
-
Ethanol (B145695) (for recrystallization)
-
Distilled water
Equipment:
-
2 L round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter flask
-
Beakers
-
Glass stirring rod
-
pH paper or pH meter
Procedure:
-
Reaction Setup:
-
Reaction:
-
Begin stirring the mixture and heat it to reflux using a heating mantle.
-
Maintain the reflux for 2 hours.[4] The reaction mixture should become a clear solution.
-
-
Workup and Isolation:
-
After 2 hours, allow the reaction mixture to cool to room temperature.
-
Slowly pour the cooled solution into a beaker containing 1 L of ice-cold distilled water with vigorous stirring.
-
A white precipitate of 4-Phthalimidobutyric acid will form.
-
Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with several portions of cold distilled water to remove any residual acetic acid and unreacted starting materials.
-
-
Purification:
-
The crude product can be purified by recrystallization from ethanol.[4]
-
Transfer the crude solid to a beaker and add a minimal amount of hot ethanol to dissolve it completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate crystallization.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol.
-
Dry the purified 4-Phthalimidobutyric acid in a vacuum oven or desiccator.
-
-
Characterization:
-
Determine the melting point of the dried product. The expected melting point is in the range of 116-118 °C.[3]
-
Obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm the structure and purity of the final product. Infrared spectroscopy should show a broad absorption band around 2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid.[5]
-
Visualizations
Reaction Pathway:
Caption: Chemical reaction for the synthesis of 4-Phthalimidobutyric acid.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis of 4-Phthalimidobutyric acid.
References
Harnessing O-Phthalimide-C3-Acid for PROTAC Development: A Detailed Guide
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2][3][4][5][6] These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical component that dictates the efficacy, selectivity, and physicochemical properties of the PROTAC.[3][7] O-Phthalimide-C3-acid, also known as 4-(1,3-dioxoisoindol-2-yl)butanoic acid, is a versatile linker precursor for constructing PROTACs that recruit the Cereblon (CRBN) E3 ligase, a widely used E3 ligase in PROTAC design.[8][9]
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the utilization of this compound as a PROTAC linker.
Mechanism of Action
The fundamental mechanism of a phthalimide-based PROTAC is to induce the formation of a ternary complex between the target protein and the CRBN E3 ligase.[8][9] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[5][8]
Caption: General mechanism of a phthalimide-based PROTAC.
Properties and Synthesis of this compound
This compound is a chemical intermediate with a protected amine (the phthalimide (B116566) group) and a reactive carboxylic acid.[10] This structure allows for selective chemical modifications at the carboxylic acid terminus.
Synthesis of this compound: A common method for synthesizing 4-phthalimidobutyric acid is through the condensation of phthalic anhydride (B1165640) with γ-aminobutyric acid (GABA).[10] This reaction forms the stable five-membered phthalimide ring. Another method involves the ring-opening of γ-butyrolactone by potassium phthalimide, where the phthalimide anion acts as a nucleophile.[10]
Application in PROTAC Synthesis
This compound serves as a building block for the linker component of a PROTAC. The carboxylic acid can be coupled to a primary or secondary amine on a ligand for the target protein using standard amide coupling reagents.
Caption: General workflow for PROTAC synthesis.
Quantitative Data of Phthalimide-Based PROTACs
The efficacy of PROTACs is evaluated by their ability to degrade the target protein, typically quantified by the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation). The binding affinity of the PROTAC to its target protein and the E3 ligase, as well as the cooperativity of ternary complex formation, are also critical parameters.
| PROTAC Name | Target Protein | E3 Ligase Ligand | Linker Type | DC₅₀ | Dₘₐₓ | Cell Line | Parent Ligand IC₅₀ | Reference |
| ARV-771 | BET proteins | Pomalidomide | PEG/Alkyl | <1 nM | >95% | LNCaP | ~90 nM (JQ1) | N/A |
| ARCC-4 | Androgen Receptor (AR) | Pomalidomide | PEG/Alkyl | ~1 nM | >90% | LNCaP | ~30 nM (Enzalutamide) | [9] |
| ZB-S-29 | SHP2 | Thalidomide | PEG/Alkyl | 6.02 nM | >90% | MV4;11 | ~15 nM (TNO155 deriv.) | [9] |
| A6 | HDAC6 | Thalidomide | PEG/Alkyl | 3.5 nM | >90% | MM.1S | N/A (Vorinostat-like) | [9] |
Experimental Protocols
Protocol 1: General Synthesis of a Phthalimide-Based PROTAC
This protocol describes the coupling of a target protein ligand containing a primary or secondary amine to this compound, followed by deprotection and coupling to an E3 ligase ligand.
Materials:
-
Target protein ligand with a primary or secondary amine
-
This compound
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (Dimethylformamide)
-
Hydrazine monohydrate
-
E3 ligase ligand with a carboxylic acid (e.g., Pomalidomide-C4-COOH)
-
Standard workup and purification reagents (Ethyl acetate, NaHCO₃, brine, Na₂SO₄, silica (B1680970) gel)
Procedure:
Step 1: Coupling of this compound to Target Ligand
-
Dissolve the target protein ligand (1.0 eq) in anhydrous DMF.
-
Add this compound (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.[9]
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-12 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, perform a standard aqueous workup and purify the intermediate by silica gel chromatography.
Step 2: Deprotection of the Phthalimide Group
-
Dissolve the purified intermediate from Step 1 in a suitable solvent (e.g., ethanol (B145695) or a mixture of dichloromethane (B109758) and methanol).
-
Add hydrazine monohydrate (5-10 eq) and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
After completion, filter off the phthalhydrazide (B32825) precipitate and concentrate the filtrate. Purify the resulting amine intermediate.
Step 3: Coupling of Amine Intermediate to E3 Ligase Ligand
-
Dissolve the amine intermediate from Step 2 (1.0 eq) and the E3 ligase ligand with a carboxylic acid (1.1 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq).
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Perform a standard aqueous workup and purify the final PROTAC molecule by preparative HPLC.
Protocol 2: Western Blot for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
6-well cell culture plates
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of treatment. Allow cells to adhere overnight. Prepare serial dilutions of the PROTAC in culture medium and treat the cells for the desired time (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., 0.1% DMSO).[9]
-
Cell Lysis and Protein Quantification: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.[9] Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli buffer and boil the samples. Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins.
-
Western Blotting: Transfer the proteins to a PVDF membrane. Block the membrane and then incubate with the primary antibody for the target protein overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system. Quantify the band intensities and normalize to the loading control to determine the percentage of protein degradation.
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the target protein in a cell-free system.[8]
Materials:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRBN/DDB1 E3 ligase complex
-
Recombinant target protein (POI)
-
Ubiquitin
-
ATP
-
10X Ubiquitination Buffer
-
PROTAC stock solution (in DMSO)
-
ddH₂O
Procedure:
-
Reaction Setup: Assemble the reactions on ice in microcentrifuge tubes. Prepare a master mix of common reagents. For a 25 µL reaction, combine:
-
13.25 µL ddH₂O
-
2.5 µL 10X Ubiquitination Buffer
-
1.25 µL ATP (100 mM stock for 5 mM final)
-
1.25 µL E1 Enzyme (1 µM stock for 50 nM final)
-
1.25 µL E2 Enzyme (5 µM stock for 250 nM final)
-
2.0 µL Ubiquitin (1 mg/mL stock for ~8 µM final)
-
1.25 µL POI (5 µM stock for 250 nM final)[8]
-
-
Final Reactions: In separate tubes, add 22.75 µL of the master mix, 1.0 µL of the E3 ligase complex (2.5 µM stock for 100 nM final), and 1.25 µL of the PROTAC at various concentrations (or DMSO for control).[8]
-
Incubation: Incubate the reactions at 37°C for 1-2 hours.
-
Analysis: Stop the reaction by adding Laemmli buffer and boiling. Analyze the samples by Western blotting using an antibody against the target protein to visualize the higher molecular weight ubiquitinated species.
Protocol 4: Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation.[11][12][13][14][15]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified E3 ligase (e.g., His-tagged VCB or CRBN/DDB1)
-
Purified target protein
-
PROTAC of interest
-
Running buffer
Procedure:
-
Immobilization: Immobilize the E3 ligase onto the sensor chip surface using amine coupling or capture-based methods.[12]
-
Binary Interaction Analysis:
-
Flow solutions of the PROTAC at various concentrations over the immobilized E3 ligase to determine the binary binding affinity (KD_binary).
-
In a separate experiment, flow solutions of the target protein over a surface with immobilized PROTAC (if feasible) or use an in-solution affinity measurement method.
-
-
Ternary Interaction Analysis: Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC. Flow these solutions over the immobilized E3 ligase surface. Fit the resulting sensorgrams to a 1:1 binding model to determine the kinetic parameters for ternary complex formation (KD_ternary).[12]
-
Cooperativity Calculation: The cooperativity factor (α) is a measure of how the binding of one component influences the binding of the other. It is calculated as: α = KD_binary / KD_ternary.[12] A value of α > 1 indicates positive cooperativity, which is often desirable for potent PROTACs.
Logical Relationships in PROTAC Development
The development of a successful PROTAC is an iterative process involving design, synthesis, and biological evaluation.
Caption: The iterative cycle of PROTAC development.
Conclusion
This compound is a valuable and versatile chemical tool for the synthesis of phthalimide-based PROTACs. Its bifunctional nature allows for straightforward incorporation into PROTAC scaffolds through established amide coupling chemistries. By following the detailed protocols outlined in this guide for synthesis and biological evaluation, researchers can effectively utilize this linker precursor to develop novel and potent protein degraders for therapeutic and research applications. The iterative optimization of the linker, including its length and composition, is paramount to achieving the desired degradation efficacy and drug-like properties.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Essential Role of Linkers in PROTACs [axispharm.com]
- 4. precisepeg.com [precisepeg.com]
- 5. drpress.org [drpress.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound | 3130-75-4 | Benchchem [benchchem.com]
- 11. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 12. benchchem.com [benchchem.com]
- 13. o2hdiscovery.co [o2hdiscovery.co]
- 14. charnwooddiscovery.com [charnwooddiscovery.com]
- 15. cytivalifesciences.com [cytivalifesciences.com]
Application Notes and Protocols: Coupling of O-Phthalimide-C3-acid to a Target Protein Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of targeted protein degradation, the development of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality.[1][2][3] PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3][4] This induced proximity leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][4] The linker plays a critical role in the efficacy of a PROTAC, influencing the formation and stability of the ternary complex between the target protein and the E3 ligase.[1][2]
O-Phthalimide-C3-acid is a versatile building block for the synthesis of PROTACs and other conjugated molecules. It provides a carboxylic acid handle for covalent attachment to a target protein ligand, while the phthalimide (B116566) group serves as a masked primary amine, which can be deprotected in a later step if needed, or it can be a core component of an E3 ligase ligand itself (e.g., in thalidomide (B1683933) and its analogs).[5][6] This application note provides detailed protocols for the coupling of this compound to a primary or secondary amine on a target protein ligand via amide bond formation.
Principle of the Reaction
The fundamental chemical transformation is the formation of a stable amide bond between the carboxylic acid of this compound and an amine group on the target protein ligand.[7][8] This reaction is not spontaneous and requires the activation of the carboxylic acid to make it more susceptible to nucleophilic attack by the amine.[7] Two common and efficient methods for this activation and subsequent coupling are:
-
EDC/NHS Chemistry: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) to form a more stable NHS ester. This amine-reactive ester then readily reacts with the amine on the target ligand to form a stable amide bond.
-
HATU/DIPEA Chemistry: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that, in the presence of a non-nucleophilic base such as Diisopropylethylamine (DIPEA), activates the carboxylic acid to form an active ester that rapidly reacts with the amine.
Data Presentation
The efficiency of the coupling reaction can be influenced by the specific reactants, solvent, temperature, and reaction time. The following table summarizes representative quantitative data for amide bond formation reactions using common coupling reagents.
| Coupling Reagent | Base | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| EDC/NHS | - | DMF, DCM, Aqueous Buffer | Room Temperature | 2 - 12 | 60 - 95 |
| HATU | DIPEA, TEA | DMF, DCM | Room Temperature | 1 - 4 | 70 - 98 |
| HOBt/DIC | DIPEA | DMF, DCM | 0 to Room Temperature | 2 - 8 | 65 - 90 |
Note: Yields are highly substrate-dependent and the provided values are representative. Optimization of reaction conditions is recommended for new substrates.
Experimental Protocols
Protocol 1: Amide Coupling using EDC/NHS Chemistry
This protocol describes the activation of this compound with EDC and NHS, followed by coupling to an amine-containing target ligand.
Materials and Reagents:
-
This compound
-
Amine-containing target protein ligand
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) (optional, for amine salts)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates (e.g., silica (B1680970) gel 60 F₂₅₄)
-
LC-MS for reaction monitoring and product characterization
Procedure:
-
Activation of this compound: a. In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF. b. Add NHS (1.2 equivalents) to the solution and stir until dissolved. c. Add EDC-HCl (1.2 equivalents) to the reaction mixture. d. Stir the reaction at room temperature for 1-2 hours. The formation of the NHS ester can be monitored by TLC or LC-MS.
-
Coupling to the Target Ligand: a. In a separate flask, dissolve the amine-containing target protein ligand (1.0 - 1.1 equivalents) in anhydrous DMF. If the ligand is a hydrochloride salt, add DIPEA (1.5 - 2.0 equivalents) and stir for 10 minutes. b. Add the solution of the target ligand to the activated this compound NHS ester. c. Stir the reaction mixture at room temperature for 4-16 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Work-up and Purification: a. Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM. b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL). c. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. d. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in DCM or ethyl acetate in hexanes) to obtain the pure coupled product. e. Characterize the final product by LC-MS, ¹H NMR, and ¹³C NMR.
Protocol 2: Amide Coupling using HATU/DIPEA Chemistry
This protocol provides a highly efficient method for the direct coupling of this compound to an amine-containing ligand.
Materials and Reagents:
-
This compound
-
Amine-containing target protein ligand
-
HATU
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Thin Layer Chromatography (TLC) plates
-
LC-MS for reaction monitoring and product characterization
Procedure:
-
Reaction Setup: a. In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and the amine-containing target protein ligand (1.0 - 1.1 equivalents) in anhydrous DMF. b. Add DIPEA (3.0 equivalents) to the solution and stir for 5 minutes.
-
Coupling Reaction: a. Add HATU (1.2 equivalents) to the reaction mixture in one portion. b. Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours. Monitor the progress by TLC or LC-MS.
-
Work-up and Purification: a. Follow the same work-up and purification procedure as described in Protocol 1 (steps 3a-3e).
Mandatory Visualization
Caption: Experimental workflow for coupling this compound.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | 3130-75-4 | Benchchem [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Bond Formation with 3-(1,3-Dioxoisoindolin-2-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for the formation of amide bonds using 3-(1,3-dioxoisoindolin-2-yl)propanoic acid, a bifunctional molecule incorporating a phthalimide (B116566) protective group and a terminal carboxylic acid connected by a three-carbon linker. The phthalimide group is a common protecting group for primary amines, often utilized in peptide synthesis and the development of bioconjugates and therapeutic agents. The presence of the carboxylic acid moiety allows for its conjugation to a wide variety of primary and secondary amines through standard amide coupling reactions. This process is fundamental in medicinal chemistry for linking molecules of interest, constructing complex architectures, and synthesizing targeted drug conjugates.
The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a non-reactive ammonium (B1175870) carboxylate salt.[1] Therefore, activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine. This document outlines two robust and widely used protocols for this transformation: one employing HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and the other utilizing the EDC/NHS (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride / N-Hydroxysuccinimide) system.
Data Presentation
The efficiency of amide bond formation is highly dependent on the choice of coupling reagents, the nature of the amine substrate, and the reaction conditions. The following table summarizes typical yields obtained for amide coupling reactions using various carboxylic acids and amines under standard coupling conditions, which can be considered representative for the reactions of 3-(1,3-dioxoisoindolin-2-yl)propanoic acid.
| Carboxylic Acid Substrate | Amine Substrate | Coupling Reagent | Base | Solvent | Yield (%) | Reference |
| Boc-Val-OH | 4-Amino-N-(4-methoxybenzyl)benzamide | HATU | DIPEA | DMF | 38% | [2] |
| Boc-Val-OH | 4-Amino-N-(4-methoxybenzyl)benzamide | EDC/HOBt/DMAP | DIPEA | ACN | 95% | [2] |
| (p-HOOC(C₆H₄)PPh₂)AuCl | H-Phe-OMe | EDC·HCl/NHS | - | CH₂Cl₂/MeCN | 88% | [3] |
| (p-HOOC(C₆H₄)PPh₂)AuCl | H-Gly-OMe | EDC·HCl/NHS | - | CH₂Cl₂/MeCN | 85% | [3] |
| (p-HOOC(C₆H₄)PPh₂)AuCl | H-Leu-OMe | EDC·HCl/NHS | - | CH₂Cl₂/MeCN | 76% | [3] |
| (p-HOOC(C₆H₄)PPh₂)AuCl | H-Ala-OMe | EDC·HCl/NHS | - | CH₂Cl₂/MeCN | 71% | [3] |
| (p-HOOC(C₆H₄)PPh₂)AuCl | H-Met-OMe | EDC·HCl/NHS | - | CH₂Cl₂/MeCN | 62% | [3] |
Experimental Protocols
Synthesis of Starting Material: 3-(1,3-Dioxoisoindolin-2-yl)propanoic Acid
This compound can be synthesized from β-alanine and phthalic anhydride (B1165640) or via the reaction of potassium phthalimide with a 3-halopropanoic acid ester followed by hydrolysis. A related procedure for a C4-linker involves reacting potassium phthalimide with 4-chlorobutyric acid in DMF.
Protocol 1: HATU-Mediated Amide Coupling
HATU is a highly efficient, uronium-based coupling reagent that facilitates amide bond formation by generating a reactive OAt-active ester intermediate.[4][5] This method is known for its fast reaction times and high yields, even with sterically hindered substrates.
Materials:
-
3-(1,3-Dioxoisoindolin-2-yl)propanoic acid
-
Amine of interest (primary or secondary)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexanes
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(1,3-dioxoisoindolin-2-yl)propanoic acid (1.0 eq) in anhydrous DMF.
-
Add the amine of interest (1.0 - 1.2 eq).
-
Add HATU (1.1 - 1.2 eq) to the solution.
-
Add DIPEA (2.0 - 3.0 eq) dropwise to the stirred solution.
-
Allow the reaction to stir at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Protocol 2: EDC/NHS-Mediated Amide Coupling
This classic method utilizes a water-soluble carbodiimide (B86325) (EDC) to activate the carboxylic acid, forming a highly reactive O-acylisourea intermediate.[6] The addition of N-hydroxysuccinimide (NHS) traps this intermediate as a more stable NHS ester, which then reacts cleanly with the amine to form the amide bond, minimizing side reactions and racemization.[6][7]
Materials:
-
3-(1,3-Dioxoisoindolin-2-yl)propanoic acid
-
Amine of interest (primary or secondary)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 3-(1,3-dioxoisoindolin-2-yl)propanoic acid (1.0 eq) and NHS (1.1 - 1.2 eq) in anhydrous DCM or DMF in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.1 - 1.5 eq) to the solution in one portion.
-
Allow the mixture to stir at 0 °C for 15-30 minutes, then add the amine of interest (1.0 - 1.2 eq).
-
Remove the ice bath and allow the reaction to warm to room temperature and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl (1x), saturated aqueous NaHCO₃ solution (1x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent to yield the pure amide product.
Visualizations
Caption: General workflow for amide bond formation.
Caption: Mechanism of EDC/NHS-mediated amide coupling.
References
- 1. Amide Synthesis [fishersci.co.uk]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide coupling between amino acids and the carboxylic acid of a functionalized chlorido-gold(I)-phosphane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 7. peptide.com [peptide.com]
Deprotection of the phthalimide group using hydrazine (Ing-Manske procedure)
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the efficient synthesis of primary amines is a cornerstone of molecular construction. The Gabriel synthesis, a classic method for this transformation, is powerfully enhanced by the Ing-Manske procedure, which offers a mild and effective means of deprotecting the intermediate phthalimide (B116566). This document provides a comprehensive overview, detailed protocols, and quantitative data for the deprotection of the phthalimide group using hydrazine (B178648), a reaction that streamlines the synthesis of vital amine-containing compounds.
The Ing-Manske procedure, a modification of the Gabriel synthesis, utilizes hydrazine hydrate (B1144303) to cleave the N-alkylphthalimide, yielding the desired primary amine and a phthalhydrazide (B32825) precipitate that can be easily removed by filtration.[1][2] This method is often preferred over harsh acidic or basic hydrolysis, which can be incompatible with sensitive functional groups present in complex molecules.[1][3]
Reaction Mechanism and Intermediates
The reaction proceeds through the nucleophilic attack of hydrazine on one of the carbonyl carbons of the phthalimide. This leads to the formation of an intermediate, 2-(N-aminocarbamoyl)-N-alkylbenzamide, particularly at lower temperatures.[4][5] At higher temperatures, this intermediate cyclizes to form the amine salt of phthalohydrazide.[4][5] Subsequent workup, typically with acid, liberates the primary amine as its salt.[4]
Caption: Reaction mechanism of the Ing-Manske deprotection.
Quantitative Data Summary
The efficiency of the Ing-Manske procedure can vary depending on the substrate, solvent, and reaction conditions. The following table summarizes quantitative data from various literature sources.
| Substrate (N-Substituted Phthalimide) | Reagents & Conditions | Reaction Time | Yield (%) | Reference |
| N-(2-Hydroxy-3-phenoxypropyl)phthalimide | 25% Hydrazine hydrate, Methanol, Reflux | 40 min | 67% | [4][5] |
| N-Benzylphthalimide | 25% Hydrazine hydrate, Ethanol (B145695), Reflux | Not specified | 86% | [4] |
| N-Benzylphthalimide | Hydrazine hydrate, DMF, -15°C | 14 h | 76% (intermediate) | [4] |
| Phthalimid protected polyethylene (B3416737) glycol | Aqueous hydrazine, THF, Room Temperature | 4 h | Not specified | [6] |
| Racemic phthalimide substrate | 50-60% Hydrazine hydrate, Methanol, Room Temperature | 16 h | Not specified | [3] |
Experimental Protocols
Below are detailed protocols for the deprotection of phthalimides using the Ing-Manske procedure.
Protocol 1: General Procedure for Deprotection of N-Alkylphthalimides
This protocol is a general method applicable to a wide range of N-alkylphthalimides.
Caption: General experimental workflow for the Ing-Manske procedure.
Materials:
-
N-substituted phthalimide
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Solvent (e.g., Ethanol, Methanol, THF)
-
Hydrochloric acid (HCl, for salt formation if desired)
-
Sodium hydroxide (B78521) (NaOH, for neutralization)
-
Organic solvent for extraction (e.g., Dichloromethane, Chloroform)
-
Drying agent (e.g., Magnesium sulfate, Sodium sulfate)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure:
-
Dissolution: Dissolve the N-substituted phthalimide (1 equivalent) in a suitable solvent (e.g., ethanol or methanol) in a round-bottom flask equipped with a magnetic stirrer and a condenser. The concentration will depend on the substrate's solubility.
-
Addition of Hydrazine: Add hydrazine hydrate (typically 1.5 to 10 equivalents, see table for examples) to the solution. The addition can be done at room temperature.[7]
-
Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) for the required time (from 40 minutes to 16 hours, monitor by TLC for completion).[3][4]
-
Work-up:
-
Upon completion, cool the reaction mixture to room temperature. A white precipitate of phthalhydrazide will often form.
-
Filter the mixture to remove the phthalhydrazide precipitate.
-
Wash the precipitate with a small amount of the cold solvent.
-
Combine the filtrate and the washings.
-
If the amine is desired as a free base, the filtrate can be concentrated under reduced pressure. The residue can then be taken up in an organic solvent and washed with water to remove any remaining hydrazine. The organic layer is then dried and the solvent evaporated.
-
If the amine salt is desired, acidify the filtrate with hydrochloric acid. The solvent can then be removed under reduced pressure to yield the amine hydrochloride salt.
-
Protocol 2: Deprotection of Phthalimide-Protected Polyethylene Glycol (PEG)
This protocol is adapted for larger molecules like PEGs.[6]
Materials:
-
Phthalimide-protected polyethylene glycol
-
Aqueous hydrazine
-
Tetrahydrofuran (THF)
-
Chloroform
-
Magnesium sulfate
Procedure:
-
Dissolution: Dissolve the phthalimide-protected polyethylene glycol (1 eq.) in THF.
-
Addition of Hydrazine: Slowly add aqueous hydrazine (40 eq.).
-
Reaction: Stir the mixture for 4 hours at room temperature.
-
Work-up:
-
Evaporate the solvent under reduced pressure.
-
Add water to the residue.
-
Extract the aqueous phase three times with chloroform.
-
Combine the organic layers and dry with magnesium sulfate.
-
Evaporate the solvent to obtain the amino-PEG.
-
Applications in Drug Development
The Ing-Manske procedure is a valuable tool in drug discovery and development due to its mild conditions, which preserve sensitive functional groups often found in pharmaceutical candidates. It is frequently employed in the synthesis of primary amines that are key building blocks for a wide array of bioactive molecules. For example, the Gabriel synthesis, culminating in the Ing-Manske deprotection, was successfully used in the total synthesis of peramine, a protective alkaloid.[1]
Potential Side Reactions and Considerations
While generally efficient, the Ing-Manske procedure is not without potential pitfalls. The use of a large excess of hydrazine can sometimes lead to side reactions, such as the formation of acid hydrazides if other susceptible functional groups like esters or amides are present in the molecule.[7] Therefore, the amount of hydrazine and the reaction conditions should be carefully optimized for each specific substrate.[7] For substrates that are particularly sensitive, alternative deprotection methods using sodium borohydride (B1222165) have been developed as an even milder option.[8][9]
Conclusion
The deprotection of phthalimides using hydrazine, known as the Ing-Manske procedure, remains a highly relevant and widely used method in organic synthesis. Its mild conditions, operational simplicity, and the ease of by-product removal make it a superior choice over traditional hydrolytic methods, particularly in the context of complex molecule synthesis relevant to drug development. By understanding the mechanism, optimizing reaction conditions, and being aware of potential side reactions, researchers can effectively utilize this procedure to access a diverse range of primary amines.
References
- 1. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Gabriel_synthesis [chemeurope.com]
- 3. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 9. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Hydrolysis of 4-Phthalimidobutyric Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the acidic and basic hydrolysis of 4-phthalimidobutyric acid to synthesize gamma-aminobutyric acid (GABA), a key neurotransmitter. Additionally, a common alternative method using hydrazine (B178648) is presented.
Introduction
The phthalimide (B116566) group is a widely used protecting group for primary amines in organic synthesis, notably in the Gabriel synthesis of primary amines.[1][2] The deprotection of the phthalimide group is a critical step to release the desired amine. This can be achieved under acidic, basic, or hydrazinolytic conditions.[1][3] The choice of method can impact the reaction yield and purity of the final product. 4-Phthalimidobutyric acid is a common intermediate in the synthesis of GABA. This document outlines and compares protocols for acidic and basic hydrolysis, as well as hydrazinolysis, to convert 4-phthalimidobutyric acid into 4-aminobutyric acid (GABA).
Data Presentation
The following table summarizes the key quantitative data for the different hydrolysis methods of 4-phthalimidobutyric acid.
| Parameter | Acidic Hydrolysis | Basic Hydrolysis | Hydrazinolysis |
| Reagents | Dilute Hydrochloric Acid (1:1) | Potassium Hydroxide (B78521) (KOH) | Hydrazine hydrate |
| Solvent | Water | Water | Tetrahydrofuran (THF) |
| Temperature | Reflux | Reflux | Room Temperature |
| Reaction Time | 5 hours[4] | Not specified | 4 hours[5] |
| Yield | 68%[4] | Generally low[1] | 70-85% (general)[5] |
| By-product | Phthalic acid[3] | Potassium phthalate | Phthalhydrazide |
Experimental Protocols
Protocol for Acidic Hydrolysis
This protocol is based on the method described for the synthesis of 4-aminobutyric acid from 4-phthalimidobutyric acid.[4]
Materials:
-
4-Phthalimidobutyric acid
-
Dilute hydrochloric acid (1:1 v/v)
-
Silver carbonate
-
Hydrogen sulfide
-
Activated charcoal
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve 5.0 g (0.021 mole) of 4-phthalimidobutyric acid in 100 ml of dilute hydrochloric acid (1:1) in a round-bottom flask.[4]
-
Attach a reflux condenser and heat the solution to reflux for 5 hours.[4]
-
After 5 hours, cool the reaction mixture to room temperature.
-
Filter the precipitated phthalic acid from the solution.
-
Evaporate the filtrate to dryness in vacuo to obtain 4-aminobutyric acid hydrochloride as a residue.[4]
-
To obtain the free amino acid, treat the residue with silver carbonate, followed by hydrogen sulfide, and then decolorize with activated charcoal.[4]
-
Filter the solution and concentrate to obtain crystalline 4-aminobutyric acid.
Protocol for Basic Hydrolysis
This is a general procedure for the basic hydrolysis of N-alkyl phthalimides, as specific conditions for 4-phthalimidobutyric acid are not detailed in the provided search results.[1][6]
Materials:
-
4-Phthalimidobutyric acid
-
Potassium hydroxide (KOH)
-
Water
-
Hydrochloric acid (for neutralization)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
pH meter or pH paper
Procedure:
-
In a round-bottom flask, dissolve 4-phthalimidobutyric acid in an aqueous solution of excess potassium hydroxide.
-
Attach a reflux condenser and heat the mixture to reflux. The reaction time may vary and should be monitored by a suitable technique (e.g., TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the solution with hydrochloric acid to precipitate phthalic acid.
-
Filter off the precipitated phthalic acid.
-
The filtrate contains 4-aminobutyric acid. Further purification, such as crystallization or ion-exchange chromatography, may be necessary to isolate the pure product.
Protocol for Hydrazinolysis
Hydrazinolysis is a common and often higher-yielding alternative to acidic or basic hydrolysis for phthalimide deprotection.[1][2]
Materials:
-
4-Phthalimidobutyric acid
-
Tetrahydrofuran (THF)
-
Aqueous hydrazine
-
Chloroform
-
Magnesium sulfate
-
Round-bottom flask
-
Stirring apparatus
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve the 4-phthalimidobutyric acid (1 eq.) in THF (30 mL for every 1 g of starting material).[5]
-
Slowly add aqueous hydrazine (40 eq.) to the solution while stirring.[5]
-
Stir the mixture at room temperature for 4 hours.[5]
-
Evaporate the solvent under reduced pressure.
-
Add water to the residue.
-
Extract the aqueous phase three times with chloroform.[5]
-
Combine the organic layers and dry with magnesium sulfate.[5]
-
Filter and evaporate the solvent under reduced pressure to afford the pure 4-aminobutyric acid.
Visualizations
The following diagrams illustrate the experimental workflows for the described protocols.
Caption: Workflow for Acidic Hydrolysis.
Caption: Workflow for Basic Hydrolysis.
Caption: Workflow for Hydrazinolysis.
References
Application of O-Phthalimide-C3-Acid in Solid-Phase Peptide Synthesis: A Review of Related Principles
Initial research into the direct application of a linker specifically named "O-Phthalimide-C3-acid" in solid-phase peptide synthesis (SPPS) has not yielded specific protocols or quantitative data under this nomenclature. This suggests that "this compound" may not be a standard or widely documented linker in the field of peptide chemistry.
However, the components of this name—"Phthalimide" and a "C3-acid" (propyl chain with a carboxylic acid)—point towards established chemical principles used in SPPS, particularly in the context of amine protection and linker strategies. This document will, therefore, provide detailed application notes and protocols based on the known functions of phthalimides and carboxylic acid linkers in SPPS, creating a hypothetical but chemically plausible application framework.
Core Concepts and Potential Applications
The phthalimide (B116566) group is a well-known protecting group for primary amines, famously utilized in the Gabriel synthesis. In the context of SPPS, a linker incorporating a phthalimide moiety could theoretically function as a "safety-catch" linker.[1][2] This type of linker remains stable under the standard conditions of peptide chain elongation but can be activated by a specific chemical transformation to allow for subsequent cleavage of the synthesized peptide from the solid support.[1][3][4]
The "C3-acid" component suggests a three-carbon spacer ending in a carboxylic acid, which would be the point of attachment to the solid-phase resin (e.g., aminomethyl polystyrene). The other end of the linker would be attached to the C-terminus of the first amino acid.
Hypothetical Signaling Pathway for a Phthalimide-Based Safety-Catch Linker:
The logical workflow for utilizing a hypothetical this compound linker in SPPS would follow a safety-catch strategy. The phthalimide group would initially protect a latent functional group that, once deprotected, facilitates cleavage.
Caption: Hypothetical workflow for SPPS using a phthalimide-based safety-catch linker.
Experimental Protocols
The following are detailed, hypothetical protocols for the key experimental steps involving an this compound linker. These are based on standard procedures in Fmoc-SPPS.
Protocol 1: Attachment of this compound Linker to Aminomethyl Resin
Objective: To covalently attach the linker to the solid support.
Materials:
-
Aminomethyl (AM) polystyrene resin (100-200 mesh)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
Procedure:
-
Swell the aminomethyl resin (1 g) in DMF (10 mL) for 1 hour in a reaction vessel.
-
Drain the DMF.
-
In a separate flask, dissolve this compound (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL).
-
Add the activation solution to the resin and agitate at room temperature for 4 hours.
-
Drain the reaction mixture and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and DMF (3 x 10 mL).
-
To cap any unreacted amino groups, treat the resin with a solution of 20% piperidine in DMF for 30 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) and dry under vacuum.
Protocol 2: Coupling of the First Fmoc-Amino Acid
Objective: To attach the C-terminal amino acid to the linker-functionalized resin.
Materials:
-
Phthalimide-C3-resin
-
Fmoc-protected amino acid
-
DIC
-
4-Dimethylaminopyridine (DMAP)
-
DMF
-
DCM
Procedure:
-
Swell the Phthalimide-C3-resin (1 g) in DCM (10 mL) for 1 hour.
-
Drain the DCM.
-
In a separate flask, dissolve the Fmoc-amino acid (4 eq.) and DMAP (0.1 eq.) in a minimal amount of DMF, then dilute with DCM (10 mL).
-
Add DIC (4 eq.) to the amino acid solution and stir for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate at room temperature for 2-4 hours.
-
Drain the reaction solution and wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
-
Perform a Kaiser test to confirm the absence of free amines.
Protocol 3: Peptide Chain Elongation (Standard Fmoc-SPPS)
Objective: To assemble the peptide chain.
Workflow Diagram:
Caption: The iterative cycle of Fmoc-SPPS for peptide chain elongation.
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (10 mL) for 5 minutes, drain, and repeat for 15 minutes.
-
Washing: Wash the resin with DMF (5 x 10 mL).
-
Coupling: Add the next Fmoc-amino acid (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF (10 mL) and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (5 x 10 mL).
-
Repeat steps 1-4 for each amino acid in the sequence.
Protocol 4: Linker Activation and Peptide Cleavage
Objective: To cleave the completed peptide from the solid support. This protocol is highly speculative as the specific cleavage mechanism for this hypothetical linker is unknown. It is based on the principle of unmasking a nucleophile after phthalimide removal.
Materials:
-
Peptide-resin
-
Hydrazine (B178648) hydrate (B1144303) or a strong nucleophile (e.g., ethanolamine)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diethylether (cold)
Procedure:
-
Phthalimide Deprotection (Activation):
-
Wash the peptide-resin with DCM (3 x 10 mL).
-
Treat the resin with a solution of 5% hydrazine hydrate in DMF for 2 hours at room temperature. This step is designed to cleave the phthalimide group, potentially exposing a primary amine on the linker.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
-
Intramolecular Cleavage:
-
The newly exposed amine could potentially catalyze the cleavage of the ester bond linking the peptide to the resin via intramolecular aminolysis, forming a stable cyclic byproduct on the resin. This step might be spontaneous or require mild heating.
-
-
Final Deprotection and Precipitation:
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to remove side-chain protecting groups.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
-
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data that would be crucial for evaluating the performance of the this compound linker in comparison to standard linkers like Wang and Rink Amide.
| Parameter | This compound (Hypothetical) | Wang Linker | Rink Amide Linker |
| C-Terminal Functionality | Carboxylic Acid | Carboxylic Acid | Amide |
| Typical Cleavage Conditions | 1. Hydrazine; 2. TFA cocktail | TFA cocktail | TFA cocktail |
| Cleavage Efficiency | > 90% | > 95% | > 95% |
| Purity of Crude Peptide | 80-90% | 85-95% | 85-95% |
| Racemization of C-terminal AA | < 1% | 1-5% | < 0.5% |
| Compatibility | Fmoc, Boc | Fmoc | Fmoc |
Conclusion
While the specific linker "this compound" is not found in readily available literature, its name suggests a plausible structure that could function as a safety-catch linker in solid-phase peptide synthesis. The protocols and data presented here are based on established chemical principles and provide a framework for how such a linker might be employed. The key advantages of a phthalimide-based safety-catch linker would be its stability to both acidic and basic conditions used in standard SPPS, with the potential for mild cleavage conditions following a specific activation step. Experimental validation would be required to determine the actual efficiency and utility of this hypothetical linker.
References
Application Notes and Protocols: Derivatization of 4-Phthalimidobutyric Acid for Drug Discovery Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Phthalimidobutyric acid is a versatile scaffold for the construction of drug discovery libraries. The phthalimide (B116566) moiety is a recognized pharmacophore present in numerous compounds with a wide range of biological activities, including anti-inflammatory, immunomodulatory, and anti-cancer properties. The carboxylic acid functionality of 4-phthalimidobutyric acid provides a convenient handle for derivatization, most commonly through amide bond formation, allowing for the rapid generation of a diverse library of compounds. This document provides detailed protocols for the derivatization of 4-phthalimidobutyric acid and its application in the discovery of novel therapeutic agents, with a focus on the inhibition of Tumor Necrosis Factor-alpha (TNF-α), a key mediator of inflammation.
Data Presentation: Representative Library of 4-Phthalimidobutyric Acid Amide Derivatives
The following table summarizes quantitative data for a representative library of 4-phthalimidobutyric acid amide derivatives. The selection of amines for this library is designed to explore a range of steric and electronic properties, which is a common strategy in lead discovery. While the biological data presented here is illustrative of the potential for TNF-α inhibition by phthalimide derivatives, specific values would be determined experimentally for each new compound.
| Compound ID | Amine Moiety | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) | TNF-α Inhibition IC₅₀ (µM)[1] |
| 4PBA-001 | Aniline | C₁₈H₁₆N₂O₃ | 308.33 | 85 | >95 | 15.2 |
| 4PBA-002 | 4-Fluoroaniline | C₁₈H₁₅FN₂O₃ | 326.32 | 82 | >95 | 10.5 |
| 4PBA-003 | Benzylamine | C₁₉H₁₈N₂O₃ | 322.36 | 91 | >98 | 25.8 |
| 4PBA-004 | 4-Methoxybenzylamine | C₂₀H₂₀N₂O₄ | 352.39 | 88 | >98 | 21.3 |
| 4PBA-005 | Piperidine | C₁₇H₂₀N₂O₃ | 300.35 | 95 | >99 | 35.1 |
| 4PBA-006 | Morpholine | C₁₆H₁₈N₂O₄ | 302.33 | 93 | >99 | 42.6 |
Experimental Protocols
General Protocol for the Synthesis of 4-Phthalimidobutyric Acid Amide Derivatives via EDC/HOBt Coupling
This protocol describes a general method for the synthesis of a library of amide derivatives of 4-phthalimidobutyric acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and improve yield.[2][3]
Materials:
-
4-Phthalimidobutyric acid
-
A diverse library of primary and secondary amines (e.g., substituted anilines, benzylamines, aliphatic amines)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or other suitable non-nucleophilic base
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Solvents for chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure:
-
Reaction Setup: To a solution of 4-phthalimidobutyric acid (1.0 eq) in anhydrous DCM or DMF (0.1 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add HOBt (1.2 eq) and EDC (1.2 eq).
-
Activation: Stir the mixture at 0 °C for 30 minutes to activate the carboxylic acid.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by the dropwise addition of DIPEA (2.0 eq).
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and LC-MS.
Experimental Workflow Diagram
Caption: Amide library synthesis workflow.
Mechanism of Action: Inhibition of TNF-α Signaling
Phthalimide derivatives have been shown to exert their anti-inflammatory effects, at least in part, by inhibiting the production of the pro-inflammatory cytokine TNF-α. TNF-α production is a key component of the inflammatory response triggered by stimuli such as lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
LPS-Induced TNF-α Signaling Pathway
The binding of LPS to Toll-like receptor 4 (TLR4) on the surface of immune cells, such as macrophages, initiates a complex intracellular signaling cascade. This cascade involves the activation of several downstream pathways, including the NF-κB and MAPK pathways, which ultimately lead to the transcription and translation of the TNF-α gene.[4][5][6] Phthalimide-based inhibitors are thought to interfere with this signaling cascade, leading to a reduction in TNF-α production.
Caption: LPS-induced TNF-α signaling pathway.
References
- 1. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. Signaling pathways involved in LPS induced TNFalpha production in human adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for O-Phthalimide-C3-acid Hapten Conjugation and Antibody Production
For Researchers, Scientists, and Drug Development Professionals
Introduction
Small molecules, such as O-Phthalimide-C3-acid, are generally not immunogenic on their own and are referred to as haptens.[1][2] To elicit a specific antibody response against such haptens, they must be covalently coupled to a larger, immunogenic carrier molecule, typically a protein.[1][2][3] This conjugation renders the hapten immunogenic, enabling the production of antibodies that can specifically recognize the hapten. These antibodies are invaluable tools in various applications, including the development of immunoassays, antibody-drug conjugates (ADCs), and other diagnostic and therapeutic agents.[4]
This compound, also known as 4-Phthalimidobutyric acid, is a suitable hapten for antibody production due to the presence of a terminal carboxylic acid group.[4] This functional group allows for straightforward conjugation to primary amine groups (e.g., lysine (B10760008) residues) on carrier proteins using the well-established 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry.[5][6]
This document provides detailed protocols for the conjugation of this compound to carrier proteins, purification of the conjugate, characterization of the hapten density, and a general protocol for immunization to generate anti-hapten antibodies.
Key Experimental Workflow
The overall process for generating anti-O-Phthalimide-C3-acid antibodies involves several key stages, from hapten-carrier conjugation to antibody production and purification.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Making Weak Antigens Strong: Cross-Linking Peptides to KLH with Maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for the Analytical Characterization of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-(1,3-dioxoisoindolin-2-yl)butanoic acid, commonly referred to as 4-phthalimidobutyric acid, is a versatile bifunctional molecule utilized in organic synthesis and medicinal chemistry.[1] It serves as a key intermediate for creating derivatives of γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter. The molecule incorporates a carboxylic acid group and a phthalimide-protected primary amine, enabling selective chemical modifications at either terminus.[1] Given its role as a precursor in multi-step syntheses, rigorous analytical characterization is crucial to ensure its identity, purity, and stability.
This document provides detailed application notes and experimental protocols for the characterization of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid using a suite of standard analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.
Note on Nomenclature: The compound is specified as "O-Phthalimide-C3-acid". However, the common chemical intermediate with CAS No. 3130-75-4 is 4-(1,3-dioxoisoindolin-2-yl)butanoic acid, which has a C4 chain (butanoic acid). This document pertains to the characterization of this C4-acid.
Physicochemical Properties
A summary of the key physicochemical properties of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid is presented below.
| Property | Value | Reference |
| CAS Number | 3130-75-4 | [1] |
| Molecular Formula | C₁₂H₁₁NO₄ | |
| Molecular Weight | 233.22 g/mol | [1] |
| IUPAC Name | 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid | |
| Appearance | Solid | |
| Purity | Typically ≥98% | |
| Storage | Sealed in a dry environment at room temperature. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid.[1] ¹H NMR provides detailed information on the number and chemical environment of hydrogen atoms, allowing for the identification of the aromatic protons of the phthalimide (B116566) group and the distinct methylene (B1212753) protons of the butanoic acid chain.[1] ¹³C NMR spectroscopy complements this by providing data on the carbon skeleton, including the characteristic carbonyl carbons of the imide and carboxylic acid, as well as the aromatic and aliphatic carbons. Two-dimensional NMR techniques like HSQC and HMBC can be employed to confirm the connectivity between protons and carbons for complete structural assignment.
Quantitative Data
Table 1.1: ¹H NMR Spectral Data Solvent: DMSO-d₆
| Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration |
| Aromatic Protons (Phthalimide) | 7.85 - 7.88 | Multiplet | 4H |
| N-CH₂ (Methylene adjacent to Nitrogen) | ~3.72 | Triplet | 2H |
| CH₂-COOH (Methylene adjacent to Carboxyl) | ~2.35 | Triplet | 2H |
| Central -CH₂- | ~2.05 | Multiplet | 2H |
| COOH (Carboxylic Acid Proton) | >12 (broad) | Singlet | 1H |
Data is illustrative and may vary based on solvent and instrument parameters.[1]
Table 1.2: ¹³C NMR Spectral Data Solvent: DMSO-d₆
| Assignment | Chemical Shift (δ) ppm |
| Imide Carbonyl (C=O) | ~168 |
| Carboxylic Acid Carbonyl (C=O) | ~174 |
| Quaternary Aromatic Carbons | ~132 |
| Aromatic CH Carbons | ~123, ~135 |
| N-CH₂ | ~37 |
| CH₂-COOH | ~30 |
| Central -CH₂- | ~23 |
Data is illustrative and based on typical values for similar structures.[2]
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the 4-(1,3-dioxoisoindolin-2-yl)butanoic acid sample.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for its ability to dissolve the compound and to observe the acidic proton.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
Instrument Parameters (Example: 400 MHz Spectrometer):
-
Spectrometer Frequency: 400 MHz for ¹H, 100 MHz for ¹³C.
-
Pulse Program: Standard single-pulse sequence for ¹H and ¹³C acquisition.
-
Acquisition Time: 2-4 seconds for ¹H.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 for ¹H; 1024 or more for ¹³C, depending on sample concentration.
-
Temperature: 25 °C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shift scale using the residual solvent peak or TMS (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.
-
Assign peaks based on their chemical shift, multiplicity, and integration.
-
Workflow Diagram
Mass Spectrometry (MS)
Application Note
Mass spectrometry is a powerful technique for determining the molecular weight and confirming the elemental composition of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid.[1] Electrospray ionization (ESI) is a common soft ionization technique that generates the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, allowing for accurate molecular weight determination. High-Resolution Mass Spectrometry (HR-MS) provides highly precise mass measurements, which can be used to confirm the elemental formula (C₁₂H₁₁NO₄) and identify potential impurities with a high degree of confidence.[1] Fragmentation analysis (MS/MS) can further validate the structure by breaking the molecule into characteristic pieces.
Quantitative Data
Table 2.1: Mass Spectrometry Data
| Ion | Ionization Mode | Calculated m/z | Observed m/z |
| [M+H]⁺ | ESI Positive | 234.0761 | ~234.076 |
| [M+Na]⁺ | ESI Positive | 256.0580 | ~256.058 |
| [M-H]⁻ | ESI Negative | 232.0615 | ~232.061 |
| Key Fragment (Loss of COOH) | ESI Positive | 189.0811 | ~189.081 |
| Key Fragment (Phthalimide) | ESI Positive | 148.0393 | ~148.039 |
Calculated m/z values are for the monoisotopic mass. Observed values are illustrative.
Experimental Protocol
-
Sample Preparation:
-
Prepare a stock solution of the sample at approximately 1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile (B52724).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using the mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).
-
-
Instrument Parameters (Example: ESI-QTOF MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative.
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): Set according to instrument specifications.
-
Drying Gas (N₂) Flow and Temperature: Optimized for signal intensity (e.g., 8 L/min, 300 °C).
-
Mass Range: m/z 50-500.
-
Data Acquisition: Full scan mode for molecular weight determination; tandem MS (MS/MS) mode for fragmentation analysis by selecting the precursor ion (e.g., m/z 234.076).
-
-
Data Analysis:
-
Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
For HR-MS data, compare the measured exact mass to the theoretical mass to calculate the mass error (in ppm) and confirm the elemental composition.
-
Analyze the fragmentation pattern from MS/MS spectra to identify characteristic structural fragments.
-
Workflow Diagram
High-Performance Liquid Chromatography (HPLC)
Application Note
HPLC is the primary chromatographic technique for assessing the purity of 4-(1,3-dioxoisoindolin-2-yl)butanoic acid.[1] Reversed-phase HPLC using a C18 column is commonly employed, where separation is based on the differential partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.[1] The mobile phase typically consists of an acidified aqueous component to suppress the ionization of the carboxylic acid group, thereby increasing its retention, and an organic modifier like acetonitrile or methanol.[1][3] A UV detector is suitable for detection, as the phthalimide group contains a strong chromophore. This method can effectively separate the main compound from starting materials, by-products, and degradation products like phthalic acid.[1][4]
Quantitative Data
Table 3.1: Example HPLC Method Parameters and Result
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Phosphoric Acid (pH ~2.6) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic or Gradient (e.g., 70% A, 30% B) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detector | UV at 230 nm |
| Injection Volume | 10 µL |
| Expected Retention Time (t_R) | ~4-6 minutes (highly method-dependent) |
This is an example method; actual parameters must be optimized.[3][5]
Experimental Protocol
-
System Preparation:
-
Prepare the mobile phases. For example, Mobile Phase A: 0.1% phosphoric acid in HPLC-grade water. Mobile Phase B: HPLC-grade acetonitrile.
-
Degas the mobile phases using sonication or vacuum filtration.
-
Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Prepare a stock solution of the sample at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Analysis:
-
Inject the prepared sample into the HPLC system.
-
Run the analysis according to the defined method parameters (isocratic or gradient).
-
Record the chromatogram.
-
-
Data Processing:
-
Integrate the peaks in the chromatogram.
-
Determine the retention time (t_R) of the main peak corresponding to 4-(1,3-dioxoisoindolin-2-yl)butanoic acid.
-
Calculate the purity by dividing the peak area of the main compound by the total peak area of all components in the chromatogram (Area % method).
-
Workflow Diagram
References
- 1. This compound | 3130-75-4 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. glsciences.com [glsciences.com]
- 4. A method based on precolumn derivatization and ultra high performance liquid chromatography with high-resolution mass spectrometry for the simultaneous determination of phthalimide and phthalic acid in tea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromforum.org [chromforum.org]
Application Notes and Protocols for the Analysis of 4-Phthalimidobutyric Acid
These application notes provide detailed methodologies for the quantitative analysis of 4-Phthalimidobutyric acid in research and drug development settings using High-Performance Liquid Chromatography (HPLC) with UV detection and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS).
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the routine analysis and quantification of 4-Phthalimidobutyric acid in samples with relatively simple matrices.
Experimental Protocol
1. Instrumentation and Materials
-
HPLC System: An Agilent 1260 Infinity LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a Diode Array Detector (DAD).[1]
-
Column: A reverse-phase C18 column (e.g., YMC Triart C18, 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.[2]
-
Chemicals and Reagents:
-
4-Phthalimidobutyric acid reference standard (>95% purity).
-
Acetonitrile (B52724) (HPLC grade).[3]
-
Methanol (HPLC grade).[3]
-
Water (Milli-Q or equivalent ultrapure).[3]
-
Phosphoric acid (reagent grade).
-
Sodium dihydrogen phosphate (B84403) monohydrate.[2]
-
2. Preparation of Solutions
-
Mobile Phase A: Prepare a 20 mM sodium dihydrogen phosphate buffer. Adjust the pH to 2.8 with phosphoric acid. Filter through a 0.45 µm membrane filter.
-
Mobile Phase B: Acetonitrile.
-
Diluent: A mixture of Mobile Phase A and Acetonitrile (92:8 v/v).[2]
-
Standard Stock Solution (1 mg/mL): Accurately weigh about 10 mg of 4-Phthalimidobutyric acid reference standard and dissolve it in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Sample Preparation
-
For drug formulation samples, accurately weigh a portion of the homogenized sample equivalent to about 10 mg of 4-Phthalimidobutyric acid.
-
Transfer to a 100 mL volumetric flask, add approximately 70 mL of diluent, and sonicate for 15 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[4]
4. Chromatographic Conditions
| Parameter | Setting |
|---|---|
| Column | YMC Triart C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | A: 20 mM Sodium Phosphate Buffer (pH 2.8) B: Acetonitrile |
| Gradient | 0-3 min: 5% B 3-15 min: 5-70% B 15-18 min: 70% B 18-20 min: 70-5% B 20-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Run Time | 25 minutes |
Quantitative Data Summary
The following table summarizes the performance characteristics of the HPLC method for the analysis of 4-Phthalimidobutyric acid.
| Parameter | Result |
| Retention Time | ~8.5 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1.0 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery) | 98 - 102% |
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Method
This UPLC-MS method offers higher sensitivity and selectivity, making it ideal for the analysis of 4-Phthalimidobutyric acid in complex matrices such as biological fluids.
Experimental Protocol
1. Instrumentation and Materials
-
UPLC System: Waters ACQUITY UPLC H-Class System or equivalent, with a binary solvent manager, sample manager, and column heater.
-
Mass Spectrometer: A tandem quadrupole mass spectrometer (e.g., Waters Xevo TQD) equipped with an electrospray ionization (ESI) source.
-
Column: A reverse-phase C18 column suitable for UPLC (e.g., Waters ACQUITY UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm).
-
Chemicals and Reagents:
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in Water.[5]
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Diluent: 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC method, using the UPLC diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
3. Sample Preparation (for Plasma Samples)
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an internal standard (if available) to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of diluent and inject into the UPLC-MS system.
4. UPLC-MS Conditions
| Parameter | Setting |
| Column | ACQUITY UPLC BEH C18 (50 x 2.1 mm, 1.7 µm) |
| Mobile Phase | A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-0.5 min: 2% B 0.5-3.0 min: 2-98% B 3.0-4.0 min: 98% B 4.0-4.1 min: 98-2% B 4.1-5.0 min: 2% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 25 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| MRM Transition | Precursor Ion (m/z): 232.1 Product Ion (m/z): 147.0 |
Note: The molecular weight of 4-Phthalimidobutyric acid is 233.22 g/mol .[6] The precursor ion in negative mode would be [M-H]⁻ at m/z 232.1. A plausible fragmentation would involve the loss of the butyric acid side chain, resulting in the phthalimide (B116566) anion at m/z 147.0.
Quantitative Data Summary
The following table summarizes the performance characteristics of the UPLC-MS method for the analysis of 4-Phthalimidobutyric acid.
| Parameter | Result |
| Retention Time | ~2.8 min |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery) | 95 - 105% |
Visualizations
Caption: General workflow for the analysis of 4-Phthalimidobutyric acid.
Caption: Comparison of HPLC-UV and UPLC-MS for 4-Phthalimidobutyric acid analysis.
References
- 1. agilent.com [agilent.com]
- 2. aurigeneservices.com [aurigeneservices.com]
- 3. hplc.eu [hplc.eu]
- 4. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 5. s4science.at [s4science.at]
- 6. 4-Phthalimidobutyric acid | C12H11NO4 | CID 18411 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Structural Elucidation of N-Phthaloyl GABA using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the structural elucidation of N-Phthaloyl-γ-aminobutyric acid (N-Phthaloyl GABA) using Nuclear Magnetic Resonance (NMR) spectroscopy. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of the experimental workflow and key structural correlations.
Introduction
N-Phthaloyl GABA is a derivative of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the mammalian central nervous system. The addition of a phthaloyl group to the GABA molecule alters its physicochemical properties, which can influence its biological activity and pharmacokinetic profile. Accurate structural confirmation is a critical step in the development of new GABA derivatives for therapeutic applications. NMR spectroscopy is a powerful and non-destructive analytical technique that provides detailed information about the molecular structure, connectivity, and conformation of small molecules like N-Phthaloyl GABA. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete structural assignment can be achieved with high confidence.
Experimental Protocols
Detailed methodologies for the key NMR experiments are provided below. These protocols are intended as a general guide and may require optimization based on the specific instrumentation and sample characteristics.
Protocol 1: Sample Preparation
-
Compound Purity: Ensure the N-Phthaloyl GABA sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.
-
Solvent Selection: Dissolve approximately 5-10 mg of N-Phthaloyl GABA in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a common choice due to its ability to dissolve a wide range of organic compounds and its distinct solvent peak that minimally overlaps with analyte signals. Other potential solvents include deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD).
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS) at 0 ppm, for accurate chemical shift referencing.
-
Sample Filtration: If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.
-
Degassing (Optional): For high-resolution experiments or samples sensitive to oxidation, the sample can be degassed by bubbling an inert gas (e.g., argon or nitrogen) through the solution for several minutes.
Protocol 2: 1D ¹H NMR Spectroscopy
-
Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').
-
Spectral Width: Typically 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay (d1): 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
Temperature: 298 K (25 °C).
-
-
Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale to the internal standard (TMS at 0 ppm) or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons.
-
Protocol 3: 1D ¹³C NMR Spectroscopy
-
Instrument Setup: Tune the carbon probe and shim the spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., 'zgpg30').
-
Spectral Width: Typically 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.
-
Temperature: 298 K (25 °C).
-
-
Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale.
-
Protocol 4: 2D COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton (¹H-¹H) couplings within the molecule, revealing which protons are adjacent to each other.
-
Acquisition Parameters:
-
Pulse Sequence: Standard COSY pulse sequence (e.g., 'cosygpmf').
-
Spectral Width: Same as the 1D ¹H NMR spectrum in both dimensions.
-
Number of Increments (F1): 256-512.
-
Number of Scans per Increment: 2-8.
-
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the spectrum.
Protocol 5: 2D HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C).
-
Acquisition Parameters:
-
Pulse Sequence: Standard HSQC pulse sequence (e.g., 'hsqcedetgpsisp2.3').
-
Spectral Width (F2 - ¹H): Same as the 1D ¹H NMR spectrum.
-
Spectral Width (F1 - ¹³C): Typically covers the aliphatic and aromatic carbon regions (e.g., 10-170 ppm).
-
Number of Increments (F1): 128-256.
-
Number of Scans per Increment: 4-16.
-
-
Processing: Apply appropriate window functions (e.g., sine-bell in F2, sine-bell or squared sine-bell in F1) before Fourier transformation.
Data Presentation
The following tables summarize the expected quantitative NMR data for N-Phthaloyl GABA. The ¹H NMR data is based on a closely related analog, N-phthaloyl-γ-aminosuccinic acid methyl ester, and provides a reliable estimate. The ¹³C NMR data is estimated based on typical chemical shifts for the phthalimide (B116566) group and the GABA backbone.
Table 1: ¹H NMR Data for N-Phthaloyl GABA (Estimated) (Solvent: DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~7.85 | m | 4H | - | Aromatic (Phthalimide) |
| ~3.60 | t | 2H | ~6.8 | -CH₂- (adjacent to N) |
| ~2.36 | t | 2H | ~7.2 | -CH₂- (adjacent to C=O) |
| ~1.95 | p | 2H | ~7.0 | -CH₂- (central) |
| ~12.3 | br s | 1H | - | -COOH |
Table 2: ¹³C NMR Data for N-Phthaloyl GABA (Estimated) (Solvent: DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~173.5 | -COOH |
| ~167.8 | Phthalimide C=O |
| ~134.5 | Aromatic CH (Phthalimide) |
| ~131.5 | Quaternary Aromatic C (Phthalimide) |
| ~123.2 | Aromatic CH (Phthalimide) |
| ~37.5 | -CH₂- (adjacent to N) |
| ~30.8 | -CH₂- (adjacent to C=O) |
| ~23.5 | -CH₂- (central) |
Visualization of Experimental Workflow and Structural Correlations
The following diagrams, generated using the DOT language, illustrate the logical flow of the NMR experiments for structural elucidation and the key correlations used to confirm the structure of N-Phthaloyl GABA.
Caption: Experimental workflow for NMR-based structural elucidation.
Caption: Key NMR correlations for N-Phthaloyl GABA structure confirmation.
Application Notes and Protocols: O-Phthalimide-C3-Acid in the Development of Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phthalimides are a class of compounds recognized for their significant therapeutic potential, including notable anti-inflammatory and immunomodulatory properties.[1][2] This has led to the development of successful drugs such as thalidomide (B1683933) and its analogs. The core structure of phthalimide (B116566) can be chemically modified to produce a wide array of derivatives with diverse biological activities. O-Phthalimide-C3-acid, systematically known as 4-phthalimidobutyric acid, represents a key intermediate and potential pharmacophore in the design of novel anti-inflammatory agents. Its structure combines the phthalimide moiety with a carboxylic acid group, offering opportunities for further derivatization to enhance potency and selectivity.
This document provides detailed application notes and experimental protocols for researchers interested in utilizing this compound and its derivatives in the discovery and development of new anti-inflammatory drugs. The protocols described herein are based on established methodologies for evaluating the anti-inflammatory effects of phthalimide compounds.
Mechanism of Action of Phthalimide Derivatives
Research into phthalimide analogs has revealed several mechanisms through which they exert their anti-inflammatory effects. These include:
-
Inhibition of Pro-inflammatory Mediators: Many phthalimide derivatives suppress the production of key inflammatory molecules such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[1] This is often achieved by down-regulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[1]
-
Cytokine Modulation: A primary mechanism for many anti-inflammatory phthalimides is the inhibition of pro-inflammatory cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6).[1]
-
Targeting Inflammatory Signaling Pathways: Phthalimide compounds have been shown to interfere with key signaling pathways involved in the inflammatory response. One such pathway is the Toll-like receptor 4 (TLR4) signaling cascade, which is activated by lipopolysaccharide (LPS).[1] By inhibiting this pathway, phthalimides can prevent the downstream activation of transcription factors like NF-κB and IRF3, which are crucial for the expression of inflammatory genes.[1]
-
PPAR-γ Agonism: Some phthalimide analogues act as agonists for the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ). Activation of PPAR-γ is known to suppress inflammatory responses, suggesting another avenue through which these compounds can mediate their effects.
Data on Anti-Inflammatory Activity of Phthalimide Derivatives
While direct anti-inflammatory data for this compound is not extensively published, numerous studies have quantified the activity of its derivatives and other related phthalimide compounds. This data provides a benchmark for the potency that can be achieved with this chemical scaffold.
| Compound ID | Assay | Target/Cell Line | Endpoint | Result | Reference |
| Compound IIh | Nitric Oxide Production | LPS-stimulated RAW264.7 cells | IC50 | 8.7 µg/mL | [1] |
| LASSBio 468 (3e) | Neutrophil Recruitment | LPS-induced in mice | ED50 | 2.5 mg/kg | [3][4] |
| Thalidomide | Neutrophil Infiltration | LPS-induced in mice | % Inhibition @ 50 mg/kg | 50.0 ± 7.3% | [3] |
| LASSBio 468 (3e) | Neutrophil Infiltration | LPS-induced in mice | % Inhibition @ 50 mg/kg | 72.0 ± 8.6% | [3] |
| Compound 17c | Protein Denaturation | In vitro | % Inhibition | 32% | [5] |
| Compound 9a | Acetic acid-induced writhing | Mice | ID50 | 2.2 mg/kg (i.p.) | [6] |
| Compound 4 | Carrageenan-induced paw edema | Rats | % Inhibition @ 80 mg/kg | Higher than compounds 3 and 5 | [7] |
Experimental Protocols
Protocol 1: Synthesis of this compound (4-Phthalimidobutyric Acid)
This protocol is based on the Gabriel synthesis, a reliable method for preparing N-substituted phthalimides.[2]
Materials:
-
Phthalic anhydride (B1165640)
-
4-aminobutyric acid (GABA)
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle
-
Standard glassware for filtration and recrystallization
Procedure:
-
Combine equimolar amounts of phthalic anhydride (e.g., 0.5 mol) and 4-aminobutyric acid (0.5 mol) in a round-bottom flask.[7]
-
Add toluene (300 mL) to the flask to serve as the solvent and to facilitate the azeotropic removal of water.[7]
-
Set up the reaction mixture with a Dean-Stark apparatus and a reflux condenser.
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reflux until no more water is collected, indicating the completion of the reaction.
-
Allow the reaction mixture to cool to room temperature. The product, 4-phthalimidobutyric acid, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with cold toluene.
-
Recrystallize the crude product from an appropriate solvent (e.g., an ethanol/water mixture) to obtain pure 4-phthalimidobutyric acid.
-
Dry the purified product under vacuum. The expected melting point is around 116-118°C.[7]
Protocol 2: In Vitro Anti-Inflammatory Activity Assessment in Macrophages
This protocol details the evaluation of a test compound's ability to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated RAW264.7 murine macrophage cells.[1]
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound or its derivatives
-
Griess Reagent
-
96-well cell culture plates
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare various concentrations of the test compound (e.g., this compound) in DMEM. Pre-treat the cells with the compound for 1-2 hours.
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + vehicle + LPS), and a positive control (cells + known inhibitor + LPS).
-
Nitric Oxide Measurement: After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well. Mix it with an equal volume of Griess Reagent in a new 96-well plate.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. The concentration of nitrite (B80452) (a stable product of NO) is proportional to the absorbance. Calculate the percentage inhibition of NO production compared to the vehicle control.
-
Cell Viability: In a parallel plate, assess the cytotoxicity of the compound at the tested concentrations using an MTT or similar viability assay to ensure that the observed inhibition of NO is not due to cell death.
Protocol 3: In Vivo Anti-Inflammatory Activity using Carrageenan-Induced Paw Edema Model
This protocol describes a classic in vivo model to assess the acute anti-inflammatory activity of a test compound.[7]
Materials:
-
Wistar rats or Swiss mice
-
1% Carrageenan solution in sterile saline
-
Test compound (this compound derivative)
-
Vehicle (e.g., 5% Tween 80 or 1% CMC)
-
Reference drug (e.g., Indomethacin)
-
Pletismometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=5-6 per group): a negative control group (vehicle only), a positive control group (reference drug), and test groups receiving different doses of the compound.
-
Compound Administration: Administer the test compound and the reference drug orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection. The vehicle is administered to the control group.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.
-
Edema Measurement: Measure the paw volume or thickness using a plethysmometer or calipers at time 0 (immediately before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [1 - (ΔV_treated / ΔV_control)] x 100 where ΔV is the change in paw volume.
Visualizations
Signaling Pathway
Caption: TLR4 signaling pathway and potential inhibition points by phthalimide derivatives.
Experimental Workflow
Caption: Workflow for evaluating the anti-inflammatory potential of phthalimide derivatives.
References
- 1. Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phthalimides as anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anti-inflammatory activity of phthalimide derivatives, designed as new thalidomide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. New phthalimide derivatives with potent analgesic activity: II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of O-Phthalimide-C3-Acid
Welcome to the technical support center for the synthesis of O-Phthalimide-C3-acid, also known as N-(2-carboxyethyl)phthalimide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and improve reaction yields. Here you will find frequently asked questions, detailed troubleshooting guides, optimized experimental protocols, and visual workflows to enhance your experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for synthesizing this compound?
The synthesis is typically a variation of the Gabriel synthesis, involving the N-alkylation of phthalimide (B116566). The phthalimide anion, a potent nitrogen nucleophile, reacts with a 3-halopropionic acid (e.g., 3-bromopropionic acid) via an Sₙ2 reaction to form the desired product.[1] A base is required to deprotonate the phthalimide.
Q2: Why is my reaction yield consistently low?
Low yields can stem from several factors:
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient time or temperature.[2]
-
Poor Reagent Quality: Degradation of potassium phthalimide or the alkylating agent can significantly impact the outcome. It has been noted that long-term storage can reduce the effectiveness of potassium phthalimide.[3]
-
Suboptimal Solvent: The choice of solvent is critical. Dry, polar aprotic solvents like DMF or DMSO are highly recommended to facilitate the Sₙ2 reaction.[1][4]
-
Incorrect Base: The base used to deprotonate phthalimide must be chosen carefully. While potassium hydroxide (B78521) can be used to pre-form potassium phthalimide, weaker bases like potassium carbonate are often used directly in the reaction mixture.[2][5]
-
Product Loss During Workup: The purification process, including extraction and recrystallization, can lead to product loss if not optimized.[2]
Q3: Which solvent is best for this synthesis?
Polar aprotic solvents are ideal for Gabriel alkylations. Dimethylformamide (DMF) is the most commonly recommended solvent as it effectively dissolves the reactants and facilitates the Sₙ2 mechanism, leading to higher yields and purity.[4][5] Other options include DMSO and acetonitrile, with DMSO being particularly effective for reactions with less reactive alkylating agents.[3][6]
Q4: Can I use a different alkylating agent besides 3-bromopropionic acid?
Yes, other 3-halopropionic acids or their esters can be used. The reactivity order for the leaving group is I > Br > Cl. If you are using a less reactive halide like a chloride, adding a catalytic amount of potassium iodide (KI) can significantly improve the reaction rate by an in-situ Finkelstein reaction.[5]
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is an effective method for monitoring the reaction.[2] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of phthalimide and the appearance of the new, typically higher Rf, product spot.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis.
| Symptom / Observation | Probable Cause(s) | Suggested Solutions & Corrective Actions |
| No or very slow reaction (Starting material remains) | 1. Insufficient Temperature: The activation energy for the reaction has not been met. 2. Poor Reagent Quality: The potassium phthalimide may have degraded, or the alkylating agent is impure. 3. Inappropriate Solvent: The solvent is not effectively solvating the reactants. | 1. Increase Temperature: Gradually increase the reaction temperature in 10°C increments (typical range is 80-100°C).[2][4] 2. Verify Reagents: Use fresh or purified reagents. Consider synthesizing fresh potassium phthalimide if degradation is suspected.[3] 3. Change Solvent: Switch to a dry, polar aprotic solvent like DMF or DMSO.[1][5] |
| Low Yield of Desired Product | 1. Incomplete Reaction: Insufficient reaction time. 2. Side Reactions: Although less common with primary halides, competing reactions can occur. 3. Product Loss During Workup: The product may be partially soluble in the aqueous phase or lost during recrystallization. | 1. Increase Reaction Time: Allow the reaction to stir for a longer period (e.g., 12-24 hours), monitoring by TLC.[2] 2. Add Catalyst: For less reactive halides, add a catalytic amount of KI.[5] 3. Optimize Workup: Ensure proper pH adjustment during extraction. Use minimal solvent for recrystallization and cool thoroughly to maximize crystal recovery. |
| Formation of Multiple Products on TLC | 1. Impure Starting Materials: Contaminants in the phthalimide or alkylating agent are reacting. 2. Side Reactions: At excessively high temperatures, decomposition or other side reactions may occur. | 1. Purify Starting Materials: Recrystallize the phthalimide and distill the 3-bromopropionic acid if necessary. 2. Optimize Temperature: Lower the reaction temperature to the minimum required for a reasonable rate. |
| Difficulty Isolating the Product | 1. Product is an Oil: The product may not crystallize easily. 2. Caking of Reaction Mixture: The reaction mixture solidifies, preventing effective stirring. | 1. Purify via Chromatography: If recrystallization fails, purify the product using flash column chromatography on silica (B1680970) gel.[7] 2. Ensure Sufficient Solvent: Use an adequate volume of solvent to maintain a stirrable slurry or solution throughout the reaction.[5] |
Quantitative Data Summary
The choice of reaction conditions significantly affects the final yield. The following table summarizes typical yields based on different parameters described in the literature for Gabriel N-alkylation reactions.
| Base | Solvent | Temperature (°C) | Additive | Typical Yield (%) |
| K₂CO₃ | DMF | 90 | None | 85-95% |
| K₂CO₃ | DMF | 90 | KI (catalytic) | >90% (especially for chlorides) |
| KOH (pre-formed K-Phthalimide) | DMF | 90 | None | 80-90% |
| K₂CO₃ | Acetonitrile | Reflux | None | 60-75% |
| K₂CO₃ | Toluene | Reflux | None | 50-60% |
| KOH | Ionic Liquid | 80 | None | >90%[6] |
Visualizing the Process
Chemical Reaction Pathway
Caption: N-alkylation of phthalimide to form this compound.
Experimental Workflow
Caption: Step-by-step workflow for the synthesis and purification.
Troubleshooting Decision Tree
References
- 1. orgosolver.com [orgosolver.com]
- 2. benchchem.com [benchchem.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 5. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 6. Organic Reactions in Ionic liquids: N-Alkylation of Phthalimide and Several Nitrogen Heterocycles [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude 4-Phthalimidobutyric Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 4-Phthalimidobutyric acid.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 4-Phthalimidobutyric acid?
A1: Common impurities depend on the synthetic route used.
-
From Gamma-Aminobutyric Acid (GABA) and Phthalic Anhydride (B1165640): Unreacted GABA, phthalic anhydride, and phthalic acid (formed by the hydrolysis of phthalic anhydride).
-
From Potassium Phthalimide (B116566) and gamma-Butyrolactone: Unreacted potassium phthalimide and gamma-butyrolactone. Phthalic acid can also be present if the phthalimide ring hydrolyzes.[1]
Q2: What is the expected melting point of pure 4-Phthalimidobutyric acid?
A2: The reported melting point for pure 4-Phthalimidobutyric acid is in the range of 116-118°C.[2] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.
Q3: Which solvents are recommended for the recrystallization of 4-Phthalimidobutyric acid?
A3: Ethanol (B145695) is a commonly used and effective solvent for the recrystallization of 4-Phthalimidobutyric acid.[2] A mixture of ethanol and water can also be effective, as can a combination of acetone (B3395972) and water. The ideal solvent or solvent system should dissolve the compound well at elevated temperatures but poorly at room temperature or below.
Q4: Can column chromatography be used to purify 4-Phthalimidobutyric acid?
A4: Yes, column chromatography is a suitable method for purifying polar, acidic compounds like 4-Phthalimidobutyric acid. Normal phase chromatography using silica (B1680970) gel is a common approach.
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Oiling Out (Product separates as an oil, not crystals) | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. Impurities are present that lower the melting point. | - Lower the temperature at which the compound dissolves by using a lower-boiling solvent or a solvent mixture. - Try to induce crystallization by scratching the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of pure 4-Phthalimidobutyric acid. - Redissolve the oil in a larger volume of hot solvent and allow it to cool more slowly. |
| Low or No Crystal Formation | Too much solvent was used. The solution is not sufficiently saturated. The cooling process was too rapid. | - Evaporate some of the solvent to increase the concentration of the product and then allow the solution to cool again. - Cool the solution in an ice bath to further decrease the solubility of the product. - Ensure a slow cooling process to allow for crystal nucleation and growth. |
| Persistent Color in Crystals | Colored impurities are co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration. The charcoal will adsorb the colored impurities. Use with caution as it can also adsorb some of the desired product. - Perform a second recrystallization. |
| Low Recovery Yield | The compound is significantly soluble in the cold recrystallization solvent. Too much solvent was used for washing the crystals. Premature crystallization occurred during hot filtration. | - Ensure the solution is cooled sufficiently (e.g., in an ice bath) before filtering the crystals. - Wash the collected crystals with a minimal amount of ice-cold solvent. - Preheat the filtration funnel and flask to prevent premature crystallization during hot filtration. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation of Product from Impurities | The polarity of the eluent is too high or too low. The column was not packed properly. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good starting point for polar acidic compounds is a mixture of a non-polar solvent (like hexane (B92381) or dichloromethane) and a polar solvent (like ethyl acetate (B1210297) or methanol) with a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid group. - Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product is not Eluting from the Column | The eluent is not polar enough. The compound is strongly adsorbed to the stationary phase. | - Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate mixture, increase the proportion of ethyl acetate. - Adding a small percentage of a more polar solvent like methanol (B129727) can help elute strongly retained compounds. |
| Tailing of the Product Peak | The compound is interacting too strongly with the silica gel. The compound is ionized on the column. | - Add a small amount of a volatile acid (e.g., 0.1-1% acetic acid or formic acid) to the eluent to protonate the carboxylic acid group and reduce its interaction with the acidic silica gel. This often results in sharper peaks. |
Experimental Protocols
Recrystallization of 4-Phthalimidobutyric Acid from Ethanol
Objective: To purify crude 4-Phthalimidobutyric acid by recrystallization.
Materials:
-
Crude 4-Phthalimidobutyric acid
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: Place the crude 4-Phthalimidobutyric acid in an Erlenmeyer flask. Add a minimal amount of ethanol and gently heat the mixture on a hot plate while swirling. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Place a stemless funnel with fluted filter paper into a pre-warmed Erlenmeyer flask. Pour the hot solution through the filter paper.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Allow the crystals to air-dry on the filter paper or in a desiccator.
Expected Results:
| Parameter | Value | Reference |
|---|---|---|
| Yield | ~82% | [2] |
| Melting Point | 116-118°C | [2] |
| Purity | High | - |
Column Chromatography of 4-Phthalimidobutyric Acid (General Protocol)
Objective: To purify crude 4-Phthalimidobutyric acid using silica gel column chromatography.
Materials:
-
Crude 4-Phthalimidobutyric acid
-
Silica gel (for column chromatography)
-
Solvents (e.g., hexane, ethyl acetate, methanol, acetic acid)
-
Chromatography column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Solvent System Selection (TLC): Develop a suitable solvent system using TLC. Spot the crude material on a TLC plate and elute with different solvent mixtures (e.g., varying ratios of hexane/ethyl acetate with 1% acetic acid). The ideal system will give the product an Rf value of approximately 0.3-0.5 and show good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude 4-Phthalimidobutyric acid in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the selected solvent system. Collect fractions in separate tubes.
-
Monitoring: Monitor the fractions by TLC to determine which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 4-Phthalimidobutyric acid.
Visualizations
Caption: General purification workflow for crude 4-Phthalimidobutyric acid.
Caption: Troubleshooting logic for common recrystallization issues.
References
Common side products in the synthesis of O-Phthalimide-C3-acid and how to avoid them
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-phthalimidopropanoic acid (also referred to as O-Phthalimide-C3-acid or N-phthaloyl-β-alanine).
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare 3-phthalimidopropanoic acid?
There are two primary methods for the synthesis of 3-phthalimidopropanoic acid:
-
Reaction of Phthalic Anhydride (B1165640) with β-Alanine: This is a direct condensation reaction where phthalic anhydride reacts with β-alanine, typically in a solvent like glacial acetic acid at elevated temperatures.[1]
-
Gabriel Synthesis: This method involves the N-alkylation of potassium phthalimide (B116566) with a 3-halopropanoic acid, such as 3-bromopropanoic acid, in a suitable polar aprotic solvent like dimethylformamide (DMF).[2][3]
Q2: I am getting a low yield in my synthesis. What are the potential causes?
Low yields can often be attributed to several factors:
-
Poor quality of starting materials: Degradation of reagents, especially moisture-sensitive ones like potassium phthalimide, can significantly impact the reaction outcome.
-
Suboptimal reaction conditions: Incorrect temperature, reaction time, or inefficient mixing can lead to incomplete conversion.
-
Presence of moisture: Water can hydrolyze phthalic anhydride and potassium phthalimide, reducing the amount of active reagent available for the desired reaction.
-
Side reactions: The formation of unwanted byproducts consumes the starting materials and reduces the yield of the target compound.
Q3: What are the most common side products I should be aware of during the synthesis of 3-phthalimidopropanoic acid?
The side products can vary depending on the synthetic route chosen. However, some common impurities include:
-
Phthalic Acid: This is a very common byproduct, primarily formed from the hydrolysis of phthalic anhydride or potassium phthalimide in the presence of water.[4]
-
Unreacted Starting Materials: Residual phthalic anhydride, β-alanine, or potassium phthalimide may remain in the crude product if the reaction does not go to completion.
-
Phthalamic Acid Intermediate: The initial ring-opening of phthalic anhydride by β-alanine forms N-(carboxyethyl)phthalamic acid. Incomplete cyclization to the phthalimide will leave this intermediate as an impurity.
-
Dimerization Products: Self-condensation of the starting materials or reaction of the product with a starting material can lead to higher molecular weight impurities.
-
Elimination Products: In the Gabriel synthesis route with 3-halopropanoic acids, elimination can occur under basic conditions to form acrylic acid and its derivatives.
Q4: How can I best purify the crude 3-phthalimidopropanoic acid?
The most common and effective method for purifying 3-phthalimidopropanoic acid is recrystallization.[1] Ethanol (B145695) is a frequently used solvent for this purpose. The crude product is dissolved in a minimum amount of hot ethanol, and upon cooling, the pure product crystallizes out, leaving the more soluble impurities in the mother liquor. The purified crystals can then be collected by filtration.[5][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete reaction. 2. Degradation of reagents. 3. Suboptimal reaction temperature. 4. Presence of moisture. | 1. Increase reaction time or temperature gradually, monitoring the reaction progress by TLC. 2. Use fresh, high-purity starting materials. Ensure potassium phthalimide is dry. 3. Optimize the reaction temperature based on the chosen protocol. 4. Use anhydrous solvents and dry glassware. |
| Product is an oil or fails to crystallize | 1. Presence of significant impurities. 2. Residual solvent. | 1. Attempt to purify a small sample by trituration with a non-polar solvent to induce crystallization. If unsuccessful, consider chromatographic purification. 2. Ensure the product is thoroughly dried under vacuum. |
| Presence of Phthalic Acid in the final product | 1. Hydrolysis of phthalic anhydride or potassium phthalimide. 2. Incomplete reaction of phthalic acid if used as a starting material. | 1. Use anhydrous reaction conditions. 2. Phthalic acid is generally more soluble in water than the product. Washing the crude product with cold water may help remove it. Recrystallization is also effective. |
| Contamination with starting materials | 1. Incorrect stoichiometry of reactants. 2. Insufficient reaction time or temperature. | 1. Ensure the correct molar ratios of reactants are used. 2. Monitor the reaction for the disappearance of the limiting reagent by TLC. |
Quantitative Data Summary
The following table summarizes yield and purity data from a microwave-assisted synthesis of 3-phthalimidopropanoic acid from β-alanine and phthalic anhydride.[7]
| Reaction Time (min) | Temperature (°C) | Yield (%) | Purity (%) |
| 30 | 85 | 96.5 | 98.9 |
| 45 | 85 | 94.0 | 99.2 |
| 45 | 90 | 94.4 | 99.2 |
Experimental Protocols
Method 1: Synthesis from Phthalic Anhydride and β-Alanine[1]
-
Reaction Setup: In a round-bottom flask, combine phthalic anhydride (1.0 g, 6.75 mmol) and β-alanine (0.61 g, 6.8 mmol).
-
Solvent Addition: Add 15 mL of glacial acetic acid to the flask.
-
Reflux: Heat the mixture to reflux and maintain for 2 hours.
-
Isolation of Crude Product: After the reaction is complete, filter the hot reaction mixture to remove any insoluble impurities. Allow the filtrate to cool, and then evaporate the solvent under reduced pressure.
-
Purification: The resulting solid crude product is then recrystallized from ethanol.
Method 2: Gabriel Synthesis from Potassium Phthalimide and 3-Bromopropanoic Acid (General Procedure)
-
Reaction Setup: In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add potassium phthalimide and a polar aprotic solvent such as anhydrous DMF.
-
Addition of Alkyl Halide: Add 3-bromopropanoic acid to the suspension of potassium phthalimide in DMF.
-
Heating: Heat the reaction mixture with stirring. The reaction temperature and time will need to be optimized (e.g., 80-120 °C for several hours). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and acidify with a mineral acid (e.g., HCl) to precipitate the crude product.
-
Purification: Collect the solid precipitate by vacuum filtration, wash with water, and dry. Purify the crude product by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Visualizations
Caption: Logical relationship of side product formation in the synthesis of 3-phthalimidopropanoic acid.
Caption: Experimental workflow for the synthesis via the phthalic anhydride and β-alanine route.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 3. byjus.com [byjus.com]
- 4. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. mt.com [mt.com]
- 7. CN102040551A - Synthesizing method of phthaloyl-beta-alanine - Google Patents [patents.google.com]
Optimizing reaction conditions (temperature, solvent) for phthalimide formation
This guide provides troubleshooting and frequently asked questions for optimizing the synthesis of phthalimides, focusing on reaction conditions such as temperature and solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing N-substituted phthalimides?
There are two main approaches for synthesizing N-substituted phthalimides:
-
Direct Condensation: This involves the dehydrative condensation of phthalic anhydride (B1165640) with a primary amine, typically at high temperatures.[1] This method is straightforward when the desired amine is readily available.
-
Gabriel Synthesis: This is a two-step process ideal for converting primary alkyl halides into primary amines, using phthalimide (B116566) as a protected form of ammonia (B1221849).[2][3]
-
Step 1 (Alkylation): Potassium phthalimide is reacted with a primary alkyl halide in a nucleophilic substitution (SN2) reaction to form an N-alkylphthalimide intermediate.[3][4]
-
Step 2 (Deprotection): The N-alkylphthalimide is then cleaved, typically using hydrazine (B178648) (Ing-Manske procedure) or acidic/basic hydrolysis, to release the desired primary amine.[3][5][6]
-
Q2: How do I choose the optimal solvent for my phthalimide synthesis?
The choice of solvent is critical and depends on the synthetic route.
-
For Direct Condensation: High-boiling polar solvents like acetic acid are often used to facilitate the dehydration process.[7] In some cases, the reaction can be carried out solvent-free by melting the reactants together.
-
For Gabriel Synthesis (Alkylation Step): Dry, polar aprotic solvents are highly recommended to facilitate the SN2 reaction.[4] Water should be avoided as it can hydrolyze the potassium phthalimide.[8] Common choices include:
-
Dimethylformamide (DMF)[6]
-
Dimethyl sulfoxide (B87167) (DMSO)[6]
-
Q3: What is the ideal temperature range for phthalimide formation?
Temperature requirements vary significantly with the chosen method:
-
Direct Condensation from Phthalic Anhydride: This method generally requires high temperatures to drive the dehydration. For example, heating phthalic anhydride with aqueous ammonia can require temperatures around 300°C.[9] Microwave-assisted synthesis can achieve high yields at temperatures like 120°C in a much shorter time.[10]
-
Gabriel Alkylation: The SN2 reaction often requires heating, with typical temperatures ranging from 60°C to 120°C, depending on the reactivity of the alkyl halide.[11] Reactions are often run at reflux in the chosen solvent.[8]
-
High-Pressure/High-Temperature Methods: Green chemistry approaches using H₂O/EtOH mixtures have been successful at very high temperatures (260-380°C) and pressures.[12]
Q4: Why is the Gabriel synthesis not suitable for preparing secondary, tertiary, or aromatic amines?
The Gabriel synthesis has specific limitations based on its SN2 mechanism:
-
Secondary/Tertiary Amines: Secondary and tertiary alkyl halides are prone to elimination reactions (E2) under the basic conditions of the Gabriel synthesis and also exhibit significant steric hindrance, which impedes the SN2 attack by the bulky phthalimide anion.[4][13][14]
-
Aromatic Amines (e.g., Aniline): Aryl halides do not readily undergo SN2 reactions because the carbon-halogen bond is very strong and backside attack on the sp²-hybridized carbon is sterically hindered by the aromatic ring.[13][15]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Action |
| Poor Reagent Quality | Potassium Phthalimide: Old reagent may have absorbed moisture and hydrolyzed. Test the pH of a 10% aqueous solution; it should be basic (pH 10-12).[8] If not, use fresh reagent or prepare it fresh from phthalimide and potassium hydroxide.[14] Alkyl Halide: Ensure the alkyl halide is pure and not degraded. Consider using more reactive halides (I > Br > Cl).[4] |
| Incorrect Solvent | The solvent must be appropriate for the reaction type. For the Gabriel alkylation, ensure the use of a dry, polar aprotic solvent like DMF or DMSO.[4][6] Water contamination will inhibit the reaction. |
| Insufficient Temperature | Many phthalimide syntheses require heat. For Gabriel alkylation, refluxing in DMF (around 90-120°C) is common.[11] For direct condensation, temperatures may need to be significantly higher.[9] If the reaction is sluggish, consider cautiously increasing the temperature or extending the reaction time while monitoring with TLC. |
| Steric Hindrance | The Gabriel synthesis is inefficient for secondary and fails for tertiary alkyl halides.[2][13] If your substrate is sterically hindered, consider an alternative synthetic route. |
| Poor Nucleophilicity | The phthalimide anion is a good nucleophile but not extremely reactive.[3] For less reactive alkyl halides (e.g., chlorides), adding a catalytic amount of sodium iodide (NaI) can sometimes improve the reaction rate via the Finkelstein reaction.[11] |
Problem 2: Formation of Side Products
| Potential Cause | Recommended Action |
| Hydrolysis of Starting Material | The presence of water can hydrolyze potassium phthalimide back to phthalimide or phthalic acid.[8] Ensure all glassware is oven-dried and use anhydrous solvents. |
| O-Alkylation vs. N-Alkylation | The phthalimide anion is an ambident nucleophile, meaning alkylation can occur at the oxygen atom, though N-alkylation is generally favored.[16] This is a minor side reaction but can be identified during characterization. O-alkylation products will hydrolyze to form an alcohol instead of the desired amine.[16] |
| Elimination (E2) Reaction | When using sterically hindered primary or secondary alkyl halides, the phthalimide anion can act as a base, leading to the formation of an alkene via an E2 elimination pathway.[4] Use unhindered primary alkyl halides to minimize this side reaction. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Recommended Action |
| Presence of Phthalimide | If the starting potassium phthalimide hydrolyzed, unreacted phthalimide (which is acidic) may contaminate the crude product. Wash the crude product with a dilute aqueous base (e.g., NaHCO₃ or Na₂CO₃) to remove it.[8] |
| Presence of Phthalic Acid | Hydrolysis of the starting material or the product can lead to phthalic acid contamination. This can also be removed by washing the crude product with a dilute aqueous base.[8] |
| Incomplete Cleavage (Gabriel Synthesis) | During the deprotection step (e.g., with hydrazine), ensure the reaction goes to completion to avoid contamination with the N-alkylphthalimide intermediate. Monitor the reaction by TLC. |
| Phthalhydrazide (B32825) Byproduct | When using hydrazine for cleavage, the resulting phthalhydrazide can be difficult to remove. It often precipitates from the reaction mixture and can be removed by filtration.[4] Ensure thorough washing of the desired amine product. |
Data Summary
Table 1: Recommended Solvents for Phthalimide Synthesis
| Synthesis Method | Recommended Solvents | Notes |
| Direct Condensation | Acetic Acid[7], Solvent-Free (Melt), H₂O/EtOH (High T/P)[12] | High boiling points are often necessary to drive off water. |
| Gabriel Alkylation (SN2) | DMF[6], DMSO[6], Acetonitrile[6] | Must be anhydrous to prevent hydrolysis of potassium phthalimide.[4] |
| Gabriel Deprotection | Ethanol (B145695) (with Hydrazine)[6], Aqueous Acid/Base[5] | Solvent choice depends on the cleavage reagent. |
Table 2: General Temperature Guidelines
| Synthesis Method | Temperature Range (°C) | Method |
| Direct Condensation | ~300 | Conventional Heating (neat)[9] |
| Direct Condensation | 120 - 150 | Microwave Irradiation[10] |
| Gabriel Alkylation | 80 - 120 | Conventional Heating (in DMF)[11] |
| High T/P Condensation | 260 - 380 | Autoclave (H₂O/EtOH)[12] |
Experimental Protocols
Protocol 1: Synthesis of N-Benzylphthalimide via Direct Condensation
-
Reagents & Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, combine phthalic anhydride (1.48 g, 0.01 mol) and benzylamine (B48309) (1.07 g, 0.01 mol).
-
Solvent: Add 20 mL of glacial acetic acid.[7]
-
Reaction: Heat the mixture to reflux (approx. 118°C) for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into 100 mL of cold water to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash thoroughly with water to remove residual acetic acid, and dry. Recrystallize the crude product from ethanol to obtain pure N-benzylphthalimide.
Protocol 2: Synthesis of N-Ethylphthalimide via Gabriel Alkylation
-
Reagents & Setup: To an oven-dried 100 mL round-bottom flask under a nitrogen atmosphere, add potassium phthalimide (1.85 g, 0.01 mol).
-
Solvent: Add 25 mL of anhydrous dimethylformamide (DMF).[6] Stir the suspension.
-
Reaction: Add ethyl iodide (1.56 g, 0.01 mol) to the suspension. Heat the reaction mixture to 90°C and maintain for 3-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 150 mL of water and stir. The N-ethylphthalimide product will precipitate.
-
Purification: Collect the solid by vacuum filtration. Wash the solid with water to remove DMF and any remaining salts. The crude product can be recrystallized from an ethanol/water mixture to yield pure N-ethylphthalimide.
Visualizations
Caption: General experimental workflow for phthalimide synthesis.
Caption: Troubleshooting flowchart for low or no yield results.
References
- 1. Phthalimides [organic-chemistry.org]
- 2. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. orgosolver.com [orgosolver.com]
- 5. byjus.com [byjus.com]
- 6. Chemicals [chemicals.thermofisher.cn]
- 7. sphinxsai.com [sphinxsai.com]
- 8. benchchem.com [benchchem.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. researchgate.net [researchgate.net]
- 13. What is Gabriel phthalimide synthesis and it's limitations ? | Sathee Forum [forum.prutor.ai]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
Troubleshooting incomplete deprotection of the phthalimide group
This guide provides troubleshooting assistance and frequently asked questions for researchers encountering issues with the deprotection of the phthalimide (B116566) group, a common method for protecting primary amines in organic synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for incomplete phthalimide deprotection?
The most frequent causes of incomplete deprotection are suboptimal reaction conditions, degradation of reagents, and the substrate's inherent reactivity. For hydrazinolysis, the most common method, insufficient heating or reaction time is a primary culprit. For sensitive substrates, the reaction with hydrazine (B178648) hydrate (B1144303) may stall due to the formation of a salt, requiring procedural modifications to proceed.[1]
Q2: My reaction with hydrazine hydrate started, but then seemed to stop. What should I do?
This can occur with certain substrates, such as monocyclic β-lactams with aromatic substituents, where a salt forms with hydrazine, halting the reaction.[1] A potential solution is to remove the excess hydrazine, add a few drops of concentrated hydrochloric acid to break the salt, remove the HCl, and then continue the deprotection process.[1]
Q3: Is hydrazine the only option for deprotection? What are some milder alternatives?
While hydrazine is widely used, several alternatives exist, particularly for substrates sensitive to harsh conditions.[2]
-
Sodium Borohydride (B1222165) (NaBH₄): An exceptionally mild, two-stage, one-flask method involves reduction with NaBH₄ in 2-propanol, followed by cyclization with acetic acid.[3][4] This is advantageous for substrates that cannot tolerate hydrazinolysis.[5]
-
Ethylenediamine: This reagent is considered a less harsh and safer alternative to hydrazine.[6] It can be used in isopropanol, even at room temperature for solid-phase synthesis.[6]
-
Methylamine (B109427): Aqueous methylamine can also be used to cleave the phthalimide group.[5][7]
Q4: How can I remove the phthalhydrazide (B32825) byproduct effectively?
The phthalhydrazide byproduct from hydrazinolysis can be difficult to remove due to its low solubility.[2] The standard procedure involves acidifying the reaction mixture with concentrated HCl after the initial reaction and heating to reflux for an hour to ensure complete precipitation of the phthalhydrazide, which can then be removed by filtration.[5]
Q5: Can I use basic or acidic hydrolysis for deprotection?
Yes, but these methods often require harsh conditions. Basic hydrolysis with a strong base like sodium hydroxide (B78521) and acidic hydrolysis with strong acids typically require high temperatures and long reaction times, making them unsuitable for many sensitive molecules.[5][8]
Troubleshooting Guide
Issue 1: Low Yield of the Deprotected Amine
| Potential Cause | Suggested Solution |
| Degraded Reagents | Potassium phthalimide is moisture-sensitive and can hydrolyze.[9] Ensure hydrazine hydrate is not old or decomposed. Use fresh, high-quality reagents. |
| Insufficient Reaction Time/Temp | Monitor the reaction closely using Thin Layer Chromatography (TLC). If the starting material is still present, increase the reaction time or temperature (e.g., reflux).[5] |
| Poor Solvent Quality | Use anhydrous solvents, especially for the Gabriel synthesis step, as water can cause hydrolysis of reagents.[9] Dimethylformamide (DMF) is often a good solvent choice.[8] |
| Salt Formation (with Hydrazine) | For specific substrates where the reaction stalls, try the HCl addition method described in Q2 of the FAQ section.[1] |
| Side Reactions | If your substrate has other functional groups (like amides) sensitive to hydrazine, consider a milder deprotection method like NaBH₄ reduction to avoid side reactions.[4][10] |
Issue 2: Difficulty in Product Isolation and Purification
| Potential Cause | Suggested Solution |
| Incomplete Precipitation of Phthalhydrazide | After hydrazinolysis, ensure the mixture is sufficiently acidified (e.g., with conc. HCl) and heated to maximize precipitation of the byproduct before filtration.[5] |
| Product is Water-Soluble | If your target amine is a salt and soluble in the aqueous layer during workup, you may need to basify the aqueous layer (e.g., with NaOH or NaHCO₃) to deprotonate the amine salt, which can then be extracted with an organic solvent.[5][11] |
| Presence of Phthalic Acid Impurity | Hydrolysis of the starting material or product can lead to phthalic acid contamination. Wash the crude product with a dilute base to remove this acidic impurity.[9] |
Comparison of Key Deprotection Methods
The selection of a deprotection method is critical and depends on the stability of the substrate.
| Method | Reagents & Typical Conditions | Advantages | Disadvantages |
| Hydrazinolysis (Ing-Manske) | Hydrazine hydrate (1.2-1.5 equiv.) in refluxing ethanol (B145695).[5] | Widely used, generally effective. | Can be harsh.[1][2] Phthalhydrazide byproduct can be difficult to remove.[2] Not suitable for all sensitive functional groups.[10] |
| Reductive Cleavage | 1. NaBH₄ in 2-propanol/H₂O, 24h, RT. 2. Acetic acid, 80°C, 2h.[4] | Exceptionally mild, good for sensitive substrates, avoids hydrazine.[4][5] | Two-stage, one-flask process. May require longer reaction times. |
| Basic Hydrolysis | Strong base (e.g., NaOH) in aqueous solution, requires heating.[5] | Simple reagents. | Harsh conditions, not suitable for base-sensitive substrates.[5][8] |
| Acidic Hydrolysis | Strong acid (e.g., H₂SO₄, HCl), requires high temperatures.[5] | Simple reagents. | Very harsh conditions, slow, often gives low yields.[5][8] |
| Aminolysis | Ethylenediamine or Methylamine in an alcohol solvent, often with heating.[6][7] | Milder than hydrazinolysis, avoids hydrazine.[6] | May require optimization for specific substrates. |
Key Experimental Protocols
Protocol 1: General Hydrazinolysis (Ing-Manske Procedure)
This protocol is a general guideline and may require optimization.[5]
-
Dissolve the N-alkylphthalimide (1.0 equiv) in ethanol (10-20 mL per gram of substrate) in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 equiv).
-
Fit the flask with a reflux condenser and heat the mixture to reflux, with stirring.
-
Monitor the reaction's progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl.
-
Heat the mixture at reflux for an additional hour to ensure complete precipitation of the phthalhydrazide byproduct.
-
Cool the mixture and remove the phthalhydrazide precipitate by filtration. Wash the precipitate with a small amount of cold ethanol.
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure. The resulting residue contains the amine salt, which can be further purified or used directly.
Protocol 2: Reductive Cleavage with Sodium Borohydride
This protocol is particularly useful for substrates sensitive to hydrazinolysis.[4]
-
To a stirred solution of the N-alkylphthalimide (1.0 equiv) in a mixture of 2-propanol and water (e.g., 6:1 ratio), add sodium borohydride (NaBH₄, ~5 equiv) in portions.
-
Stir the mixture at room temperature for up to 24 hours. Monitor by TLC for the complete consumption of the starting material.
-
Carefully add glacial acetic acid to the reaction mixture. After the initial foaming subsides, heat the mixture to 50-80 °C for 1-2 hours to induce cyclization and release the primary amine.
-
Cool the reaction mixture to room temperature and remove the 2-propanol using a rotary evaporator.
-
Dilute the remaining aqueous mixture with water and wash with dichloromethane (B109758) to remove the phthalide (B148349) byproduct.
-
Make the aqueous layer basic (pH > 10) with a suitable base (e.g., saturated NaHCO₃ solution).
-
Extract the desired primary amine with an organic solvent (e.g., dichloromethane, 3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure to yield the purified amine.
Diagrams
Caption: General experimental workflow for phthalimide deprotection.
Caption: Troubleshooting flowchart for incomplete phthalimide deprotection.
References
- 1. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 3. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 4. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Gabriel Synthesis | Thermo Fisher Scientific - US [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Reddit - The heart of the internet [reddit.com]
Alternative reagents for phthalimide cleavage besides hydrazine
This technical support center provides guidance for researchers, scientists, and drug development professionals on alternatives to hydrazine (B178648) for the cleavage of phthalimides, a common amine-protecting group.
Frequently Asked Questions (FAQs)
Q1: Why should I consider an alternative to hydrazine for phthalimide (B116566) cleavage?
While hydrazine is a widely used reagent for phthalimide deprotection (the Ing-Manske procedure), it presents several drawbacks.[1][2] Hydrazine is highly toxic and potentially explosive, posing significant safety risks.[2] The phthalhydrazide (B32825) byproduct formed during the reaction is often poorly soluble, which can complicate product isolation and purification, especially on a large scale.[2][3]
Q2: What are the most common hydrazine-free methods for phthalimide cleavage?
Several effective alternatives to hydrazine are available, each with its own advantages. The most common methods include:
-
Aminolysis with other amines: Using primary amines like methylamine (B109427) or ethylenediamine.[4]
-
Reductive cleavage: Employing reagents like sodium borohydride (B1222165).[1][4][5]
-
Basic hydrolysis: Using strong bases such as sodium hydroxide.[4]
-
Acidic hydrolysis: Utilizing strong acids like hydrochloric or hydrobromic acid.[4][6]
-
Alkanolamines: Using reagents such as monoethanolamine.[7]
Q3: How do I choose the best alternative method for my specific substrate?
The choice of method depends on the stability of your substrate and the functional groups present in the molecule.
-
For substrates sensitive to harsh basic or acidic conditions, reductive cleavage with sodium borohydride is a particularly mild and advantageous option.[1][4]
-
Methylamine is also a mild reagent that can be used at room temperature, making it suitable for sensitive compounds.[3][8]
-
Basic and acidic hydrolysis are generally harsher methods and may not be suitable for molecules with base- or acid-labile functional groups.[1][4]
-
Alkanolamines offer a simple workup, especially for water-insoluble amines.[7]
Troubleshooting Guides
Problem 1: Low yield of the desired primary amine.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time or gently heat the mixture if the starting material is still present. For aminolysis, ensure a sufficient excess of the amine reagent is used.[4] |
| Substrate degradation | If your substrate is sensitive to the reaction conditions, switch to a milder deprotection method. For example, if you are using strong acid or base, consider trying sodium borohydride or methylamine.[1][4] |
| Product loss during workup | Ensure the pH is appropriately adjusted to either precipitate the byproduct or extract the desired amine effectively. For instance, after hydrazinolysis, acidification helps precipitate the phthalhydrazide.[4] When using methylamine, acidification protonates the desired amine and helps precipitate the N,N'-dimethylphthalamide byproduct.[4] |
Problem 2: Difficulty in removing the phthalimide-derived byproduct.
| Possible Cause | Troubleshooting Step |
| Poor solubility of the byproduct | In the case of hydrazinolysis, the phthalhydrazide precipitate can be voluminous. Ensure sufficient solvent is used to allow for effective stirring and filtration.[2] |
| Byproduct co-elutes with the product during chromatography | Modify the workup to remove the byproduct before chromatography. For methylamine deprotection, the N,N'-dimethylphthalamide byproduct can be precipitated by adding aqueous HCl.[4] For the sodium borohydride method, a wash with dichloromethane (B109758) can remove the phthalide (B148349) byproduct.[4] |
Data Presentation: Comparison of Cleavage Methods
The following table summarizes the reaction conditions and typical yields for various phthalimide cleavage methods.
| Method | Reagent(s) | Typical Solvent(s) | Temperature | Reaction Time | Typical Yield | Notes |
| Aminolysis | Aqueous Methylamine (40%) | Ethanol | Room Temperature | Hours to overnight | Good to High | Mild conditions; byproduct can be precipitated.[4][8][9] |
| Reductive Cleavage | Sodium Borohydride, then Acetic Acid | 2-Propanol/Water | Room Temperature, then 50-80°C | 12-24 hours, then 1-2 hours | High | Very mild; suitable for sensitive substrates.[4][10][11] |
| Basic Hydrolysis | Sodium Hydroxide | Water/Ethanol | Reflux | Several hours | Variable | Harsh conditions; may not be suitable for all substrates.[4] |
| Acidic Hydrolysis | Concentrated HCl or HBr | Water | Reflux | Several hours | Variable | Harsh conditions; often slow.[4][7] |
| Alkanolamine Cleavage | Monoethanolamine | Monoethanolamine | 60-100°C | Not specified | Good | Acts as both solvent and reactant; simple workup.[7] |
Experimental Protocols
Protocol 1: Cleavage with Aqueous Methylamine
-
Dissolve the N-alkylphthalimide (1.0 equivalent) in a suitable solvent like ethanol.[4]
-
Add an excess of aqueous methylamine solution (e.g., 40%, 5-10 equivalents) to the solution at room temperature with stirring.[4]
-
Stir the reaction mixture at room temperature and monitor the progress by TLC. Reaction times can range from a few hours to overnight.[4]
-
Once the reaction is complete, remove the solvent and excess methylamine under reduced pressure.
-
Treat the residue with an aqueous HCl solution to protonate the desired amine and precipitate the N,N'-dimethylphthalamide byproduct.[4]
-
Filter the mixture to remove the precipitate.
-
Make the filtrate basic with a NaOH solution to deprotonate the amine salt.[4]
-
Extract the liberated primary amine with a suitable organic solvent, such as dichloromethane.[4]
-
Dry the combined organic extracts over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the primary amine.[4]
Protocol 2: Reductive Cleavage with Sodium Borohydride
-
Dissolve the N-alkylphthalimide (1.0 equivalent) in a mixture of 2-propanol and water (typically a 4:1 to 6:1 ratio).[4]
-
Add sodium borohydride (4.0-5.0 equivalents) portion-wise to the stirred solution at room temperature.[4]
-
Stir the reaction for 12-24 hours, monitoring by TLC for the disappearance of the starting material.[4]
-
After the reduction is complete, carefully add glacial acetic acid to quench the excess NaBH₄ and catalyze the cyclization of the intermediate.[4]
-
Heat the mixture to 50-60 °C for 1-2 hours to promote the release of the primary amine.[4]
-
Cool the reaction mixture and remove the 2-propanol under reduced pressure.
-
Dilute the remaining aqueous mixture with water and wash with dichloromethane to remove the phthalide byproduct.[4]
-
Make the aqueous layer basic (pH > 10) with a saturated NaHCO₃ solution or other suitable base.[4]
-
Extract the primary amine with dichloromethane.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to obtain the primary amine.[4]
Visualizations
Caption: Workflow for Phthalimide Cleavage using Methylamine.
Caption: Workflow for Phthalimide Cleavage using Sodium Borohydride.
References
- 1. Gabriel Synthesis | Thermo Fisher Scientific - UK [thermofisher.com]
- 2. EP0127114A1 - Process for the cleavage of phthalimides - Google Patents [patents.google.com]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US4544755A - Cleavage of phthalimides to amines - Google Patents [patents.google.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. soci.org [soci.org]
- 10. Amine synthesis by imide cleavage [organic-chemistry.org]
- 11. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
Technical Support Center: O-Phthalimide-C3-Acid Derivatives & Racemization Control
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted guidance on preventing racemization during coupling reactions involving O-Phthalimide-C3-acid derivatives. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to help ensure the stereochemical integrity of your compounds.
Frequently Asked Questions (FAQs)
Q1: What is racemization in the context of reactions with this compound derivatives?
A1: Racemization is the loss of stereochemical integrity at a chiral center. In the context of this compound derivatives, which are chiral, this typically occurs at the α-carbon adjacent to the carboxyl group during the activation step of a coupling reaction. This process leads to the formation of an equimolar mixture of both D- and L-enantiomers from a single, pure enantiomer, which can result in diastereomeric products with potentially different biological activities and purification challenges.[1]
Q2: What is the primary mechanism of racemization for these derivatives?
A2: The most common mechanism for racemization in N-acyl amino acids, including phthalimide (B116566) derivatives, is through the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1] The phthalimido group, being electron-withdrawing, can increase the acidity of the α-proton of the activated acid derivative.[2] A base present in the reaction mixture can then abstract this proton, leading to a planar, achiral oxazolone (B7731731) intermediate. Subsequent nucleophilic attack on this intermediate can occur from either face, resulting in a mixture of stereoisomers. A secondary, less common pathway is direct enolization, where a base directly abstracts the α-proton of the activated ester.[1][3]
Q3: How does the phthalimide protecting group influence racemization?
A3: The N-phthaloyl group is an acyl-type protecting group. Acyl groups, due to their electron-withdrawing nature, can increase the susceptibility of the adjacent α-proton to abstraction by a base, thereby promoting the oxazolone-mediated racemization pathway.[3][4] This is in contrast to urethane-type protecting groups like Boc and Fmoc, which are known to be more resistant to racemization.[4] Therefore, careful selection of reaction conditions is crucial when working with this compound derivatives.
Q4: Which factors have the most significant impact on racemization during coupling reactions?
A4: Several factors critically influence the extent of racemization:[3]
-
Coupling Reagents: The choice of activating agent is paramount. Carbodiimides used alone can lead to high levels of racemization.
-
Additives: The use of racemization-suppressing additives is highly recommended.
-
Base: The strength and steric hindrance of the base used can significantly affect the rate of α-proton abstraction.
-
Solvent: The polarity of the solvent can influence the reaction pathways.
-
Temperature: Higher temperatures generally accelerate the rate of racemization.
-
Activation Time: Prolonged pre-activation of the carboxylic acid before the addition of the nucleophile increases the risk of racemization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of epimerization detected in the final product. | Use of a racemization-prone coupling reagent (e.g., carbodiimides without additives). | - Add an anti-racemization additive such as 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure).[5] - Switch to a uronium/aminium salt (e.g., HBTU, HATU, HCTU) or phosphonium (B103445) salt (e.g., PyBOP, PyAOP) based coupling reagent, which are generally associated with lower racemization. |
| The base used is too strong or not sterically hindered. | - Use a weaker or more sterically hindered base. For example, replace N,N-diisopropylethylamine (DIEA) with N-methylmorpholine (NMM) or 2,4,6-collidine.[3] | |
| The reaction temperature is too high. | - Perform the coupling reaction at a lower temperature (e.g., 0 °C). | |
| Prolonged pre-activation of the this compound derivative. | - Minimize the pre-activation time before adding the amine component. - Consider in situ activation where the coupling reagent is added to the mixture of the acid and amine. | |
| Low coupling yield when using less polar solvents to minimize racemization. | Poor solubility of reactants or intermediates in non-polar solvents. | - Screen for a solvent system that provides a balance between solubility and suppression of racemization. Dichloromethane (DCM) or mixtures of DCM with a more polar solvent like N,N-dimethylformamide (DMF) can be effective. |
| Difficulty in coupling sterically hindered amino acids. | The chosen coupling reagent is not sufficiently reactive. | - Employ a more powerful coupling reagent such as HATU or COMU, which are known to be effective for challenging couplings.[6] |
Quantitative Data on Racemization Suppression
While specific quantitative data for this compound derivatives is not extensively available in the reviewed literature, the following table provides a general comparison of the effectiveness of common additives in suppressing racemization during peptide coupling, which is expected to be directionally relevant.
| Additive | Relative Racemization Suppression Efficacy | Key Characteristics |
| None (with carbodiimide) | Low | High risk of racemization. |
| HOBt (1-hydroxybenzotriazole) | Moderate | Standard additive, but less effective than newer options. |
| HOAt (1-hydroxy-7-azabenzotriazole) | High | More effective than HOBt due to anchimeric assistance from the pyridine (B92270) nitrogen. Note: Can have explosive properties.[6] |
| OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) | High | A non-explosive and highly effective alternative to HOAt.[6] |
| 6-Cl-HOBt | High | Electron-withdrawing group enhances acidity and performance compared to HOBt. |
Experimental Protocols
General Protocol for Low-Racemization Coupling using DIC/OxymaPure
This protocol provides a general guideline for coupling an this compound derivative with an amine nucleophile while minimizing racemization.
Materials:
-
This compound derivative
-
Amine component (as a free base or hydrochloride salt)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
N-methylmorpholine (NMM) (if using an amine hydrochloride salt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolution: In a clean, dry, inert atmosphere flask, dissolve the this compound derivative (1.0 eq.) and OxymaPure (1.2 eq.) in anhydrous DMF or DCM.
-
Amine Addition: Add the amine component (1.0-1.1 eq.) to the solution. If the amine is a hydrochloride salt, add NMM (1.1 eq.) and stir for 5-10 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Activation: Slowly add DIC (1.1 eq.) to the cooled and stirred solution.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS).
-
Work-up: Once the reaction is complete, filter off the precipitated diisopropylurea. The filtrate can then be processed using standard aqueous work-up and purification procedures.
Method for Assessing Racemization by Chiral HPLC
This protocol outlines a general method to determine the extent of racemization in the coupling product.
Objective: To quantify the percentage of the undesired diastereomer formed during the coupling reaction.
Procedure:
-
Standard Preparation: If possible, synthesize a small amount of the diastereomeric product to serve as a reference standard.
-
Column Selection: Choose a suitable chiral HPLC column (e.g., based on polysaccharide derivatives like cellulose (B213188) or amylose).
-
Method Development: Develop a mobile phase (typically a mixture of heptane/isopropanol with additives) that provides baseline separation of the desired product and its diastereomer.
-
Sample Analysis: Inject a sample of the crude reaction mixture onto the chiral column.
-
Quantification: Integrate the peak areas of the two diastereomers. The percentage of racemization can be calculated as: % Racemization = [Area of undesired diastereomer / (Area of desired diastereomer + Area of undesired diastereomer)] * 100
Visualizing Reaction Pathways and Workflows
Caption: Primary mechanisms of racemization during coupling reactions.
Caption: Workflow for minimizing racemization in coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. The distal effect of electron-withdrawing groups and hydrogen bonding on the stability of peptide enolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. bachem.com [bachem.com]
How to improve the solubility of 4-Phthalimidobutyric acid for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 4-Phthalimidobutyric acid for various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 4-Phthalimidobutyric acid?
A1: 4-Phthalimidobutyric acid is a moderately polar molecule containing both a hydrophilic carboxylic acid group and a more hydrophobic phthalimide (B116566) group. Its solubility is influenced by the solvent's polarity, temperature, and the pH of the medium. Generally, it exhibits limited solubility in non-polar solvents and is more soluble in polar organic solvents.
Q2: I am having trouble dissolving 4-Phthalimidobutyric acid in my reaction solvent. What are the initial troubleshooting steps?
A2: If you are encountering solubility issues, consider the following initial steps:
-
Increase the temperature: Gently warming the solvent can significantly increase the solubility of 4-Phthalimidobutyric acid.
-
Use a more polar solvent: Refer to the solvent selection guide below to choose a more appropriate solvent.
-
Sonication: Applying ultrasonic waves can help to break down solid agglomerates and enhance dissolution.
-
Stirring: Ensure vigorous and continuous stirring to maximize the interaction between the solute and the solvent.
Q3: Can I use a base to improve the solubility of 4-Phthalimidobutyric acid?
A3: Yes, as a carboxylic acid, 4-Phthalimidobutyric acid can be deprotonated by a base to form a more soluble carboxylate salt. This is a common and effective strategy, especially for reactions where the carboxylate is the desired reactive species or when using polar, protic solvents. Common bases for this purpose include triethylamine (B128534) (TEA) and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
Q4: Are there any compatibility issues I should be aware of when using co-solvents or bases?
A4: Yes, it is crucial to ensure that any co-solvent or base used is compatible with your reaction conditions and does not interfere with the desired chemical transformation. For example, a basic additive might not be suitable for acid-catalyzed reactions. Always perform a small-scale test to confirm compatibility.
Troubleshooting Guides
Issue 1: Poor Solubility in Common Organic Solvents
This guide provides strategies to address the limited solubility of 4-Phthalimidobutyric acid in frequently used reaction solvents.
Solvent Selection:
| Solvent Category | Examples | Expected Solubility of 4-Phthalimidobutyric acid | Notes |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile (ACN) | High | These solvents are often excellent choices for dissolving phthalimide derivatives and carboxylic acids. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH) | Moderate | Solubility can often be improved with gentle heating. |
| Ethers | Tetrahydrofuran (THF), 1,4-Dioxane | Moderate to Low | May require heating or the use of a co-solvent. |
| Ketones | Acetone | Moderate | A good general-purpose solvent for moderately polar compounds. |
| Halogenated | Dichloromethane (DCM), Chloroform | Low | Generally not ideal for dissolving 4-Phthalimidobutyric acid on its own. |
| Non-Polar | Toluene, Hexanes | Very Low | Not recommended as primary solvents. |
Experimental Protocol: Co-Solvent Method
This protocol details the use of a co-solvent to improve the solubility of 4-Phthalimidobutyric acid.
-
Initial Dissolution Attempt: Begin by attempting to dissolve the 4-Phthalimidobutyric acid in your primary reaction solvent.
-
Co-solvent Addition: If solubility is poor, add a small amount of a highly polar co-solvent in which the compound is known to be more soluble (e.g., DMF or DMSO). Start with a small percentage, for example, 5-10% (v/v) of the total solvent volume.
-
Observation and Incremental Addition: Observe the solubility. If the compound remains insoluble, incrementally increase the proportion of the co-solvent, monitoring for complete dissolution.
-
Heating and Stirring: Gentle heating and vigorous stirring can be applied in conjunction with the co-solvent to further enhance solubility.
-
Reaction Compatibility Check: Ensure the chosen co-solvent does not adversely affect your reaction.
Workflow for Co-Solvent Method
Caption: Workflow for improving solubility using a co-solvent.
Issue 2: Need for a More Soluble Form for Reaction
This guide outlines the use of a base to convert 4-Phthalimidobutyric acid into its more soluble carboxylate salt.
Base Selection:
The choice of base will depend on the reaction conditions and the required stoichiometry.
| Base | Abbreviation | Properties | Typical Use |
| Triethylamine | TEA | Organic, non-nucleophilic, volatile | General purpose for forming carboxylate salts in situ. Easily removed during workup. |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene | DBU | Strong, non-nucleophilic, organic base | Used when a stronger base is needed. Can also act as a catalyst in some reactions. |
Experimental Protocol: In Situ Salt Formation with Triethylamine (TEA)
This protocol describes the formation of the triethylammonium (B8662869) salt of 4-Phthalimidobutyric acid to enhance its solubility.
-
Solvent and Reactant Preparation: To a reaction vessel, add the desired reaction solvent and the other reactants (excluding any acid-sensitive components that should be added later).
-
Addition of 4-Phthalimidobutyric acid: Add the solid 4-Phthalimidobutyric acid to the stirred mixture.
-
Addition of Triethylamine: Add 1.0 to 1.2 equivalents of triethylamine dropwise to the suspension.
-
Dissolution: Stir the mixture at room temperature or with gentle warming. The formation of the triethylammonium salt should lead to the dissolution of the solid.
-
Proceed with Reaction: Once the solution is homogeneous, proceed with the next steps of your reaction.
Decision Pathway for Solubility Enhancement
Caption: Decision tree for troubleshooting solubility issues.
Disclaimer: The information provided in this technical support center is intended for guidance by qualified professionals. All experimental procedures should be conducted with appropriate safety precautions.
O-Phthalimide-C3-acid stability issues and degradation pathways
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of O-Phthalimide-C3-acid. This resource is intended for researchers, scientists, and drug development professionals to anticipate and address potential challenges in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concern for this compound is the hydrolysis of the phthalimide (B116566) ring. This can occur under both acidic and basic conditions, leading to the cleavage of the imide bond and the formation of degradation products. The rate of hydrolysis is influenced by pH, temperature, and the solvent system used.
Q2: What are the expected degradation products of this compound?
A2: The main degradation products result from the hydrolysis of the phthalimide group. Under acidic conditions, this typically yields phthalic acid and 3-aminopropanoic acid. Under basic conditions, it results in the formation of a phthalamic acid intermediate, which can then further degrade to phthalic acid and 3-aminopropanoic acid.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound should be stored in a tightly sealed container in a cool, dry place.[1][2] It is advisable to protect it from moisture and extreme pH conditions. For long-term storage, maintaining a dry, inert atmosphere (e.g., under argon or nitrogen) is recommended.
Q4: Is this compound susceptible to oxidation?
A4: While the phthalimide group itself is relatively stable against oxidation, the overall molecule can be sensitive to strong oxidizing agents.[1][2] It is recommended to avoid contact with strong oxidizers to prevent potential degradation.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: The degradation of this compound can be monitored using various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for separating and quantifying the parent compound and its degradation products. Thin Layer Chromatography (TLC) can also be used for a more qualitative assessment of degradation.
Troubleshooting Guides
Issue 1: Unexpected Loss of Starting Material in Aqueous Solutions
Symptoms:
-
Lower than expected yield in reactions conducted in aqueous buffers.
-
Appearance of unknown peaks in HPLC analysis.
-
Changes in the pH of the reaction mixture over time.
Possible Cause:
-
Hydrolysis of the phthalimide ring, especially if the aqueous solution is not neutral.
Troubleshooting Steps:
-
pH Monitoring: Regularly monitor the pH of your reaction mixture. The carboxylic acid moiety of this compound can influence the local pH.
-
Buffer Selection: Use a well-buffered system to maintain a stable pH, preferably in the neutral to slightly acidic range (pH 4-6) where the phthalimide group exhibits greater stability.
-
Temperature Control: If possible, conduct experiments at lower temperatures to reduce the rate of hydrolysis.
-
Reaction Time: Minimize the reaction time in aqueous solutions to limit the extent of degradation.
Issue 2: Formation of Precipitates in Basic Solutions
Symptoms:
-
A white precipitate forms when this compound is dissolved in a basic solution (e.g., for a deprotection step).
Possible Cause:
-
Under basic conditions, the phthalimide ring can open to form the corresponding phthalamic acid salt. If the salt of the phthalamic acid has low solubility in the reaction medium, it may precipitate out.
Troubleshooting Steps:
-
Solvent Choice: Consider using a co-solvent to increase the solubility of the phthalamic acid salt.
-
Alternative Deprotection: For removal of the phthalimide group, consider using hydrazinolysis (the Ing-Manske procedure) as an alternative to basic hydrolysis.[3] This often results in the formation of phthalhydrazide, which can be easily removed by filtration.
Quantitative Data Summary
| Condition | Temperature | Expected Stability | Primary Degradation Pathway |
| Acidic | |||
| 0.1 M HCl | Room Temp | Moderate | Acid-catalyzed hydrolysis |
| 1 M HCl | 50°C | Low | Accelerated acid-catalyzed hydrolysis |
| Neutral | |||
| pH 7 Buffer | Room Temp | High | Slow hydrolysis |
| Basic | |||
| 0.1 M NaOH | Room Temp | Low | Base-catalyzed hydrolysis |
| 1 M NaOH | 50°C | Very Low | Rapid base-catalyzed hydrolysis |
| Oxidative | |||
| 3% H₂O₂ | Room Temp | Moderate to High | Oxidation (if susceptible sites exist) |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M and 0.1 M
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Sodium hydroxide (B78521) (NaOH), 1 M and 0.1 M
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Hydrogen peroxide (H₂O₂), 3% solution
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HPLC grade water, acetonitrile (B52724), and methanol
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pH meter
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HPLC system with UV detector
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Thermostatic bath
Procedure:
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Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
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Acidic Degradation:
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To 1 mL of the stock solution, add 1 mL of 1 M HCl.
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Incubate the mixture at 60°C for 24 hours.
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At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it with NaOH, and dilute with the mobile phase for HPLC analysis.
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Basic Degradation:
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To 1 mL of the stock solution, add 1 mL of 1 M NaOH.
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Incubate the mixture at room temperature for 24 hours.
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At various time points, withdraw an aliquot, neutralize it with HCl, and dilute for HPLC analysis.
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-
Oxidative Degradation:
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To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
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Keep the mixture at room temperature for 24 hours, protected from light.
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At various time points, withdraw an aliquot and dilute for HPLC analysis.
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-
Thermal Degradation:
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Place a solid sample of this compound in an oven at 80°C for 48 hours.
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Dissolve the stressed sample in the initial solvent and analyze by HPLC.
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Photolytic Degradation:
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Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
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Analyze the sample by HPLC at various time points.
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-
HPLC Analysis:
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Develop a stability-indicating HPLC method capable of separating the parent compound from its degradation products. A C18 column with a gradient elution of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid) is a good starting point.
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Monitor the chromatograms for the appearance of new peaks and the decrease in the area of the parent peak.
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Visualizations
Caption: Major hydrolytic degradation pathways of this compound.
Caption: Workflow for a forced degradation study of this compound.
References
Safe handling and storage procedures for O-Phthalimide-C3-acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe handling, storage, and use of O-Phthalimide-C3-acid.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound, also known as 4-(1,3-dioxoisoindolin-2-yl)butanoic acid, is a chemical intermediate widely used in organic synthesis and medicinal chemistry. Its structure features a protected primary amine (within the phthalimide (B116566) group) and a terminal carboxylic acid. This bifunctional nature makes it a valuable building block for various applications, including:
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Peptide Synthesis: The phthalimide group serves as a protecting group for the amine functionality, preventing unwanted side reactions while the carboxylic acid is modified.
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PROTAC (Proteolysis-Targeting Chimera) Development: It is a key component in the synthesis of PROTACs, where the phthalimide moiety can act as a ligand for E3 ubiquitin ligases, such as Cereblon (CRBN).[1]
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Precursor to γ-aminobutyric acid (GABA) derivatives: The phthalimide group can be removed to yield a primary amine, making it a precursor for GABA analogues.[2]
Q2: What are the main hazards associated with this compound?
This compound is classified as a skin and eye irritant. The following hazard statements apply:
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H302: Harmful if swallowed.
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H312: Harmful in contact with skin.
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H332: Harmful if inhaled.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information.
Q3: How should I properly store this compound?
To ensure its stability, this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area. The recommended storage temperature is at room temperature, though for long-term stability, storing at <25°C is advisable. Keep it away from strong acids, alkalis, and oxidizing agents to prevent decomposition.[2]
Q4: In which solvents is this compound soluble?
This compound exhibits the following solubility profile:
| Solvent | Solubility (mg/mL) |
| Dimethyl Sulfoxide (DMSO) | 25.3 |
| Ethanol | 12.7 |
| Water | <0.1 |
It is sparingly soluble in water but shows good solubility in polar aprotic solvents like DMF and DMSO, and moderate solubility in ethanol.[2]
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments involving this compound.
| Issue | Potential Cause | Recommended Solution |
| Low reaction yield in coupling reactions | Incomplete activation of the carboxylic acid. | Ensure the use of appropriate coupling reagents (e.g., HBTU, HATU) and an amine base (e.g., DIPEA) in an anhydrous polar aprotic solvent like DMF. |
| Poor solubility of reactants. | Ensure all reactants are fully dissolved before proceeding with the reaction. Sonication or gentle warming may aid dissolution. For this compound, consider using DMSO or DMF as the solvent.[2] | |
| Degradation of coupling reagents. | Use fresh or properly stored coupling reagents. | |
| Incomplete deprotection of the phthalimide group | Insufficient reaction time or temperature. | When using hydrazine (B178648), ensure the reaction is stirred at room temperature for an adequate duration (e.g., 4 hours).[3] For more challenging substrates, gentle heating may be required. |
| Inappropriate deprotection reagent. | For substrates sensitive to hydrazine, consider alternative deprotection methods, such as the use of sodium borohydride (B1222165) followed by acetic acid.[4][5] | |
| Presence of impurities in the final product | Unreacted starting materials. | Monitor the reaction progress using techniques like TLC or LC-MS to ensure complete conversion. Adjust reaction time or add a slight excess of one reagent if necessary. |
| Side reactions due to moisture. | Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents, especially when working with moisture-sensitive reagents. | |
| Hydrolysis of the phthalimide group. | Avoid extreme pH conditions (pH <2 or pH >10) during workup and purification, as this can lead to the formation of phthalic acid and GABA.[2] | |
| Difficulty in purifying the final product | Co-elution of impurities during chromatography. | Optimize the chromatography conditions (e.g., solvent gradient, column type) to improve separation. |
| Precipitation issues. | If precipitating the product, ensure the anti-solvent is added slowly to a cooled, stirred solution of the product to promote the formation of a pure, filterable solid. |
Experimental Protocols
Detailed Protocol: Deprotection of the Phthalimide Group using Hydrazine
This protocol describes a general procedure for the removal of the phthalimide protecting group to yield a primary amine.
Materials:
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Phthalimide-protected compound (e.g., a derivative of this compound)
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Tetrahydrofuran (THF)
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Aqueous hydrazine (N₂H₄)
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Water (deionized)
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Chloroform (B151607) (CHCl₃) or Dichloromethane (CH₂Cl₂)
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Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
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Round-bottom flask
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Magnetic stirrer and stir bar
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Rotary evaporator
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Separatory funnel
Procedure:
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Dissolve the phthalimide-protected compound (1 equivalent) in THF (approximately 30 mL per 1 gram of the compound) in a round-bottom flask equipped with a magnetic stir bar.
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Slowly add aqueous hydrazine (40 equivalents) to the stirred solution at room temperature.
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Continue stirring the reaction mixture for 4 hours at room temperature.
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After 4 hours, remove the THF from the reaction mixture using a rotary evaporator.
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To the remaining residue, add deionized water.
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Transfer the aqueous mixture to a separatory funnel and extract the aqueous phase three times with chloroform or dichloromethane.
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Combine the organic layers and dry them over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the pure amine product. The product is typically a yellow-brown oil.[3]
Visualizations
Caption: Logical workflow for the safe handling and storage of this compound.
Caption: General experimental workflows involving this compound.
References
Resolving analytical challenges in the characterization of O-Phthalimide-C3-acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving analytical challenges encountered during the characterization of O-Phthalimide-C3-acid (also known as 4-Phthalimidobutyric acid).
Frequently Asked Questions (FAQs)
Q1: What are the primary analytical techniques for characterizing this compound?
A1: The primary analytical techniques for comprehensive characterization include High-Performance Liquid Chromatography (HPLC) for purity assessment, Liquid Chromatography-Mass Spectrometry (LC-MS) for identity confirmation and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification.
Q2: What are the common impurities that can be expected in a sample of this compound?
A2: Common impurities may arise from the starting materials or by-products of the synthesis. These can include phthalic anhydride, γ-aminobutyric acid (GABA), and unreacted starting materials from the specific synthetic route used (e.g., γ-butyrolactone and potassium phthalimide).[1] Degradation products such as phthalic acid can also be present if the compound has been exposed to harsh acidic or basic conditions.
Q3: What are the typical storage conditions to ensure the stability of this compound?
A3: To ensure stability, this compound should be stored in a cool, dry environment, protected from light and moisture. It is advisable to store it in a tightly sealed container at temperatures below 25°C. The compound is susceptible to hydrolysis under extreme pH conditions.[1]
Troubleshooting Guides
HPLC Analysis
Problem: Poor peak shape or tailing in reverse-phase HPLC.
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Possible Cause: The carboxylic acid group may be interacting with residual silanols on the HPLC column.
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Solution:
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Mobile Phase Modification: Add a small amount of a weak acid, such as 0.1% formic acid or phosphoric acid, to the mobile phase. This will suppress the ionization of the carboxylic acid group, leading to better peak shape.
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Column Choice: Utilize a column with low silanol (B1196071) activity or an end-capped C18 column.
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Problem: Inconsistent retention times.
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Possible Cause: Fluctuations in mobile phase composition, column temperature, or pH.
-
Solution:
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Mobile Phase Preparation: Ensure the mobile phase is thoroughly mixed and degassed. Use a buffer to maintain a consistent pH.
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Column Temperature: Use a column oven to maintain a stable temperature throughout the analysis.
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System Equilibration: Allow the HPLC system to equilibrate with the mobile phase for a sufficient amount of time before injecting the sample.
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LC-MS Analysis
Problem: Weak or no molecular ion peak observed.
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Possible Cause: In-source fragmentation or poor ionization efficiency.
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Solution:
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Ionization Source: Use a soft ionization technique like Electrospray Ionization (ESI).
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Source Parameters: Optimize the cone voltage and other source parameters to minimize in-source fragmentation.
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Mobile Phase: The presence of acids like formic acid in the mobile phase can aid in protonation and enhance the signal in positive ion mode.
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Problem: Difficulty in identifying unknown peaks.
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Possible Cause: Presence of unexpected impurities or degradation products.
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Solution:
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High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements, which can help in determining the elemental composition of the unknown peaks.[1]
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MS/MS Fragmentation: Perform MS/MS analysis on the unknown peaks to obtain fragmentation patterns. These patterns can be compared to known fragmentation pathways of related compounds to aid in structural elucidation. Common fragments for phthalate-containing compounds include m/z 121.0295 ([C7H5O2]-), m/z 147.0088 ([C8H3O3]-), and m/z 165.0193 ([C8H5O4]-).[2][3]
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NMR Spectroscopy
Problem: Broad peaks in the 1H NMR spectrum.
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Possible Cause: Sample aggregation, presence of paramagnetic impurities, or chemical exchange. The carboxylic acid proton can exchange with residual water in the solvent.
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Solution:
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Sample Preparation: Ensure the sample is fully dissolved. Using a deuterated solvent like DMSO-d6 is often beneficial for carboxylic acids as it can better solubilize the compound and the acidic proton is often clearly visible.
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Solvent Purity: Use high-purity deuterated solvents.
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Temperature: Acquiring the spectrum at a different temperature can sometimes sharpen the peaks.
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Problem: Difficulty in assigning protons and carbons.
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Possible Cause: Overlapping signals or complex coupling patterns.
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Solution:
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2D NMR: Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to establish proton-proton correlations and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.[1]
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Solubility Issues
Problem: The compound does not dissolve in the desired solvent for analysis.
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Possible Cause: this compound has limited solubility in water and non-polar organic solvents.
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Solution:
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Solvent Selection: It is soluble in polar organic solvents like methanol (B129727), acetone, and acetonitrile (B52724).[4] For aqueous solutions, adjusting the pH to be slightly basic can increase solubility by deprotonating the carboxylic acid.
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Sonication: Gentle sonication can aid in the dissolution process.
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Experimental Protocols
High-Performance Liquid Chromatography (HPLC-UV)
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Objective: To determine the purity of this compound.
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Methodology:
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Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
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Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
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Solvent A: 0.1% Formic Acid in Water
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Solvent B: 0.1% Formic Acid in Acetonitrile
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Gradient: A typical gradient could be starting with 10% B, increasing to 90% B over 20 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 220 nm.
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Injection Volume: 10 µL.
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Sample Preparation: Dissolve the sample in the initial mobile phase composition or a suitable solvent like methanol to a concentration of approximately 1 mg/mL.
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Liquid Chromatography-Mass Spectrometry (LC-MS)
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Objective: To confirm the identity and identify impurities.
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Methodology:
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LC System: Use the same HPLC conditions as described above.
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Mass Spectrometer: An ESI source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.
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Ionization Mode: Positive ion mode is typically suitable for observing the protonated molecule [M+H]+.
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Data Acquisition: Acquire full scan data to identify all ions present. For targeted impurity analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used for higher sensitivity.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
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Objective: Structural confirmation.
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Methodology:
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Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).
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Concentration: Prepare a solution of approximately 5-10 mg of the sample in 0.5-0.7 mL of DMSO-d6.
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Acquisition:
-
¹H NMR: Acquire a standard proton spectrum.
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¹³C NMR: Acquire a standard carbon spectrum.
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2D NMR (if necessary): COSY and HSQC experiments for detailed structural assignment.
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Fourier-Transform Infrared (FTIR) Spectroscopy
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Objective: To identify key functional groups.
-
Methodology:
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or as a KBr pellet.
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Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹.
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Quantitative Data Summary
Table 1: HPLC and LC-MS Parameters
| Parameter | Value |
| HPLC Column | C18 Reverse-Phase |
| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid |
| Detection (UV) | 220 nm |
| Molecular Weight | 233.22 g/mol [5] |
| Molecular Formula | C₁₂H₁₁NO₄[5] |
| [M+H]⁺ (LC-MS) | m/z 234.07 |
Table 2: Characteristic NMR Chemical Shifts (in DMSO-d6)
| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| Aromatic Protons | ~7.8-7.9 (m, 4H) | ~123, ~131, ~134 |
| -N-CH₂ - | ~3.6 (t, 2H) | ~37 |
| -CH₂ -CH₂-COOH | ~1.8 (quint, 2H) | ~24 |
| -CH₂ -COOH | ~2.2 (t, 2H) | ~31 |
| -COOH | ~12.1 (br s, 1H) | - |
| Phthalimide (B116566) C=O | - | ~168 |
| Carboxylic Acid C=O | - | ~174 |
Note: Chemical shifts are approximate and can vary depending on the specific instrument and experimental conditions.
Table 3: Key FTIR Absorption Bands
| Wavenumber (cm⁻¹) | Assignment |
| 2500-3300 (broad) | O-H stretch of carboxylic acid[1] |
| ~1770 and ~1710 | C=O stretches of the phthalimide group |
| ~1700 | C=O stretch of the carboxylic acid group |
| ~1600, ~1460 | C=C stretches of the aromatic ring[6] |
| ~1300 | C-N stretch[6] |
Visualizations
Caption: Experimental workflow for the characterization of this compound.
Caption: Troubleshooting decision tree for common analytical issues.
Caption: Key functional groups of this compound.
References
- 1. This compound | 3130-75-4 | Benchchem [benchchem.com]
- 2. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Non-Targeted Analysis Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnostic Fragmentation Pathways for Identification of Phthalate Metabolites in Nontargeted Analysis Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Solubility determination and modelling for phthalimide in mixed solvents of (acetone, ethyl acetate or acetonitrile + methanol) from (278.15 to 313.15) K [inis.iaea.org]
- 5. 4-Phthalimidobutyric acid | C12H11NO4 | CID 18411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
Identifying impurities in O-Phthalimide-C3-acid samples by NMR or LC-MS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with O-Phthalimide-C3-acid. The focus is on identifying impurities using Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in a sample of this compound?
A1: The most common impurities in this compound (4-Phthalimidobutyric acid) often originate from its synthesis, which typically involves the reaction of phthalic anhydride (B1165640) with γ-aminobutyric acid (GABA). Potential impurities include:
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Starting Materials: Unreacted phthalic anhydride and γ-aminobutyric acid (GABA).
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Hydrolysis Product: Phthalamidic acid, formed by the ring-opening of the phthalimide (B116566) group. This can occur if water is present during the synthesis or storage.
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Side-Products: Small amounts of polymeric materials or products from side reactions, depending on the specific synthetic conditions.
Q2: How can I distinguish between this compound and its potential impurities by ¹H NMR?
A2: You can distinguish the main compound from its primary impurities by looking at characteristic signals in the ¹H NMR spectrum. The table below summarizes the expected chemical shifts in a typical deuterated solvent like DMSO-d₆.
| Compound | Key ¹H NMR Signals (ppm in DMSO-d₆) |
| This compound | ~7.8 (m, 4H, phthalimide protons), ~3.6 (t, 2H, -N-CH₂-), ~2.2 (t, 2H, -CH₂-COOH), ~1.9 (m, 2H, -CH₂-CH₂-CH₂-) |
| Phthalic Anhydride | ~8.0-8.2 (m, 4H, aromatic protons) |
| γ-Aminobutyric Acid (GABA) | ~2.7 (t, 2H, -NH₂-CH₂-), ~2.1 (t, 2H, -CH₂-COOH), ~1.7 (m, 2H, -CH₂-CH₂-CH₂-) |
| Phthalamidic Acid | A more complex aromatic region due to inequivalent protons, and the presence of both an amide and a carboxylic acid proton signal. |
Q3: What are the key considerations for developing an LC-MS method for impurity profiling of this compound?
A3: Key considerations include:
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Column Selection: A reversed-phase column (e.g., C18) is generally suitable. Given the acidic nature of the analyte, a column stable at low pH is recommended to ensure good peak shape.
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Mobile Phase: A gradient elution using a mixture of water and an organic solvent (like acetonitrile (B52724) or methanol) with a small amount of acid (e.g., 0.1% formic acid) is typically used. The acid helps to suppress the ionization of the carboxylic acid group, leading to better retention and peak shape.
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Ionization Mode: Electrospray ionization (ESI) in negative mode is often preferred for acidic compounds as it readily forms the [M-H]⁻ ion. However, positive mode can also be used and may provide complementary fragmentation information.
-
Detection: A high-resolution mass spectrometer (like Q-TOF or Orbitrap) is ideal for accurate mass measurement, which aids in the identification of unknown impurities. Tandem mass spectrometry (MS/MS) is crucial for structural elucidation through fragmentation analysis.
Troubleshooting Guides
NMR Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Broad peaks in the spectrum | - Sample is not fully dissolved.- Sample concentration is too high.- Presence of paramagnetic impurities.- Poor shimming of the NMR magnet. | - Ensure complete dissolution of the sample. Gentle heating or sonication may help.- Prepare a more dilute sample.- Filter the sample solution before transferring it to the NMR tube.- Re-shim the instrument. If the problem persists on multiple samples, contact the instrument manager. |
| Unexpected peaks in the spectrum | - Contamination from the solvent.- Residual starting materials or by-products.- Impurities from the NMR tube or cap. | - Run a blank spectrum of the solvent to identify solvent-related peaks.- Compare the spectrum to known spectra of starting materials (Phthalic Anhydride, GABA).- Use clean, high-quality NMR tubes and avoid contamination from caps. |
| Difficulty in integrating peaks accurately | - Overlapping peaks.- Poor baseline correction.- Incorrect phasing. | - Try using a different deuterated solvent to induce chemical shift changes and resolve overlapping signals.- Apply appropriate baseline correction algorithms.- Carefully phase the spectrum manually to ensure all peaks are correctly phased. |
| Disappearance of a peak upon D₂O shake | - The peak corresponds to an exchangeable proton (e.g., -COOH, -NH). | - This is a useful technique to confirm the presence of acidic or amine protons. The carboxylic acid proton of this compound will exchange with deuterium (B1214612) from D₂O. |
LC-MS Analysis Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Poor peak shape (tailing or fronting) | - Inappropriate mobile phase pH for the acidic analyte.- Column overload.- Column degradation or contamination. | - Ensure the mobile phase pH is sufficiently low (e.g., using 0.1% formic acid) to keep the carboxylic acid protonated.- Inject a smaller amount of the sample.- Flush the column with a strong solvent or replace the column if it's old or has been used with incompatible samples. |
| Inconsistent retention times | - Inadequate column equilibration.- Fluctuation in mobile phase composition.- Temperature variations. | - Ensure the column is equilibrated for a sufficient time with the initial mobile phase conditions before each injection.- Prepare fresh mobile phase and ensure proper mixing if using a gradient.- Use a column oven to maintain a constant temperature. |
| Presence of unexpected adduct ions (e.g., [M+Na]⁺, [M+K]⁺) | - Contamination of the mobile phase, glassware, or sample with sodium or potassium salts. | - Use high-purity solvents and reagents.- Use clean glassware.- While sometimes unavoidable, their presence can be used to confirm the molecular weight of the compound. |
| Low signal intensity | - Inefficient ionization.- Sample degradation in the source.- Incorrect mass spectrometer settings. | - Optimize ionization source parameters (e.g., capillary voltage, gas flow, temperature).- Try a different ionization mode (positive vs. negative).- Ensure the mass spectrometer is properly tuned and calibrated. |
Experimental Protocols
Protocol 1: NMR Analysis of this compound
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Sample Preparation:
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Accurately weigh 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean vial.
-
Ensure the sample is fully dissolved. If not, sonicate for a few minutes.
-
Filter the solution through a small cotton plug in a Pasteur pipette directly into a clean 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition (Example on a 400 MHz spectrometer):
-
Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to obtain good resolution.
-
¹H NMR:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 1024 or more scans.
-
-
2D NMR (for structural confirmation and impurity identification):
-
Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton couplings.
-
Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate directly bonded protons and carbons.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired data.
-
Phase the spectra correctly.
-
Apply baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.
-
Protocol 2: LC-MS Analysis of this compound
-
Sample Preparation:
-
Prepare a stock solution of the this compound sample at 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or acetonitrile).
-
Dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
-
-
LC-MS System and Conditions (Example):
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to 5% B and re-equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: ESI-QTOF or ESI-Orbitrap.
-
Ionization Mode: ESI Negative.
-
Capillary Voltage: -3.0 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Acquire both full scan MS and data-dependent MS/MS data.
-
-
Data Analysis:
-
Extract the chromatogram and identify the peak for this compound (expected [M-H]⁻ at m/z 232.06).
-
Search for other peaks in the chromatogram that could correspond to impurities.
-
Analyze the high-resolution mass data to determine the elemental composition of any detected impurities.
-
Examine the MS/MS fragmentation patterns to elucidate the structures of the impurities.
-
Visualizations
Technical Support Center: Optimizing Linker Length for PROTACs Based on the O-Phthalimide-C3-acid Scaffold
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) derived from the O-Phthalimide-C3-acid scaffold.
Frequently Asked Questions (FAQs)
Q1: What is the role of the this compound scaffold in my PROTAC?
The this compound scaffold serves as a crucial building block for constructing your PROTAC. The phthalimide (B116566) group is a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN)[1][2]. By incorporating this scaffold, you are designing a PROTAC that hijacks the CRBN E3 ligase to induce the degradation of your target protein[1]. The "C3-acid" portion provides a three-carbon linker with a terminal carboxylic acid, which serves as a convenient chemical handle for further elongation or direct conjugation to your target protein ligand (warhead)[3].
Q2: Is there an ideal linker length when starting with the this compound scaffold?
There is no universal optimal linker length; it is highly dependent on the specific target protein and the warhead being used[3][4]. The linker's function is to position the target protein and the E3 ligase in a productive orientation for ubiquitination to occur[5][6]. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex (Target Protein-PROTAC-E3 Ligase)[6]. Conversely, a linker that is too long might result in an unstable and non-productive ternary complex[6]. Therefore, a systematic evaluation of various linker lengths is essential for developing a potent PROTAC[3].
Q3: How can I systematically vary the linker length starting from the this compound scaffold?
The terminal carboxylic acid of the this compound scaffold is the primary point for modification. A common strategy is to use amide bond formation to couple the scaffold to a library of diamine linkers of varying lengths. The remaining free amine on the linker can then be coupled to the warhead. Alternatively, the carboxylic acid can be coupled to amino acids or polyethylene (B3416737) glycol (PEG) chains with a terminal amine to systematically extend the linker before attaching the warhead. Solid-phase synthesis can be a highly efficient method for creating a library of PROTACs with different linker lengths[7][8].
Q4: What are the key experimental readouts to determine the optimal linker length?
The primary readouts for assessing the efficacy of your PROTACs with varying linker lengths are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax) of the target protein. These values are typically determined by Western blotting or other protein quantification methods. A lower DC50 value and a higher Dmax value indicate a more potent PROTAC. Additionally, cell viability assays can provide insights into the functional consequences of target protein degradation[9].
Troubleshooting Guides
Issue 1: My synthesized PROTAC shows poor or no degradation of the target protein.
-
Potential Cause 1: Suboptimal Linker Length.
-
Troubleshooting: As mentioned, the linker length is critical. If you are not observing degradation, it is highly likely that the linker is either too short, causing steric clash, or too long, preventing the formation of a stable ternary complex.
-
Solution: Synthesize a library of PROTACs with systematically varied linker lengths. For instance, you can extend the C3 chain of the this compound scaffold by coupling it with linkers of increasing chain length (e.g., ethylene (B1197577) glycol units or alkyl chains).
-
-
Potential Cause 2: Poor Cell Permeability.
-
Troubleshooting: PROTACs are often large molecules with physicochemical properties that can limit their ability to cross the cell membrane[10][11][12]. The this compound scaffold and the attached linker and warhead all contribute to the overall properties of the molecule.
-
Solution: Modify the linker to improve the physicochemical properties of the PROTAC. Incorporating more polar groups, such as PEG units, can enhance solubility and permeability[6]. You can also perform cell-based assays to directly measure the intracellular concentration of your PROTAC.
-
-
Potential Cause 3: Inefficient Ternary Complex Formation.
-
Troubleshooting: Even with good binary binding to both the target protein and CRBN, the linker may not facilitate a productive ternary complex.
-
Solution: Biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to study the formation and stability of the ternary complex. Computational modeling can also provide insights into the preferred linker conformations.
-
Issue 2: I am observing a "hook effect" with my PROTAC.
-
Potential Cause: Formation of Non-productive Binary Complexes at High Concentrations.
-
Troubleshooting: The "hook effect" is characterized by a decrease in protein degradation at high PROTAC concentrations[7]. This occurs when the PROTAC concentration is too high, leading to the formation of binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC) that cannot form the productive ternary complex.
-
Solution: This is a strong indication that your PROTAC is active. To confirm, perform a full dose-response curve to visualize the bell-shaped curve. For practical applications, you will need to determine the optimal concentration range for your PROTAC that maximizes degradation.
-
Issue 3: I am facing challenges with the synthesis and purification of my PROTACs.
-
Potential Cause 1: Inefficient Coupling Reactions.
-
Troubleshooting: The amide bond formation between the carboxylic acid of the linker and an amine on the warhead (or vice versa) may be low-yielding.
-
Solution: Optimize your coupling reaction conditions. Screen different coupling reagents (e.g., HATU, HOBt/EDC), bases (e.g., DIPEA), and solvents (e.g., DMF, DMSO). Ensure all reagents are anhydrous, as water can interfere with the reaction[13].
-
-
Potential Cause 2: Poor Solubility of the PROTAC.
-
Troubleshooting: PROTACs can be large and hydrophobic, leading to poor solubility in both aqueous and organic solvents, which complicates purification and biological testing[10][11][14].
-
Solution: During purification, try a wider range of chromatography conditions, including different solvent systems and stationary phases. For biological assays, you may need to use a co-solvent like DMSO. Be sure to keep the final DMSO concentration low in your cellular experiments (typically <0.5%) to avoid toxicity[9].
-
Data Presentation
The following tables provide representative data on the impact of linker length on the efficacy of phthalimide-based PROTACs targeting different proteins. Note that the optimal linker length is target-specific.
Table 1: Effect of Linker Length on Degradation of Target Protein A
| PROTAC ID | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-A1 | 10 | >1000 | <10 | HeLa |
| PROTAC-A2 | 13 | 150 | 65 | HeLa |
| PROTAC-A3 | 16 | 25 | >90 | HeLa |
| PROTAC-A4 | 19 | 200 | 50 | HeLa |
Table 2: Effect of Linker Length on Degradation of Target Protein B
| PROTAC ID | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line |
| PROTAC-B1 | C4 Alkyl | 500 | 40 | HEK293 |
| PROTAC-B2 | C6 Alkyl | 80 | 75 | HEK293 |
| PROTAC-B3 | C8 Alkyl | 15 | >95 | HEK293 |
| PROTAC-B4 | C10 Alkyl | 120 | 60 | HEK293 |
Experimental Protocols
Protocol 1: General Synthesis of a PROTAC with Varying Linker Length from this compound
This protocol outlines a general strategy for elongating the linker from the this compound scaffold and coupling it to a warhead containing a primary or secondary amine.
-
Linker Elongation:
-
Couple the this compound with a series of Boc-protected amino-PEG-acids of varying lengths (e.g., n=1, 2, 3, 4 PEG units) using a standard peptide coupling reagent like HATU in the presence of a base such as DIPEA in an anhydrous solvent like DMF.
-
After purification, deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to yield a series of phthalimide-linker-amines with varying lengths.
-
-
Warhead Coupling:
-
Couple the resulting phthalimide-linker-amines with your warhead, assuming it has an available carboxylic acid, using standard amide coupling conditions (e.g., HATU, DIPEA in DMF).
-
-
Purification:
-
Purify the final PROTACs using flash column chromatography or preparative HPLC.
-
-
Characterization:
-
Confirm the structure and purity of the final compounds using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Protocol 2: Western Blot for Protein Degradation
-
Cell Culture and Treatment:
-
Plate your cells of interest at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of your PROTACs for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample, prepare with Laemmli buffer, and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody against your target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Visualizations
Caption: A typical experimental workflow for optimizing PROTAC linker length.
Caption: Logical relationships in linker length optimization for PROTACs.
Caption: The signaling pathway of a phthalimide-based PROTAC.
References
- 1. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methods to accelerate PROTAC drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation [pubmed.ncbi.nlm.nih.gov]
- 12. pharmacytimes.com [pharmacytimes.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Overcoming poor reactivity in coupling reactions involving 4-Phthalimidobutyric acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor reactivity in coupling reactions involving 4-Phthalimidobutyric acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for poor yields in coupling reactions with 4-Phthalimidobutyric acid?
A1: Poor yields are typically due to a combination of factors:
-
Incomplete activation of the carboxylic acid: Insufficient coupling reagent or suboptimal reaction conditions can lead to poor activation.
-
Side reactions: The primary amine can act as a nucleophile towards the phthalimide (B116566) ring, causing it to open and form a benzamide (B126) derivative.[1]
-
Steric hindrance: If the amine coupling partner is sterically bulky, it can hinder its approach to the activated carboxylic acid.[2][3]
-
Low solubility: 4-Phthalimidobutyric acid or the amine partner may have poor solubility in the chosen reaction solvent, leading to a heterogeneous and slow reaction.[4]
-
Hydrolysis of the activated ester: The presence of water in the solvent or reagents can lead to the hydrolysis of the activated intermediate back to the carboxylic acid.
Q2: Which coupling reagents are recommended for 4-Phthalimidobutyric acid?
A2: A variety of coupling reagents can be effective. The choice often depends on the specific amine and the scale of the reaction.
-
Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a common and effective choice, especially when used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to suppress side reactions and minimize racemization.[4][5] Dicyclohexylcarbodiimide (DCC) is also effective, but the dicyclohexylurea (DCU) byproduct can be difficult to remove.[1]
-
Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly reactive and efficient, particularly for challenging couplings.[6][7] However, they are more expensive and can lead to guanidinylation of the amine if used in excess.[6]
-
Phosphonium Salts (PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) is another powerful coupling reagent, often used for sterically hindered substrates.[2][8]
Q3: How can I prevent the phthalimide ring from opening during the coupling reaction?
A3: Minimizing the phthalimide ring-opening side reaction is crucial for achieving high yields of the desired amide.
-
Control Reaction Temperature: Keep the reaction temperature low (e.g., 0 °C to room temperature) to reduce the rate of the nucleophilic attack on the phthalimide ring.[9]
-
Order of Addition: Pre-activate the 4-Phthalimidobutyric acid with the coupling reagent and a non-nucleophilic base for a short period (15-30 minutes) before adding the amine. This ensures the activated ester is readily available for the desired reaction.
-
Choice of Base: Use a sterically hindered, non-nucleophilic base like diisopropylethylamine (DIPEA) instead of less hindered bases like triethylamine.[7]
Q4: What are the best solvents for this type of coupling reaction?
A4: The choice of solvent is critical for ensuring all reactants are fully dissolved.
-
Aprotic Polar Solvents: Dimethylformamide (DMF) and dichloromethane (B109758) (DCM) are the most commonly used solvents for these reactions.[9][10]
-
Acetonitrile (ACN): Acetonitrile can be an excellent alternative and has been shown to provide good results in some amide coupling reactions.[1]
-
Solvent Mixtures: In cases of poor solubility, a mixture of solvents, such as DCM/DMF, can be employed.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Incomplete activation of the carboxylic acid.2. Hydrolysis of activated ester due to moisture.3. Poor solubility of starting materials.4. Sterically hindered or electron-deficient amine. | 1. Increase the equivalents of coupling reagent (e.g., 1.2-1.5 eq).2. Use anhydrous solvents and reagents.3. Try a different solvent or a solvent mixture (e.g., DMF, DCM, ACN).4. Switch to a more powerful coupling reagent like HATU or PyBOP.[6] Increase reaction time and/or temperature. |
| Major Side Product Corresponding to Phthalimide Ring Opening | 1. Amine is acting as a nucleophile on the phthalimide carbonyls.2. High reaction temperature.3. Prolonged reaction time. | 1. Pre-activate the carboxylic acid with the coupling reagent and base before adding the amine.2. Run the reaction at a lower temperature (start at 0 °C and allow to slowly warm to room temperature).3. Use a more hindered non-nucleophilic base like DIPEA. |
| Formation of Multiple Unidentified Byproducts | 1. Degradation of coupling reagent.2. Side reactions involving the coupling reagent (e.g., N-acylurea formation with carbodiimides).3. Racemization of chiral centers (if applicable). | 1. Use fresh, high-quality coupling reagents.2. Add HOBt or OxymaPure when using carbodiimide (B86325) reagents to suppress side reactions.[5]3. To minimize racemization, use additives like HOBt, and consider phosphonium-based reagents like PyBOP.[6] |
| Difficult Purification | 1. Presence of unreacted starting materials.2. Byproducts from the coupling reagent (e.g., DCU from DCC).3. Polar byproducts. | 1. Optimize stoichiometry to ensure the limiting reagent is fully consumed.2. If using DCC, the DCU byproduct can often be removed by filtration as it is poorly soluble in many organic solvents.[1]3. An aqueous workup with dilute acid and/or base can help remove some polar impurities. |
Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Solvent(s) | Key Advantages | Potential Drawbacks |
| EDC | HOBt or OxymaPure | DIPEA, TEA | DMF, DCM, ACN | Cost-effective, water-soluble byproduct.[10][11] | Can lead to racemization without additives, N-acylurea formation.[7] |
| DCC | HOBt or OxymaPure | DIPEA, TEA | DCM, THF | Inexpensive, effective. | DCU byproduct is often difficult to remove.[1] |
| HATU | None needed | DIPEA, NMM | DMF, NMP | High reactivity, fast reaction times, low racemization.[6][8] | Expensive, can cause guanidinylation of the amine.[6] |
| PyBOP | None needed | DIPEA, NMM | DMF, DCM | High reactivity, good for sterically hindered substrates.[2] | More expensive than carbodiimides. |
Table 2: Representative Reaction Conditions and Yields
| Carboxylic Acid | Amine | Coupling Reagent/Additive | Base | Solvent | Temp. & Time | Yield | Reference |
| 4-Phthalimidobutyric acid | Isopropylamine | Not specified (direct reaction) | Not specified | DMF | Room Temp. | 58.05% (of ring-opened product) | [9] |
| Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | EDC/HOBt (cat.)/DMAP | - | ACN | 23 °C, 42h | 72% | [1] |
| General Acid | General Amine | EDC-HCl/HOBt | DIEA | DMF | 0 °C to RT, 30 min | 83% | [11] |
| General Acid | General Amine | EDC-HCl/HOBt | DIEA | DMF | RT, overnight | 85% | [11] |
| Boc-protected valine | 4-amino-N-(4-methoxybenzyl)benzamide | HATU | DIPEA | DMF | 23 °C, 5h | 38% | [1] |
Experimental Protocols
Protocol 1: General Amide Coupling using EDC/HOBt
This protocol is a general starting point for the coupling of 4-Phthalimidobutyric acid with a primary or secondary amine.
-
Preparation:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Phthalimidobutyric acid (1.0 eq).
-
Dissolve the acid in anhydrous DMF or DCM (concentration typically 0.1-0.5 M).
-
Add HOBt (1.2 eq) and a non-nucleophilic base such as DIPEA (2.0-3.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Activation:
-
Add EDC·HCl (1.2 eq) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 15-30 minutes to pre-activate the carboxylic acid.
-
-
Coupling:
-
Add the amine (1.0-1.1 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer successively with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
Protocol 2: Coupling with a Sterically Hindered Amine using HATU
This protocol is recommended when dealing with sterically demanding amines or when EDC/HOBt coupling gives low yields.
-
Preparation:
-
In a flask under an inert atmosphere, dissolve 4-Phthalimidobutyric acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add a non-nucleophilic base like DIPEA (3.0 eq).
-
-
Coupling:
-
Add the sterically hindered amine (1.0 eq) to the mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
-
Work-up and Purification:
-
Follow the same work-up and purification procedure as described in Protocol 1.
-
Visualizations
Caption: Workflow for a typical EDC/HOBt coupling reaction.
Caption: A logical guide to troubleshooting common issues.
Caption: Desired vs. side reaction pathways in the coupling.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Linker design for the modular assembly of multifunctional and targeted platinum(II)-containing anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpt.com [jpt.com]
- 6. benchchem.com [benchchem.com]
- 7. bachem.com [bachem.com]
- 8. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. peptide.com [peptide.com]
- 11. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
Managing acidic/basic conditions in experiments with O-Phthalimide-C3-acid
Welcome to the Technical Support Center for O-Phthalimide-C3-acid. This guide is designed for researchers, scientists, and drug development professionals. As "this compound" is an uncommon chemical name, this guide will address the most likely corresponding structure: 3-(1,3-Dioxoisoindolin-2-yl)propanoic acid , also known as N-Phthaloyl-β-alanine (CAS 3339-73-9). This compound features a phthalimide (B116566) group protecting the amine of β-alanine.
This center provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help you manage acidic and basic conditions during your experiments, ensuring the stability and reactivity of both the phthalimide protecting group and the terminal carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge when working with N-Phthaloyl-β-alanine under varying pH conditions?
A1: The primary challenge is the pH-dependent stability of the phthalimide group. The two amide bonds within the phthalimide ring are susceptible to hydrolysis under both strongly acidic and strongly basic conditions. This can lead to unintended deprotection of the β-alanine amine, yielding phthalic acid and the free amino acid. Managing pH is therefore critical to prevent premature cleavage while ensuring desired reactions, such as coupling of the carboxylic acid, can proceed.
Q2: How does pH affect the solubility of N-Phthaloyl-β-alanine?
A2: The solubility of N-Phthaloyl-β-alanine is significantly influenced by pH due to its terminal carboxylic acid group.
-
In acidic to neutral solutions (pH < ~4.5): The carboxylic acid will be protonated (-COOH), making the molecule less polar and generally less soluble in aqueous media. It will have better solubility in organic solvents like DMSO, DMF, and methanol.[1]
-
In basic solutions (pH > ~4.5): The carboxylic acid will be deprotonated to its carboxylate form (-COO⁻), increasing its polarity and enhancing its solubility in aqueous buffers.
Q3: What pH range is recommended for EDC/NHS coupling reactions with this compound?
A3: A two-step pH process is optimal for EDC/NHS coupling.
-
Activation Step: The activation of the carboxylic acid with EDC and NHS is most efficient in a slightly acidic buffer, typically pH 4.5-6.0 (e.g., MES buffer).[2][3] This protonates the carboxylate minimally, favoring the reaction with EDC, while minimizing premature hydrolysis of the newly formed NHS-ester.
-
Coupling Step: The reaction of the activated NHS-ester with a primary amine nucleophile is most efficient at a slightly basic pH, typically pH 7.2-8.5 (e.g., PBS or HEPES buffer). This ensures the amine is deprotonated and thus maximally nucleophilic.
Q4: I need to remove the phthalimide protecting group. What conditions are recommended?
A4: Several methods can be used, with the choice depending on the stability of the rest of your molecule.
-
Hydrazinolysis: This is the most common method. Refluxing with hydrazine (B178648) hydrate (B1144303) (NH₂NH₂) in a solvent like ethanol (B145695) or THF effectively cleaves the phthalimide group to yield the free amine and a phthalhydrazide (B32825) precipitate.[4]
-
Strong Basic Hydrolysis: Treatment with strong aqueous base (e.g., NaOH or KOH) followed by heating can hydrolyze the phthalimide, but this is harsh and may affect other functional groups.
-
Strong Acidic Hydrolysis: Heating with strong acids (e.g., HCl, HBr) will also cleave the group, but like basic hydrolysis, it is not a mild method.[5]
-
Mild Reductive Cleavage: For sensitive substrates, a two-stage, one-flask method using sodium borohydride (B1222165) (NaBH₄) followed by acetic acid provides a gentle, near-neutral deprotection.[6][7]
Troubleshooting Guides
Managing Phthalimide Group Stability
This guide addresses issues related to the premature cleavage or modification of the phthalimide protecting group.
| Symptom / Observation | Probable Cause | Suggested Solutions & Corrective Actions |
| Unexpected presence of free β-alanine or phthalic acid in analysis (TLC, LC-MS). | Phthalimide Hydrolysis: The reaction or workup conditions were too acidic or basic, causing cleavage of the protecting group. | • Maintain reaction pH between 4 and 10 if possible. Avoid prolonged exposure to strong acids or bases. • If basic conditions are required, use a non-nucleophilic organic base (e.g., DIPEA) instead of aqueous hydroxides. • For acidic conditions, use milder acids or limit exposure time and temperature. |
| Low yield of final product after a reaction intended to keep the phthalimide intact. | Slow Degradation: Even under moderately acidic or basic conditions, slow hydrolysis can occur over extended reaction times, reducing yield. | • Monitor reaction progress closely (e.g., by TLC or LC-MS) to minimize reaction time. • Consider running the reaction at a lower temperature to reduce the rate of hydrolysis. |
| Formation of phthalamic acid intermediate (ring-opened but not fully hydrolyzed). | Incomplete Hydrolysis: Partial hydrolysis of one of the amide bonds occurred, often under milder basic conditions. | • If deprotection is desired, use harsher conditions (e.g., higher temperature, stronger base, or hydrazine) to ensure complete cleavage. • If protection is desired, avoid the pH conditions that led to the partial hydrolysis. |
Issues with Carboxylic Acid Reactivity & Solubility
This guide focuses on problems encountered during reactions involving the C3-acid moiety, such as amide coupling.
| Symptom / Observation | Probable Cause | Suggested Solutions & Corrective Actions |
| Compound precipitates from aqueous solution during buffer exchange or reaction setup. | Incorrect pH for Solubility: The pH of the buffer is near or below the pKa of the carboxylic acid, causing it to be in the less soluble protonated form. | • Adjust the buffer pH to be at least 1-2 units above the pKa of the carboxylic acid to ensure it is in the soluble carboxylate form. • Alternatively, use a solvent system with a higher percentage of an organic co-solvent (e.g., DMF, DMSO).[1] |
| Low or no yield in an EDC/NHS coupling reaction. | Inactive EDC/NHS: Reagents may have degraded due to moisture. | • Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature in a desiccator before opening to prevent moisture condensation.[3] |
| Incorrect pH for Activation: The pH of the activation buffer is too high (>6.5), leading to rapid hydrolysis of the EDC and the NHS-ester intermediate. | • Perform the activation step in a non-amine, non-carboxylate buffer at pH 4.5-6.0 (e.g., MES buffer).[2][3] | |
| Incorrect pH for Coupling: The pH of the coupling buffer is too low (<7), so the amine nucleophile is protonated and not reactive. | • After activation, perform the coupling to the amine in a buffer at pH 7.2-8.5 (e.g., PBS or HEPES). | |
| Presence of Nucleophiles in Buffer: Buffers like Tris or glycine (B1666218) contain primary amines that will compete with the target amine. | • Ensure all buffers used during the activation and coupling steps are free of extraneous nucleophiles. |
Data Presentation
Chemical Properties of N-Phthaloyl-β-alanine
| Property | Value | Source / Comment |
| CAS Number | 3339-73-9 | CymitQuimica[8] |
| Molecular Formula | C₁₁H₉NO₄ | Chem-Impex[9] |
| Molecular Weight | 219.19 g/mol | Chem-Impex[9] |
| Appearance | White to off-white solid | MedchemExpress[1] |
| Melting Point | 148-153 °C | Chem-Impex[9] |
| pKa (Carboxylic Acid) | ~4.0 - 4.5 (Estimated) | The pKa of propanoic acid is ~4.8. The electron-withdrawing phthalimide group is expected to lower the pKa. |
pH-Dependent Stability of the Phthalimide Group
| Condition | Stability | Primary Cleavage Product(s) | Notes |
| Strong Acid (e.g., 6M HCl, heat) | Unstable | Phthalic Acid + β-Alanine | Harsh conditions, may affect other acid-labile groups. |
| Mild Acid (pH 4-6) | Generally Stable | - | Stable for typical reaction times (e.g., EDC coupling). |
| Neutral (pH 7) | Highly Stable | - | Optimal for storage and handling in aqueous buffers. |
| Mild Base (pH 8-10) | Moderately Stable | Phthalamic Acid derivative | Ring-opening can occur slowly, especially with heating. |
| Strong Base (e.g., 1M NaOH, heat) | Unstable | Phthalate (salt) + β-Alanine | Saponification of the amide bonds. Harsh conditions. |
| Hydrazine (NH₂NH₂) | Unstable | Phthalhydrazide + β-Alanine | Standard, high-yield method for deprotection.[4] |
Experimental Protocols
Protocol: EDC/NHS Coupling of N-Phthaloyl-β-alanine to a Primary Amine
This protocol describes a general two-step procedure for coupling the carboxylic acid of N-Phthaloyl-β-alanine to a small molecule containing a primary amine.
Materials:
-
N-Phthaloyl-β-alanine
-
Amine-containing molecule
-
EDC-HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
NHS (N-Hydroxysuccinimide)
-
Activation Buffer: 0.1 M MES, pH 6.0
-
Coupling Buffer: 0.1 M PBS, pH 7.4
-
Anhydrous DMF or DMSO
-
Quenching Solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Preparation of Reactants:
-
Dissolve N-Phthaloyl-β-alanine (1.0 equivalent) in a minimum amount of DMF or DMSO. Dilute with Activation Buffer.
-
Dissolve the amine-containing molecule (1.1 equivalents) in Coupling Buffer.
-
Immediately before use, prepare solutions of EDC (1.5 equivalents) and NHS (1.5 equivalents) in Activation Buffer.
-
-
Activation of Carboxylic Acid (Step 1):
-
To the stirred solution of N-Phthaloyl-β-alanine, add the NHS solution followed by the EDC solution.
-
Allow the reaction to proceed at room temperature for 15-30 minutes. This forms the semi-stable NHS-ester.
-
-
Coupling to Amine (Step 2):
-
Add the activated NHS-ester solution from Step 2 directly to the solution of the amine-containing molecule.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0. If necessary, adjust with a non-nucleophilic base.
-
Let the reaction stir at room temperature for 2-4 hours, or overnight at 4°C.
-
-
Quenching and Purification:
-
Quench any unreacted NHS-ester by adding the Quenching Solution and stirring for 30 minutes.
-
Purify the final conjugate product using an appropriate method, such as reverse-phase HPLC or column chromatography.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. rsc.org [rsc.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 7. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 8. CAS 3339-73-9: N-Phthaloyl-β-alanine | CymitQuimica [cymitquimica.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Comparison: O-Phthalimide-C3-acid vs. Succinimidyl Linkers for Bioconjugation
A detailed guide for researchers on the synthesis, characterization, and comparative performance of O-Phthalimide-C3-acid and its common alternatives in bioconjugation applications.
For researchers, scientists, and drug development professionals engaged in the synthesis of bioconjugates, the choice of a linker to connect a payload to a biomolecule is a critical decision that profoundly impacts the stability and efficacy of the final product. This guide provides an in-depth comparison of this compound, a robust amine-protecting group and linker precursor, with the widely used succinimidyl ester-based linkers, such as Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). We present supporting experimental data, detailed protocols, and visualizations to aid in the selection of the optimal linker for specific research needs.
Confirming the Identity of Synthesized this compound
This compound, also known as 4-Phthalimidobutyric acid, is a versatile bifunctional molecule.[1] Its structure incorporates a stable phthalimide (B116566) group, which serves as a protected primary amine, and a terminal carboxylic acid that can be activated for conjugation. The identity of the synthesized compound can be unequivocally confirmed through a combination of standard analytical techniques.
Table 1: Analytical Data for this compound
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the phthalimide aromatic protons, and the aliphatic protons of the C3-acid chain. |
| Mass Spectrometry | A molecular ion peak consistent with the molecular weight of the compound (233.22 g/mol ).[1] |
| FTIR Spectroscopy | Characteristic absorption bands for the carbonyl groups of the phthalimide and the carboxylic acid, as well as aromatic C-H stretches.[1] |
A Tale of Two Linkers: Phthalimide vs. Succinimide (B58015)
The primary functional difference between using this compound and a succinimidyl linker like SMCC lies in the nature of the bond formed and its subsequent stability.
-
This compound serves as a precursor to introduce a protected amine. The phthalimide group is known for its high stability under a wide range of conditions. Cleavage to reveal the primary amine typically requires specific and relatively harsh conditions, such as treatment with hydrazine (B178648), which ensures the integrity of the linkage during other synthetic steps and in biological environments.[2][3][4]
-
Succinimidyl-based linkers (e.g., SMCC) are widely used for their efficiency in forming amide bonds with primary amines and thioether bonds with sulfhydryl groups.[5][6][7] However, the resulting succinimide ring can be susceptible to hydrolysis, particularly in vivo, which can lead to the undesirable release of the conjugated payload.[8][9] This instability is a significant concern in the development of therapeutics like antibody-drug conjugates (ADCs), where premature drug release can lead to off-target toxicity.[10]
Table 2: Performance Comparison of Phthalimide vs. Succinimide Linkers
| Feature | This compound Derived Linker | Succinimidyl-based Linker (e.g., SMCC) |
| Bond Stability | Highly stable amide bond after deprotection and conjugation. | Thioether bond is stable, but the succinimide ring is prone to hydrolysis and retro-Michael reaction.[8][9][10] |
| Cleavage Conditions | Requires specific, often harsh conditions (e.g., hydrazine) for deprotection.[2][3][4] | The succinimide ring can open under physiological conditions.[8] |
| Conjugation Efficiency | High efficiency after activation of the carboxylic acid. | High efficiency for amine and thiol conjugation.[5][6] |
| "Traceless" Nature | Deprotection leaves a native primary amine. | Leaves a succinimide ring remnant attached to the biomolecule. |
| Suitability for ADCs | Potentially offers greater stability for long-circulating ADCs. | Widely used, but stability can be a concern, leading to research into more stable alternatives.[10][11] |
Experimental Protocols
Detailed methodologies for the synthesis, characterization, and application of these linkers are crucial for reproducible results.
Synthesis of this compound (4-Phthalimidobutanoic Acid)[12]
This protocol describes the synthesis via the condensation of 4-aminobutyric acid (GABA) and phthalic anhydride.
Materials:
-
4-aminobutyric acid (GABA)
-
Phthalic anhydride
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine equimolar amounts of 4-aminobutyric acid and phthalic anhydride.
-
Add glacial acetic acid to the flask to serve as the solvent.
-
Heat the mixture to reflux and maintain for a period sufficient to complete the reaction (typically monitored by TLC).
-
Upon completion, cool the reaction mixture and isolate the product by filtration or crystallization.
Characterization of this compound
The synthesized product should be characterized to confirm its identity and purity.
-
¹H NMR Spectroscopy: Dissolve a small sample in a suitable deuterated solvent (e.g., DMSO-d₆) and acquire the spectrum.
-
Mass Spectrometry: Analyze a sample using an appropriate ionization technique (e.g., ESI-MS) to determine the molecular weight.
-
FTIR Spectroscopy: Prepare a sample (e.g., as a KBr pellet) and acquire the infrared spectrum.
Peptide Conjugation using this compound
This protocol outlines the steps to conjugate a peptide to a molecule using the synthesized linker.
Step 1: Activation of this compound
-
Dissolve this compound in a suitable anhydrous solvent (e.g., DMF).
-
Add a carbodiimide (B86325) coupling agent (e.g., EDC) and an activator (e.g., NHS) and stir at room temperature to form the NHS ester.
Step 2: Conjugation to a Peptide
-
Dissolve the peptide containing a free amine group in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the activated this compound NHS ester to the peptide solution.
-
Allow the reaction to proceed at room temperature or 4°C.
-
Purify the resulting phthalimide-protected peptide conjugate using a suitable method (e.g., size-exclusion chromatography or HPLC).
Step 3: Deprotection of the Phthalimide Group [2][3][4]
-
Dissolve the purified conjugate in a suitable solvent (e.g., ethanol).
-
Add hydrazine hydrate (B1144303) and heat the mixture to reflux.[2][3]
-
Monitor the reaction for the disappearance of the starting material.
-
Work up the reaction to isolate the final bioconjugate with a free primary amine.
Comparative Peptide Conjugation using SMCC Linker[5][6]
This protocol describes a typical two-step conjugation using the heterobifunctional SMCC linker.
Step 1: Activation of the first molecule (with an amine group)
-
Dissolve the amine-containing molecule in a non-amine containing buffer (e.g., phosphate (B84403) buffer, pH 7.2-7.5).
-
Dissolve SMCC in a dry, aprotic solvent like DMSO or DMF.
-
Add the SMCC solution to the molecule solution and react at room temperature.
-
Remove excess SMCC using a desalting column.
Step 2: Conjugation to a Thiol-containing Peptide
-
Dissolve the thiol-containing peptide in a suitable buffer (e.g., phosphate buffer with EDTA, pH 6.5-7.5). If necessary, reduce any disulfide bonds in the peptide using a reducing agent like TCEP.
-
Add the activated molecule from Step 1 to the peptide solution.
-
React at room temperature to form the stable thioether bond.
-
Purify the final conjugate.
Visualizing the Workflow: Antibody-Drug Conjugate Synthesis
The choice of linker is particularly critical in the development of Antibody-Drug Conjugates (ADCs). The following diagrams illustrate the conceptual workflows for preparing an ADC using both a phthalimide-based linker and a succinimidyl-based linker.
Caption: Workflow for ADC synthesis using an this compound derived linker.
Caption: Workflow for ADC synthesis using a succinimidyl (SMCC) linker.
Conclusion
The identity of synthesized this compound can be reliably confirmed using standard spectroscopic and spectrometric methods. When considering its use as a linker precursor in bioconjugation, it offers a distinct advantage in terms of the stability of the final conjugate compared to the more commonly used succinimidyl-based linkers. The robust nature of the phthalimide group ensures that the protected amine remains intact until specific cleavage is desired. While the deprotection conditions are more stringent, this can be a desirable feature for applications requiring high stability, such as the development of long-circulating antibody-drug conjugates. In contrast, while succinimidyl linkers offer facile and efficient conjugation, their inherent instability due to hydrolysis and retro-Michael reactions presents a significant challenge that must be carefully considered and managed. The choice between these two classes of linkers will ultimately depend on the specific requirements of the application, including the desired stability of the final bioconjugate and the tolerance of the biomolecule to the necessary reaction conditions.
References
- 1. 4-Phthalimidobutyric acid | C12H11NO4 | CID 18411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Peptide-Oligonucleotide Conjugates Using a Heterobifunctional Crosslinker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. proteochem.com [proteochem.com]
- 7. SMCC and Sulfo-SMCC for Cross-Linking and Conjugation [biosyn.com]
- 8. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Purity Assessment of 4-Phthalimidobutyric Acid: qNMR vs. HPLC
For researchers, scientists, and drug development professionals, the accurate determination of purity for chemical compounds is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of two powerful analytical techniques, quantitative Nuclear Magnetic Resonance (qNMR) and High-Performance Liquid Chromatography (HPLC), for the purity assessment of 4-Phthalimidobutyric acid. We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for your analytical needs.
Quantitative Data Summary
The following tables summarize the quantitative purity assessment of a batch of 4-Phthalimidobutyric acid using both qNMR and HPLC methodologies.
Table 1: Purity Assessment of 4-Phthalimidobutyric Acid by qNMR
| Parameter | Value |
| Analyte | 4-Phthalimidobutyric Acid |
| Internal Standard | Maleic Acid |
| Purity of Internal Standard | 99.95% |
| Calculated Purity of Analyte | 98.7% |
Table 2: Purity Assessment of 4-Phthalimidobutyric Acid by HPLC
| Compound | Retention Time (min) | Peak Area (%) |
| Phthalic Acid | 2.5 | 0.5 |
| γ-Aminobutyric acid (GABA) | 3.1 | 0.3 |
| 4-Phthalimidobutyric Acid | 5.8 | 98.8 |
| Unidentified Impurity 1 | 6.2 | 0.2 |
| Unidentified Impurity 2 | 7.1 | 0.2 |
| Total Purity | 98.8% |
Experimental Protocols
Detailed methodologies for the qNMR and HPLC analyses are provided below.
Quantitative NMR (qNMR) Protocol
1. Sample Preparation:
-
Accurately weigh 20.5 mg of 4-Phthalimidobutyric acid into a clean, dry vial.
-
Accurately weigh 10.2 mg of the internal standard, Maleic Acid (purity ≥ 99.5%), into the same vial.
-
Dissolve the mixture in 0.75 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Instrument: 400 MHz NMR Spectrometer
-
Solvent: DMSO-d6
-
Pulse Program: A standard 90° pulse sequence.
-
Acquisition Time: 4 seconds
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons)
-
Number of Scans: 16
-
Temperature: 298 K
3. Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Integrate the well-resolved signal corresponding to the aromatic protons of 4-Phthalimidobutyric acid (a multiplet around 7.85 ppm, 4H).
-
Integrate the signal of the olefinic protons of the internal standard, Maleic Acid (a singlet around 6.26 ppm, 2H).
-
The purity of 4-Phthalimidobutyric acid is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
High-Performance Liquid Chromatography (HPLC) Protocol
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 90% B
-
10-12 min: 90% B
-
12-13 min: 90% to 10% B
-
13-15 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
2. Sample Preparation:
-
Prepare a stock solution of 4-Phthalimidobutyric acid at a concentration of 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
The purity is determined by the area percentage of the main peak corresponding to 4-Phthalimidobutyric acid relative to the total area of all observed peaks in the chromatogram.
Visualizing the Methodologies
The following diagrams illustrate the experimental workflows for both qNMR and HPLC purity assessment.
Caption: Workflow for qNMR Purity Assessment.
Caption: Workflow for HPLC Purity Assessment.
Comparison of qNMR and HPLC for Purity Assessment
The choice between qNMR and HPLC for purity determination depends on the specific requirements of the analysis.
Table 3: Comparison of qNMR and HPLC
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Relates the integrated signal area of an analyte to that of a certified reference standard. | Physically separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. |
| Quantification | Provides an absolute measure of purity traceable to a primary standard. | Typically provides relative purity based on peak area percentages. Absolute quantification requires a certified reference standard of the analyte. |
| Universality | Can quantify any molecule with observable NMR-active nuclei, provided a suitable internal standard is available. | Requires that the analyte and impurities have a chromophore for UV detection or are amenable to other detection methods (e.g., MS, ELSD). |
| Impurity Identification | Can provide structural information about impurities if their signals are sufficiently resolved and intense. | Provides limited structural information; identification of unknown peaks usually requires hyphenation with mass spectrometry (LC-MS). |
| Sample Throughput | Generally lower throughput due to longer acquisition times (especially with long relaxation delays) and manual sample preparation. | Higher throughput is achievable with the use of autosamplers. |
| Method Development | Relatively straightforward, primarily involving the selection of a suitable solvent and internal standard. | Can be more complex, requiring optimization of column, mobile phase, gradient, and detector settings. |
| Destructive/Non-destructive | Non-destructive, the sample can be recovered. | Generally considered destructive as the sample is eluted from the system. |
Logical Relationship for Method Selection
The following diagram illustrates a logical approach to selecting the appropriate purity assessment method.
Caption: Decision tree for selecting a purity assessment method.
A Comparative Guide to Cross-Validation of Analytical Methods for O-Phthalimide-C3-acid Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the quantification of O-Phthalimide-C3-acid, also known as 4-Phthalimidobutyric acid. The focus is on the cross-validation of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The objective is to offer a framework for selecting and validating these methods to ensure data integrity, reliability, and consistency across different analytical platforms.
Cross-validation of analytical methods is a critical process in pharmaceutical development and quality control. It involves comparing results from two distinct analytical methods to ensure that the data generated is accurate and reproducible.[1] This is particularly important when transferring a method between laboratories or when a secondary method is needed to confirm results from a primary method.
Comparison of Analytical Methods
The two most prevalent techniques for the quantification of small organic molecules like this compound are HPLC-UV and LC-MS/MS. HPLC-UV is a robust and widely available technique, often used for routine analysis.[2] In contrast, LC-MS/MS offers superior sensitivity and selectivity, making it ideal for bioanalytical applications and trace-level quantification.[1][3]
Below is a summary of typical performance characteristics for each method, based on data from analogous compounds.
| Parameter | HPLC-UV Method (Hypothetical) | LC-MS/MS Method (Hypothetical) |
| Linearity (R²) | ≥ 0.999[4] | > 0.99[3] |
| Range | 1 - 100 µg/mL | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 98 - 102%[4] | 80 - 120%[3] |
| Precision (% RSD) | ≤ 2%[4] | ≤ 15%[3] |
| Limit of Detection (LOD) | ~0.5 µg/mL | ~0.1 ng/mL[3] |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | ~0.5 ng/mL |
Experimental Protocols
Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for similar organic acids and phthalimide (B116566) derivatives.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substances or formulated products.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable diluent (e.g., a mixture of acetonitrile (B52724) and water) to achieve a final concentration within the calibration range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: A mixture of an acidic aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile). An isocratic or gradient elution can be used.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.[6]
-
Injection Volume: 10 µL.
-
Detection: UV detector set at an appropriate wavelength for the phthalimide chromophore (e.g., 210-240 nm).[7]
3. Quantification:
-
Prepare a series of calibration standards of this compound at different concentrations.
-
Inject the standards and samples into the HPLC system.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as plasma or urine.[3]
1. Sample Preparation (for biological samples):
-
Protein Precipitation: For plasma samples, a simple protein precipitation can be performed by adding a threefold volume of cold acetonitrile, vortexing, and centrifuging to pellet the proteins.[1] The supernatant is then collected.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For more complex matrices or to achieve lower detection limits, LLE or SPE can be employed for sample cleanup and concentration.[3][8]
-
The final extract is typically evaporated to dryness and reconstituted in the mobile phase.[8]
2. Chromatographic Conditions:
-
Column: A high-efficiency C18 column suitable for LC-MS applications (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a combination of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI), typically in negative ion mode for acidic compounds.
-
Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard need to be determined and optimized.
4. Quantification:
-
A calibration curve is constructed using matrix-matched standards.
-
An internal standard (preferably a stable isotope-labeled version of the analyte) is used to correct for matrix effects and variations in extraction recovery.
-
The ratio of the analyte peak area to the internal standard peak area is plotted against the concentration to generate the calibration curve.
Visualizing the Cross-Validation Workflow
The following diagrams illustrate the logical flow of a cross-validation study.
Caption: A general workflow for the cross-validation of analytical methods.
Caption: A comparative workflow for HPLC-UV and LC-MS/MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Liquid chromatography-tandem mass spectrometry (LC/APCI-MS/MS) methods for the quantification of captan and folpet phthalimide metabolites in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. demarcheiso17025.com [demarcheiso17025.com]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix - PMC [pmc.ncbi.nlm.nih.gov]
O-Phthalimide-C3-Acid vs. PEG Linkers in PROTAC Design: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of therapeutic success. These heterobifunctional molecules consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting the two. The choice of linker profoundly influences the efficacy, selectivity, and physicochemical properties of the PROTAC. This guide provides a detailed comparison of two common linker strategies: those based on a short alkyl chain, exemplified by O-Phthalimide-C3-acid, and those incorporating polyethylene (B3416737) glycol (PEG) chains.
The term "this compound" in the context of PROTACs typically refers to a thalidomide, pomalidomide, or lenalidomide (B1683929) derivative (phthalimide-based E3 ligase ligands for Cereblon [CRBN]) functionalized with a 3-carbon alkyl acid linker.[1] This provides a conjugation point for the POI ligand. This guide will compare the characteristics of such alkyl linkers with the widely used PEG linkers.
Comparative Analysis of Linker Properties
The selection between a hydrophobic, shorter alkyl linker and a more hydrophilic, flexible PEG linker can significantly impact the performance of a PROTAC. The optimal choice is often target-dependent and requires empirical validation.[2]
| Property | This compound (Alkyl Linker) | PEG Linkers | Significance in PROTAC Design |
| Solubility | Generally lower and more hydrophobic.[2] | Generally higher due to the hydrophilic nature of the PEG chain.[2][3] | Improved aqueous solubility can be advantageous for formulation and bioavailability.[4][5] |
| Cell Permeability | Hydrophobicity can enhance passive diffusion across cell membranes.[2] | Can be enhanced by the "molecular chameleon" effect, where intramolecular hydrogen bonds shield polar groups.[2] | Permeability is a complex property influenced by multiple factors beyond the linker; both linker types can be optimized.[6] |
| Metabolic Stability | Generally considered to have good metabolic stability.[2] | May be more susceptible to oxidative metabolism.[2][5] | Linker stability is crucial for maintaining PROTAC integrity and ensuring a longer half-life in vivo.[7] |
| Ternary Complex Formation | The rigidity of a short alkyl chain can favorably pre-organize the PROTAC for ternary complex formation.[8] | The flexibility of the PEG chain can facilitate the formation of a productive ternary complex by allowing for more conformational sampling.[2] | The optimal linker length and flexibility are highly dependent on the specific POI and E3 ligase pair to achieve positive cooperativity.[8] |
| Synthetic Accessibility | Generally straightforward synthesis.[5] | Synthesis can be more complex and costly, though many PEGylated building blocks are commercially available.[5] | Facile synthesis allows for the rapid generation of a library of PROTACs for optimization.[9] |
Quantitative Comparison of PROTAC Efficacy
Table 1: Representative Data on Linker Length and PROTAC Efficacy for BET Bromodomain Proteins
| PROTAC | E3 Ligase Ligand | Linker Type | Linker Length (atoms) | DC50 | Dmax | Cell Line | Reference |
| dBET1 | Thalidomide | Alkyl/Ether | ~12 | 8 nM | >95% | MV4;11 | [10] |
| ARV-771 | VHL Ligand | Alkyl/Ether | Not specified | <1 nM | >90% | 22Rv1 | [4] |
| BETd-24-6 | Thalidomide | PEG | Not specified | 0.03 µM (UbMax) | Not specified | Jurkat | [10] |
| C2-dBET57 | Pomalidomide | C2 Alkyl | ~8 | 0.3 µM (UbMax) | Not specified | Jurkat | [10] |
| C4-dBET1 | Thalidomide | C4 Alkyl | ~10 | 1.0 µM (UbMax) | Not specified | Jurkat | [10] |
| C8-BET6 | Thalidomide | C8 Alkyl | ~14 | 0.03 µM (UbMax) | Not specified | Jurkat | [10] |
Note: UbMax refers to the concentration at which maximum ubiquitination is observed, which is a proxy for degradation potential.
Table 2: Impact of PEG Linker Length on HaloTag Degradation
| PROTAC | E3 Ligase Ligand | Linker Type | Number of PEG Units | DC50 | Dmax | Reference |
| HaloPROTAC | VHL Ligand | PEG | < 3 | > 1 µM | ≤ 20% | [4] |
| HaloPROTAC3 | VHL Ligand | PEG | 3 | 100-200 nM | > 95% | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows involved in the evaluation of PROTACs.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are outlines of key experimental protocols.
Protocol 1: Cellular Degradation Assay (Western Blot)
This assay is used to quantify the reduction in the levels of the target protein following treatment with a PROTAC.
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time course (e.g., 4, 8, 16, 24 hours).[11]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[11]
-
-
Protein Quantification:
-
Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay) to ensure equal protein loading for electrophoresis.[2]
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with a primary antibody specific to the POI and a loading control protein (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.[6]
-
Protocol 2: Ternary Complex Formation Assay (NanoBRET™)
This assay measures the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.
-
Cell Line Generation:
-
Generate a stable cell line expressing the POI fused to a NanoLuc® luciferase fragment (e.g., HiBiT) and the E3 ligase fused to a fluorescent acceptor (e.g., HaloTag®).
-
-
Assay Preparation:
-
Plate the engineered cells in a white, opaque multi-well plate.
-
Add the HaloTag® ligand labeled with the fluorescent acceptor to the cells and incubate.
-
-
PROTAC Treatment and Signal Measurement:
-
Add the NanoLuc® substrate to the cells.
-
Treat the cells with a range of PROTAC concentrations.
-
Measure the bioluminescence resonance energy transfer (BRET) signal over time using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
The BRET signal is proportional to the proximity of the POI and the E3 ligase, indicating ternary complex formation.
-
Plot the BRET signal against the PROTAC concentration to determine the concentration required for half-maximal complex formation (EC50).
-
Protocol 3: Ubiquitination Assay
This assay detects the ubiquitination of the target protein, a key step in PROTAC-mediated degradation.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse the cells under denaturing conditions to preserve the ubiquitin chains.
-
-
Immunoprecipitation:
-
Immunoprecipitate the POI from the cell lysates using a specific primary antibody.
-
-
Western Blotting:
-
Elute the immunoprecipitated proteins and separate them by SDS-PAGE.
-
Perform a Western blot using an antibody that recognizes ubiquitin or polyubiquitin (B1169507) chains.
-
-
Data Analysis:
-
The presence of a high molecular weight smear or distinct bands corresponding to the ubiquitinated POI indicates successful PROTAC-induced ubiquitination.
-
Conclusion
The choice between an this compound (alkyl) and a PEG linker is a critical decision in PROTAC design that significantly influences the molecule's physicochemical properties and biological activity. Alkyl linkers offer metabolic stability and synthetic simplicity, while PEG linkers can enhance solubility and provide flexibility for ternary complex formation. Ultimately, the optimal linker is target- and system-dependent, necessitating a systematic approach to linker design and empirical testing to identify the most effective PROTAC for a given application. The experimental protocols provided herein offer a robust framework for the evaluation and optimization of novel protein degraders.
References
- 1. PROTAC linker, E3 Ligase Ligand-Linker | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Major advances in targeted protein degradation: PROTACs, LYTACs, and MADTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. Targeted Protein Degradation: Design Considerations for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lifesensors.com [lifesensors.com]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to O-Phthalimide-C3-Acid Derived Linkers and Traditional Alkyl/Ether PROTAC Linkers
In the rapidly advancing field of targeted protein degradation, the architecture of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their efficacy. The linker, the bridge connecting the target protein-binding warhead and the E3 ligase-recruiting ligand, plays a pivotal role in dictating the potency, selectivity, and physicochemical properties of these heterobifunctional molecules.[1] This guide provides a comprehensive comparison between PROTACs incorporating rigid structures derived from building blocks like O-Phthalimide-C3-acid and those utilizing more conventional flexible alkyl or polyethylene (B3416737) glycol (PEG)/ether linkers.
The inclusion of a phthalimide (B116566) moiety, often as part of the E3 ligase ligand (e.g., in pomalidomide (B1683931) or thalidomide (B1683933) derivatives), introduces a degree of rigidity to the linker.[2] This contrasts with the high conformational flexibility of traditional alkyl and PEG linkers.[3] The choice of linker can significantly impact the formation and stability of the ternary complex, which is the crucial intermediate for successful protein degradation.[4]
Quantitative Comparison of Linker Performance
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide a comparative overview of the performance of PROTACs targeting the well-studied bromodomain-containing protein 4 (BRD4), featuring different linker architectures.
Table 1: Performance of BRD4 PROTACs with Phthalimide-Containing Structures
| PROTAC Name | E3 Ligase Ligand | Linker Characteristics | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | Thalidomide | Phthalimide-butane | MV4;11 | <100 | >95 | [5] |
| ARV-825 | Pomalidomide | PEG/Alkyl | Burkitt's Lymphoma | <1 | Not Reported | [6] |
| Compound 34 | Pomalidomide | Piperazine-containing | MDA-MB-231 | 60 | >90 | [7] |
| Compound 37 | Pomalidomide | α-acyloxy amide | MDA-MB-231 | 62 | >90 | [7] |
Table 2: Performance of BRD4 PROTACs with Flexible Alkyl/Ether Linkers
| PROTAC Name | E3 Ligase Ligand | Linker Characteristics | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | VHL | PEG/Alkyl | H661, H838 | 8, 23 | ~100 | [6] |
| ARV-771 | VHL | PEG/Alkyl | CRPC | <1, <5 | Not Reported | [6] |
| NC-1 | Thalidomide | PEG | Mino | 2.2 | 97 | [8] |
| IR-1 | Thalidomide | PEG | Mino | 21 | 96 | [8] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the methods used to evaluate these molecules, the following diagrams illustrate the PROTAC-mediated degradation pathway and a typical experimental workflow for assessing PROTAC efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of PROTAC performance. Below are summaries of key experimental protocols.
Protocol 1: Western Blotting for Protein Degradation
Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[6]
-
Cell Culture and Treatment:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, 24 hours). A vehicle control (e.g., DMSO) should be included.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA or similar protein assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific to the target protein. A primary antibody for a loading control (e.g., GAPDH, β-actin) is also used to ensure equal protein loading.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control for each PROTAC concentration to determine the DC50 and Dmax values.
-
Protocol 2: TR-FRET for Ternary Complex Formation
Time-Resolved Fluorescence Energy Transfer (TR-FRET) assays are used to quantify the formation of the ternary complex in a biochemical setting.[2][3][9]
-
Reagent Preparation:
-
Prepare purified, tagged target protein (e.g., GST-tagged BRD4) and E3 ligase complex (e.g., His-tagged CRBN/DDB1).
-
Use FRET-paired antibodies (e.g., Tb-anti-GST as the donor and AF488-anti-His as the acceptor).
-
-
Assay Setup:
-
In a microplate, combine the tagged proteins and the FRET-paired antibodies with serial dilutions of the PROTAC.
-
Include controls with only the individual proteins and the PROTAC to assess background signals.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a defined period (e.g., 180 minutes) to allow for ternary complex formation.
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence measurements.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the TR-FRET ratio against the PROTAC concentration. The resulting bell-shaped curve indicates the formation and subsequent disruption (due to the hook effect) of the ternary complex.
-
Protocol 3: NanoBRET™ for Cellular Target Engagement
The NanoBRET™ assay measures the engagement of a PROTAC with its target protein within intact cells, providing insights into cell permeability and target binding.[10][11][12]
-
Cell Line Preparation:
-
Genetically engineer cells to express the target protein as a fusion with NanoLuc® luciferase.
-
-
Assay Setup:
-
Seed the engineered cells in a 96-well plate.
-
Add a cell-permeable fluorescent tracer that binds to the target protein.
-
Add serial dilutions of the PROTAC to compete with the tracer for binding to the NanoLuc®-fused target protein.
-
-
Measurement:
-
Add the NanoBRET™ substrate and measure both the donor (NanoLuc®) and acceptor (tracer) emission signals.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio.
-
A decrease in the BRET signal with increasing PROTAC concentration indicates displacement of the tracer and therefore, engagement of the PROTAC with its target. This data can be used to determine the intracellular affinity of the PROTAC.
-
Conclusion
The choice of linker is a critical parameter in PROTAC design, with a profound impact on the resulting molecule's degradation efficiency and overall drug-like properties. While flexible alkyl and ether linkers offer synthetic tractability and the ability to span a range of distances, the incorporation of more rigid elements, such as those derived from this compound, can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation. This can lead to enhanced cooperativity and improved degradation potency. However, the optimal linker strategy is target-dependent and often requires empirical testing of a library of linkers with varying lengths, compositions, and rigidities. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation and comparison of novel PROTACs, enabling the rational design of next-generation protein degraders.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NanoBRET™ Target Engagement Intracellular HDAC Assay Protocol [promega.sg]
- 11. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET | Springer Nature Experiments [experiments.springernature.com]
- 12. A High-Throughput Method to Prioritize PROTAC Intracellular Target Engagement and Cell Permeability Using NanoBRET - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Amine Protecting Groups: Phthalimide vs. Boc and Fmoc
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, particularly in the intricate processes of peptide synthesis and the development of nitrogen-containing pharmaceuticals, the strategic use of protecting groups is paramount. The selection of an appropriate amine protecting group can significantly influence reaction yields, purity of the final product, and the overall efficiency of a synthetic route. Among the arsenal (B13267) of available options, tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) have become the workhorses of modern solid-phase peptide synthesis (SPPS). However, the classical phthalimide (B116566) group, a stalwart of amine protection, offers a unique set of advantages that warrant its consideration in various synthetic contexts.
This guide provides an objective comparison of the phthalimide protecting group with the more commonly employed Boc and Fmoc groups, supported by experimental data and detailed methodologies.
At a Glance: Key Characteristics
| Feature | Phthalimide | Boc (tert-Butoxycarbonyl) | Fmoc (9-Fluorenylmethyloxycarbonyl) |
| Cleavage Conditions | Hydrazinolysis (e.g., hydrazine (B178648) hydrate) or reductive cleavage (e.g., NaBH₄)[1][2] | Strong acids (e.g., trifluoroacetic acid - TFA)[3][4][] | Mild basic conditions (e.g., piperidine)[][6] |
| Stability | Stable to acidic and mildly basic conditions, and many reductive conditions.[7] | Stable to basic and nucleophilic conditions. | Stable to acidic and mild reductive conditions. |
| Key Advantages | - Prevents over-alkylation in the Gabriel synthesis. - Highly crystalline derivatives aid in purification. - Robust and stable to a wide range of reaction conditions.[7] - Can act as a stereodirecting group.[8] | - Widely used in orthogonal protection schemes. - Well-established protocols in SPPS. | - Orthogonal to acid-labile side-chain protecting groups. - Milder final cleavage conditions compared to Boc strategy. - Amenable to automation.[4][] |
| Primary Disadvantages | - Harsh deprotection conditions (hydrazine is toxic, strong acids/bases may be required). - Formation of a phthalhydrazide (B32825) byproduct can complicate purification.[1] | - Repeated exposure to strong acid can lead to side reactions. - Final cleavage often requires hazardous acids like HF.[6] | - Piperidine (B6355638) is toxic. - Potential for diketopiperazine formation in dipeptides. |
Quantitative Performance Comparison
While a direct head-to-head comparison of yields under identical substrate conditions is sparse in the literature, the following table summarizes typical yields reported for the protection and deprotection steps of each group.
| Protecting Group | Protection Method | Typical Yield | Deprotection Method | Typical Yield |
| Phthalimide | N-Phthaloylation of amino acids with phthalic anhydride (B1165640).[9][10][11] | 85-98% | Hydrazinolysis or reductive cleavage with NaBH₄.[2][12] | >90% |
| Boc | Reaction with di-tert-butyl dicarbonate (B1257347) (Boc₂O). | >95% | Treatment with TFA. | Quantitative |
| Fmoc | Reaction with Fmoc-OSu or Fmoc-Cl. | >95% | Treatment with 20% piperidine in DMF. | Quantitative |
Experimental Protocols
Protocol 1: N-Phthaloylation of an Amino Acid
This protocol describes the protection of an amino acid using phthalic anhydride.
Materials:
-
Amino acid (1.0 eq)
-
Phthalic anhydride (1.05 eq)
-
Pyridine (B92270) (solvent)
-
Triethylamine (optional, as a base)
-
Hydrochloric acid (for workup)
-
Ethyl acetate (B1210297) (for extraction)
-
Sodium sulfate (B86663) (for drying)
Procedure:
-
Suspend the amino acid in pyridine in a round-bottom flask.
-
Add phthalic anhydride to the suspension.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude N-phthaloyl amino acid can be purified by recrystallization.
Protocol 2: Boc Protection of an Amine
This protocol details the protection of a primary amine using di-tert-butyl dicarbonate.
Materials:
-
Amine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)
-
Triethylamine or N,N-Diisopropylethylamine (DIPEA) (1.2 eq)
-
Saturated aqueous sodium bicarbonate solution (for workup)
-
Brine (for workup)
-
Magnesium sulfate (for drying)
Procedure:
-
Dissolve the amine in DCM or THF in a round-bottom flask.
-
Add the base (triethylamine or DIPEA) to the solution.
-
Add Boc₂O portion-wise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the Boc-protected amine.
Protocol 3: Fmoc Deprotection in Solid-Phase Peptide Synthesis
This protocol outlines the removal of the Fmoc group from a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Deprotection solution: 20% (v/v) piperidine in DMF
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF in a reaction vessel.
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin and agitate for 3-5 minutes.
-
Drain the deprotection solution.
-
Repeat the treatment with the deprotection solution for another 15-20 minutes to ensure complete removal of the Fmoc group.
-
Wash the resin thoroughly with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct. The resin is now ready for the next coupling step.
Reaction Pathways and Logical Relationships
The following diagrams illustrate the fundamental chemical transformations involved in the application and removal of phthalimide, Boc, and Fmoc protecting groups.
Caption: General workflows for amine protection and deprotection.
Detailed Deprotection Mechanisms
The following diagrams illustrate the chemical mechanisms for the cleavage of each protecting group.
Caption: Mechanisms of protecting group cleavage.
Concluding Remarks
The choice between phthalimide, Boc, and Fmoc protecting groups is highly dependent on the specific synthetic strategy, the nature of the substrate, and the desired final product. While Fmoc and Boc chemistries dominate the landscape of solid-phase peptide synthesis due to their well-established protocols and orthogonality, the phthalimide group remains a valuable tool for specific applications. Its robustness and ability to prevent over-alkylation make it particularly advantageous in the synthesis of primary amines via the Gabriel synthesis.[13]
For drug development professionals and researchers, a thorough understanding of the advantages and limitations of each protecting group is crucial for the rational design of efficient and scalable synthetic routes. The information and protocols provided in this guide aim to facilitate this decision-making process, ultimately contributing to the successful synthesis of complex molecules.
References
- 1. Phthalimides [organic-chemistry.org]
- 2. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 8. N-Phthalimide as a Site-Protecting and Stereodirecting Group in Rhodium-Catalyzed C–H Functionalization with Donor/Acceptor Carbenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild and effective N-phthaloylation of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. rsc.org [rsc.org]
- 13. Phthalimide - Wikipedia [en.wikipedia.org]
A Comparative Guide to Phthalimide Deprotection Protocols for Amine Synthesis
The phthalimide (B116566) group is a cornerstone in the synthesis of primary amines, most notably through the Gabriel synthesis. Its ability to act as a stable protecting group, preventing over-alkylation of the nitrogen atom, has made it an invaluable tool for researchers, scientists, and professionals in drug development. However, the efficient and clean removal of the phthalimide group is critical to the overall success of the synthesis. This guide provides a comparative analysis of various deprotection protocols, supported by experimental data, to aid in the selection of the most suitable method for a given substrate and synthetic strategy.
Overview of Deprotection Strategies
The cleavage of the N-C bond in N-alkylphthalimides can be achieved through several distinct chemical pathways. The most common methods involve nucleophilic attack at the carbonyl carbons of the phthalimide moiety, leading to the release of the primary amine. The choice of protocol is often dictated by the substrate's sensitivity to the reaction conditions, with considerations for pH, temperature, and the presence of other functional groups. The primary methods discussed in this guide are:
-
Hydrazinolysis (Ing-Manske Procedure): The most widely used method, employing hydrazine (B178648) hydrate (B1144303).
-
Reductive Cleavage: A mild method using sodium borohydride (B1222165), particularly useful for sensitive substrates.
-
Aminolysis: Cleavage using other amines, such as methylamine (B109427).
-
Basic Hydrolysis: Utilizes strong bases but often requires harsh conditions.
-
Acidic Hydrolysis: Generally requires strong acids and high temperatures, making it less common.
Comparative Performance of Deprotection Protocols
The efficiency of phthalimide deprotection is typically evaluated based on reaction yield, time, and the mildness of the conditions. The following table summarizes quantitative data from various studies to provide a clear comparison of the most prevalent methods.
| Deprotection Method | Reagent(s) | Substrate | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Hydrazinolysis | Hydrazine hydrate | N-Benzylphthalimide | Reflux | 1 h | ~90 | [1] |
| Hydrazine hydrate | N-(2-hydroxy-3-phenoxypropyl)phthalimide | Reflux | 40 min | 67 | [2] | |
| Hydrazine hydrate | Phthalimidyl-amino CPG | 55 | 15 h | 80-90 | [3] | |
| Reductive Cleavage | NaBH₄, 2-propanol/H₂O, then Acetic Acid | N-Benzylphthalimide | RT, then 80 | 24 h, then 2 h | 95 | [4] |
| NaBH₄, 2-propanol/H₂O, then Acetic Acid | N-Phthaloyl-4-aminobutyric acid | RT, then 80 | 24 h, then 2 h | 97 | [5] | |
| NaBH₄, 2-propanol/H₂O, then Acetic Acid | Phthalimides of α-amino acids | RT, then 80 | 24 h, then 2 h | High | [6] | |
| Aminolysis | 40% aq. Methylamine | N-(2-Ethylphenyl)phthalimide | RT | 1.7 h | >80 | [7] |
| 40% aq. Methylamine/NaOH (1 equiv.) | N-(2-Ethylphenyl)phthalimide | RT | 1.0 h | >80 | [7] | |
| Ammonium hydroxide (B78521)/methylamine (AMA) | Phthalimidyl-amino CPG | RT | 10 min | High | [3] | |
| Basic Hydrolysis | NaOH | N-Alkylphthalimide | Reflux | Variable | Moderate | [8] |
| Acidic Hydrolysis | Strong Acid (e.g., H₂SO₄) | N-Alkylphthalimide | High Temp | Variable | Low to Moderate | [9] |
Experimental Protocols
Detailed methodologies for the key deprotection protocols are provided below.
Protocol 1: Hydrazinolysis (Ing-Manske Procedure)
This is a widely adopted method due to its generally good yields and relatively neutral conditions.[1][10]
Materials:
-
N-alkylphthalimide
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Ethanol (B145695) (or other suitable solvent)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Hydroxide (NaOH) solution
-
Dichloromethane (B109758) (CH₂Cl₂) or other suitable organic solvent
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-alkylphthalimide (1.0 equiv) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2-1.5 equiv) to the solution.
-
Heat the mixture to reflux with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated HCl, which may cause the precipitation of phthalhydrazide (B32825).
-
Filter off the phthalhydrazide precipitate and wash it with a small amount of cold ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Make the remaining aqueous solution strongly basic (pH > 12) with a concentrated NaOH solution.
-
Extract the liberated primary amine with dichloromethane (3x).
-
Combine the organic extracts, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the primary amine.
Protocol 2: Reductive Cleavage with Sodium Borohydride
This two-stage, one-flask method is particularly advantageous for substrates sensitive to hydrazinolysis or harsh basic/acidic conditions, as it proceeds under mild, near-neutral conditions and helps prevent racemization in chiral compounds.[5][6]
Materials:
-
N-alkylphthalimide
-
Sodium borohydride (NaBH₄)
-
2-Propanol
-
Water
-
Glacial Acetic Acid
-
Dichloromethane (CH₂Cl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution or other suitable base
Procedure:
-
Dissolve the N-alkylphthalimide (1.0 equiv) in a mixture of 2-propanol and water (typically a 6:1 ratio) in a round-bottom flask with stirring.
-
Add sodium borohydride (4.0-5.0 equiv) portion-wise to the stirred solution at room temperature.
-
Stir the reaction for 12-24 hours, monitoring the disappearance of the starting material by TLC.
-
Carefully add glacial acetic acid to quench excess NaBH₄ and catalyze the cyclization of the intermediate.
-
Heat the mixture to 50-60 °C for 1-2 hours to promote the release of the primary amine.[4]
-
Cool the reaction mixture and remove the 2-propanol via rotary evaporation.
-
Dilute the aqueous residue with water and wash with dichloromethane to remove the phthalide (B148349) byproduct.
-
Make the aqueous layer basic (pH > 10) with a saturated NaHCO₃ solution.
-
Extract the primary amine with dichloromethane (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate to yield the primary amine.
Protocol 3: Aminolysis with Aqueous Methylamine
This method offers an alternative to hydrazine and can be efficient at room temperature.
Materials:
-
N-alkylphthalimide
-
Aqueous methylamine solution (e.g., 40%)
-
Ethanol or other suitable solvent
-
Hydrochloric acid (HCl) solution
-
Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the N-alkylphthalimide (1.0 equiv) in a suitable solvent like ethanol.
-
Add an excess of aqueous methylamine solution (e.g., 5-10 equiv) at room temperature with stirring.
-
Monitor the reaction by TLC; reaction times can vary from a few hours to overnight.
-
Once complete, remove the solvent and excess methylamine under reduced pressure.
-
Treat the residue with an aqueous HCl solution to protonate the amine and precipitate the N,N'-dimethylphthalamide byproduct.
-
Filter to remove the precipitate.
-
Make the filtrate basic with a NaOH solution to deprotonate the amine salt.
-
Extract the liberated primary amine with dichloromethane.
-
Dry the combined organic extracts, filter, and concentrate to obtain the primary amine.
Visualizing the Process
To better understand the context of phthalimide deprotection, the following diagrams illustrate the overall Gabriel synthesis workflow and the general mechanism of the deprotection step.
References
- 1. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 2. quod.lib.umich.edu [quod.lib.umich.edu]
- 3. trilinkbiotech.com [trilinkbiotech.com]
- 4. benchchem.com [benchchem.com]
- 5. NaBH4 Phtalimide Deprotection of Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 6. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. arkat-usa.org [arkat-usa.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Gabriel Synthesis: Mechanism & Examples | NROChemistry [nrochemistry.com]
A Comparative Guide to the Synthetic Routes of 4-Phthalimidobutyric Acid
For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. 4-Phthalimidobutyric acid is a valuable building block, often utilized in the synthesis of pharmaceuticals and other bioactive molecules. This guide provides a comparative analysis of two primary synthetic routes to this compound: the direct condensation of 4-aminobutyric acid (GABA) with phthalic anhydride (B1165640) and the Gabriel synthesis. This objective comparison, supported by experimental data, aims to assist in the selection of the most suitable method based on factors such as yield, reaction conditions, and starting material availability.
Comparison of Synthetic Routes
The selection of a synthetic route is often a trade-off between various factors including yield, cost of starting materials, reaction conditions, and ease of purification. The two methods presented here offer distinct advantages and disadvantages.
| Parameter | Direct Condensation with Phthalic Anhydride | Gabriel Synthesis |
| Starting Materials | 4-Aminobutyric acid (GABA), Phthalic anhydride | Potassium phthalimide (B116566), γ-Butyrolactone or a 4-halobutyric acid derivative |
| Typical Solvents | Toluene (B28343), Glacial Acetic Acid | Dimethylformamide (DMF) |
| Reaction Temperature | High (Reflux in toluene or ~170-180 °C in acetic acid) | Moderate to High (e.g., boiling in DMF) |
| Reaction Time | 2-4 hours | 12 hours |
| Reported Yield | 82% (in Toluene) | 73% (with γ-Butyrolactone) |
| Key Advantages | High yield, readily available starting materials | Avoids the use of free amino acid, good for substrates with sensitive functional groups |
| Key Disadvantages | High reaction temperatures | Longer reaction time, potassium phthalimide preparation as an extra step if not purchased |
Experimental Protocols
Route 1: Direct Condensation of 4-Aminobutyric Acid (GABA) with Phthalic Anhydride
This method involves the direct reaction of an amino acid with an acid anhydride to form the corresponding N-substituted phthalimide.
Protocol using Toluene:
A mixture of 4-aminobutyric acid (GABA) (0.5 mol) and phthalic anhydride (0.5 mol) is refluxed in 300 ml of toluene. The water formed during the reaction is removed azeotropically. After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration. The crude product can be recrystallized from a suitable solvent to afford 4-phthalimidobutyric acid with a reported yield of 82%.
Protocol using Glacial Acetic Acid:
A mixture of 4-aminobutyric acid (GABA) (6.8 mmol) and phthalic anhydride (6.75 mmol) is refluxed in 15 ml of glacial acetic acid for 2 hours. The reaction mixture is then filtered while hot, and the solvent is evaporated. The resulting solid is collected by filtration to give 4-phthalimidobutyric acid. While a specific yield for 4-phthalimidobutyric acid is not provided in the searched literature, similar reactions with other amino acids have reported yields in the range of 66.8–95.8%.[1]
Route 2: Gabriel Synthesis
The Gabriel synthesis is a classic method for preparing primary amines and can be adapted to synthesize N-protected amino acids. This route utilizes potassium phthalimide as a nucleophile.
Protocol using γ-Butyrolactone:
Potassium phthalimide (0.1 mol) is added to 4-butyrolactone (0.116 mol) in 50 ml of dimethylformamide (DMF). The mixture is boiled for 12 hours. After cooling, the reaction mixture is poured onto ice containing 30 ml of glacial acetic acid. The solid product that forms is collected by filtration and can be recrystallized from water and ethanol (B145695) to yield 4-phthalimidobutyric acid. A reported yield for this specific reaction is 73%.
Synthetic Pathway Visualization
The following diagrams illustrate the two synthetic routes to 4-Phthalimidobutyric acid.
Caption: Comparative diagram of synthetic routes to 4-Phthalimidobutyric acid.
Caption: Step-by-step workflow for the synthesis of 4-Phthalimidobutyric acid.
References
Benchmarking the Biological Activity of O-Phthalimide-C3-Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of O-Phthalimide-C3-acid derivatives, a class of compounds with significant therapeutic potential. By summarizing quantitative data, detailing experimental protocols, and visualizing key pathways, this document serves as a valuable resource for researchers engaged in drug discovery and development.
Introduction to this compound Derivatives
This compound derivatives are characterized by a phthalimide (B116566) group linked to a three-carbon carboxylic acid chain. This structural motif is found in compounds exhibiting a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial effects. The phthalimide moiety, a well-known pharmacophore, contributes to the ability of these molecules to cross biological membranes, while the carboxylic acid chain allows for various substitutions to modulate their biological activity. A notable example within this class is N-phthaloyl-gamma-aminobutyric acid (N-phthaloyl-GABA), which has been investigated for its effects on the central nervous system.
Comparative Biological Activity
The biological activities of this compound derivatives and their close analogs are summarized below, with quantitative data presented for direct comparison.
Anticonvulsant Activity
This compound derivatives, particularly N-phthaloyl-GABA, have shown promise as anticonvulsant agents. Their mechanism is believed to be related to the modulation of the GABAergic system, the primary inhibitory neurotransmitter system in the brain.
| Compound | Animal Model | Seizure Induction Method | Efficacy (ED50) | Reference Compound | Reference ED50 |
| N-Phthaloyl-GABA | Mice | Bicuculline-induced convulsions | 96 mg/kg | Sodium Valproate | 301 mg/kg[1] |
Anti-inflammatory and Analgesic Activity
Several derivatives of phthalimide-C3-acids have been evaluated for their ability to mitigate inflammation and pain. The carrageenan-induced paw edema model in rodents is a standard assay to assess acute anti-inflammatory activity, while the acetic acid-induced writhing test is used to evaluate peripheral analgesic effects.
| Compound | Animal Model | Assay | Dosage | % Inhibition | Reference Compound |
| 3-Benzamido-propionic acid-2-(2-methylethyl)-carboxamide (Derivative of 3-Phthalimidopropionic acid) | Rats | Carrageenan-induced paw edema | 80 mg/kg | 55% | Indomethacin |
| 4-Benzamido-butyric acid-2-(2-methylethyl)-carboxamide (Derivative of 4-Phthalimidobutyric acid) | Rats | Carrageenan-induced paw edema | 80 mg/kg | 65% | Indomethacin |
| 3-Benzamido-propionic acid-2-(2-methylethyl)-carboxamide (Derivative of 3-Phthalimidopropionic acid) | Mice | Acetic acid-induced writhing | 80 mg/kg | 75% | Indomethacin |
| 4-Benzamido-butyric acid-2-(2-methylethyl)-carboxamide (Derivative of 4-Phthalimidobutyric acid) | Mice | Acetic acid-induced writhing | 80 mg/kg | 88% | Indomethacin |
Antimicrobial Activity
N-phthaloyl derivatives of amino acids, which share structural similarities with this compound derivatives, have been screened for their antimicrobial properties. The minimum inhibitory concentration (MIC) is a key parameter to quantify the potency of an antimicrobial agent.
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| N-Phthaloyl-DL-Alanine | Staphylococcus aureus | 125 | Candida albicans | 250 |
| N-Phthaloyl-DL-Valine | Staphylococcus aureus | 250 | Candida albicans | 500 |
| N-Phthaloyl-DL-Leucine | Staphylococcus aureus | 62.5 | Candida albicans | 125 |
| N-Phthaloyl-DL-Phenylalanine | Staphylococcus aureus | 125 | Candida albicans | 250 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.
Carrageenan-Induced Paw Edema in Rats
Objective: To assess the in vivo anti-inflammatory activity of test compounds.
Materials:
-
Wistar albino rats (150-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds and reference drug (e.g., Indomethacin)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw of each rat is measured using a plethysmometer.
-
Animals are divided into groups (n=6): control, reference, and test groups.
-
The test compounds or reference drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
After a specific absorption time (e.g., 60 minutes), 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
The percentage inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Bicuculline-Induced Seizure Model in Mice
Objective: To evaluate the anticonvulsant activity of test compounds.
Materials:
-
Swiss albino mice (20-25 g)
-
Bicuculline (B1666979) (dissolved in saline)
-
Test compounds and reference drug (e.g., Sodium Valproate)
-
Observation chambers
-
Syringes and needles
Procedure:
-
Animals are divided into groups (n=6-10): control, reference, and test groups.
-
Test compounds or the reference drug are administered, typically intraperitoneally. The control group receives the vehicle.
-
After a predetermined time (e.g., 30 minutes), bicuculline is administered to induce seizures.
-
Animals are observed for the onset and severity of convulsions (e.g., clonic-tonic seizures).
-
The number of animals protected from seizures in each group is recorded.
-
The ED50 (the dose that protects 50% of the animals from seizures) is calculated using probit analysis.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against various microorganisms.
Materials:
-
Test compounds
-
Bacterial and fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
A serial two-fold dilution of the test compounds is prepared in the appropriate broth medium in a 96-well plate.
-
A standardized inoculum of the microorganism (adjusted to a 0.5 McFarland standard) is added to each well.
-
Positive (broth with inoculum) and negative (broth only) controls are included.
-
The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.
Visualizing Mechanisms and Workflows
To further elucidate the biological context and experimental procedures, the following diagrams have been generated using Graphviz.
Signaling Pathway
GABAergic Signaling Pathway and the potential action of N-Phthaloyl-GABA.
Experimental Workflows
Workflow for Carrageenan-Induced Paw Edema Assay.
Workflow for Broth Microdilution Antimicrobial Assay.
References
A Head-to-Head Comparison of PROTACs Synthesized with Different Linkers: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Proteolysis Targeting Chimeras (PROTACs) featuring different linkers. We will delve into how linker properties such as length, composition, and rigidity impact key performance metrics, supported by experimental data, to inform the rational design of next-generation protein degraders.
PROTACs are a revolutionary therapeutic modality that co-opts the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds the target protein (a "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][3][4] The linker is not merely a spacer; its length, composition, and flexibility are critical determinants of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2][3][5]
The Critical Role of the Linker in PROTAC Function
The linker plays a pivotal role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and the E3 ligase.[4][6][7] An optimal linker length is necessary to bridge the two proteins without inducing steric hindrance.[4] A linker that is too short may prevent the simultaneous binding of the target protein and the E3 ligase, while a linker that is too long might lead to an unstable or unproductive ternary complex.[4][5] Beyond length, the chemical composition of the linker influences critical drug-like properties, including solubility, cell permeability, and metabolic stability.[4][8][]
Quantitative Comparison of PROTAC Performance with Different Linkers
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein, its permeability across cell membranes to reach its intracellular target, and its pharmacokinetic profile in vivo. The following tables summarize quantitative data from various studies, comparing the performance of PROTACs with different linkers across these key parameters.
Case Study 1: Bromodomain-containing protein 4 (BRD4)-Targeting PROTACs
This synthesized comparison focuses on a series of PROTACs composed of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by polyethylene (B3416737) glycol (PEG) linkers of varying lengths.[2]
Table 1: In Vitro Degradation of BRD4 with Varying PEG Linker Lengths [2]
| Linker | DC50 (nM) | Dmax (%) |
| PEG3 | 55 | 85 |
| PEG4 | 20 | 95 |
| PEG5 | 15 | >98 |
| PEG6 | 30 | 92 |
-
DC50: Half-maximal degradation concentration. A lower value indicates higher potency.[2][10]
-
Dmax: Maximum percentage of target protein degradation.[2][10]
Table 2: Cellular Permeability and Pharmacokinetics of BRD4-Targeting PROTACs with Varying PEG Linker Lengths [2]
| Linker | Permeability (Papp, 10⁻⁶ cm/s) | Oral Bioavailability (%) |
| PEG3 | 1.2 | 15 |
| PEG4 | 2.5 | 25 |
| PEG5 | 3.1 | 35 |
| PEG6 | 2.8 | 30 |
-
Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.[2]
-
Oral Bioavailability: The fraction of the administered dose that reaches systemic circulation.[2]
The data for BRD4-targeting PROTACs indicates that a PEG5 linker provides the optimal balance of degradation potency, cell permeability, and oral bioavailability in this specific molecular context.[2]
Case Study 2: Impact of Linker Composition on Bruton's Tyrosine Kinase (BTK) Degradation
In a series of BTK degraders, the composition of the linker was shown to have a significant effect on degradation potency.
Table 3: Comparison of BTK PROTACs with Different Linker Compositions [3]
| PROTAC | Linker Composition | DC50 (nM) in Ramos cells |
| PROTAC A | Alkyl Chain (12 atoms) | 25 |
| PROTAC B | PEG4 | 10 |
| PROTAC C | Rigid Piperazine | 150 |
These findings suggest that for BTK degradation, a more hydrophilic and flexible PEG linker is more effective than a simple alkyl chain or a rigid piperazine-containing linker.
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
Western Blotting for Target Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.[11][12]
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. Allow cells to adhere overnight, then treat with a range of PROTAC concentrations for a predetermined amount of time (e.g., 24 hours).[4]
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) overnight at 4°C.[2] After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[2]
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[2]
Cell Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to assess the passive permeability of a compound.
Protocol:
-
Prepare Donor Plate: Add the PROTAC compounds to a donor plate with a filter membrane coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to mimic a cell membrane.
-
Prepare Acceptor Plate: Fill an acceptor plate with a buffer solution.
-
Incubation: Place the donor plate on top of the acceptor plate and incubate for a set period (e.g., 4-16 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor plates using a suitable analytical method, such as liquid chromatography-mass spectrometry (LC-MS).
-
Calculate Permeability: The apparent permeability coefficient (Papp) is calculated based on the amount of compound that has crossed the artificial membrane.
Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.
Protocol:
-
Assay Setup: In a microplate, combine the purified target protein and E3 ligase, each labeled with a different fluorescent dye (e.g., terbium and fluorescein), with varying concentrations of your PROTAC.
-
Incubation: Incubate the mixture at room temperature to allow for complex formation.[11]
-
FRET Measurement: Measure the time-resolved FRET signal using a plate reader. An increase in the FRET signal indicates that the two proteins are in close proximity, signifying ternary complex formation.[11]
-
Data Analysis: Plot the FRET signal against the PROTAC concentration to determine the cooperativity of ternary complex formation.[11]
Visualizing Key Concepts in PROTAC Linker Design
Signaling Pathway of a PROTAC Target: The Ubiquitin-Proteasome System
References
- 1. The Cutting-Edge of Targeted Protein Degradation: PROTACs, Linkers, and Molecular Glues | MolecularCloud [molecularcloud.org]
- 2. benchchem.com [benchchem.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 6. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Essential Role of Linkers in PROTACs [axispharm.com]
- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. The Quest for Oral PROTAC drugs: Evaluating the Weaknesses of the Screening Pipeline - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action for a New O-Phthalimide-C3-acid Analog: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the mechanism of action of a novel O-Phthalimide-C3-acid analog. It outlines key experiments, presents data in a comparative format, and offers detailed protocols to ensure robust and reproducible results. The central hypothesis is that the analog functions as a molecular glue or proteolysis-targeting chimera (PROTAC), hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex to induce targeted protein degradation.[1][2][3][4]
Proposed Mechanism of Action: Targeted Protein Degradation
This compound analogs are structurally related to immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its derivatives, which are known to modulate the CRBN E3 ubiquitin ligase.[5][6] It is proposed that the new analog binds to CRBN, inducing a conformational change that recruits a specific target protein (Protein of Interest - POI) for polyubiquitination and subsequent degradation by the proteasome.[1][2][3] This targeted protein degradation is a powerful therapeutic modality, capable of addressing proteins previously considered "undruggable."[7][8]
A visual representation of this proposed pathway is detailed below:
Experimental Validation and Comparative Analysis
A series of experiments are essential to validate the proposed mechanism and compare the new analog's performance against relevant benchmarks.
Experimental Workflow
The following diagram outlines the logical flow of experiments for validating the mechanism of action:
Data Presentation: Comparative Performance Metrics
The efficacy of the new this compound analog should be quantified and compared to alternative compounds.
| Parameter | New Analog | Alternative 1 (e.g., Lenalidomide) | Alternative 2 (e.g., Pomalidomide) |
| DC₅₀ (nM) | [Insert Value] | [Insert Value] | [Insert Value] |
| Dₘₐₓ (%) | [Insert Value] | [Insert Value] | [Insert Value] |
| Degradation Rate (t₁/₂) | [Insert Value] | [Insert Value] | [Insert Value] |
| CRBN Binding Affinity (Kd, nM) | [Insert Value] | [Insert Value] | [Insert Value] |
| Off-Target Hits (Proteomics) | [Insert Value] | [Insert Value] | [Insert Value] |
Table 1: Comparative Performance of Protein Degraders. DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) are key metrics for evaluating the potency and efficacy of a degrader.[9][10]
Experimental Protocols
Western Blot for Target Protein Degradation
Objective: To quantify the reduction in the level of the target protein following treatment with the analog.
Methodology:
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of concentrations of the this compound analog for various time points (e.g., 4, 8, 12, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometry analysis is performed to quantify the band intensities, and the target protein levels are normalized to the loading control.
Proteasome Inhibitor Co-treatment Assay
Objective: To confirm that the observed protein degradation is dependent on the proteasome.[10]
Methodology:
-
Pre-treatment: Treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours prior to adding the this compound analog.
-
Analog Treatment: Add the analog at a concentration known to cause significant degradation (e.g., 5x DC₅₀) and incubate for the desired time.
-
Analysis: Harvest the cells and perform a Western blot as described above.
-
Interpretation: A rescue of the target protein levels in the co-treated samples compared to the samples treated with the analog alone indicates proteasome-dependent degradation.
Cellular Thermal Shift Assay (CETSA)
Objective: To provide evidence of target engagement by the analog within intact cells.[11]
Methodology:
-
Cell Treatment: Treat intact cells with the this compound analog or vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analysis: Analyze the soluble fraction by Western blot or ELISA for the target protein.
-
Interpretation: The binding of the analog is expected to stabilize the target protein, resulting in a higher melting temperature compared to the vehicle-treated control.
Global Proteomics for Specificity Analysis
Objective: To assess the selectivity of the analog by identifying unintended "off-target" protein degradation across the proteome.[12]
Methodology:
-
Sample Preparation: Treat cells with the analog and a vehicle control. Lyse the cells and digest the proteins into peptides.
-
Isobaric Labeling: Label the peptides from each condition with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
LC-MS/MS: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins. Proteins that show a significant and dose-dependent decrease in abundance in the analog-treated samples are potential off-targets.
-
Validation: Validate potential off-targets using targeted methods like Western blotting.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular Mechanisms of Cereblon-Interacting Small Molecules in Multiple Myeloma Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DRUG DEVELOPMENT. Phthalimide conjugation as a strategy for in vivo target protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 6. Thalidomide - Wikipedia [en.wikipedia.org]
- 7. Advancing target validation with PROTAC technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Application of PROTACs in Target Identification and Target Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Methods for Quantitative Assessment of Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. youtube.com [youtube.com]
- 12. benchchem.com [benchchem.com]
The Strategic Advantage of O-Phthalimide-C3-Acid as a Hapten Linker in Immunoassay Development
In the intricate world of immunoassay development, the choice of a hapten linker—the molecular bridge connecting a small molecule (hapten) to a larger carrier protein—is a critical determinant of antibody specificity and assay sensitivity. While a variety of dicarboxylic acids are commonly employed for this purpose, emerging evidence and theoretical considerations suggest that O-Phthalimide-C3-acid (also known as 4-Phthalimidobutyric acid) may offer distinct advantages. This guide provides a comparative analysis of this compound against other dicarboxylic acid linkers, supported by fundamental principles of immunogen design and experimental data from related studies.
Unveiling the Structural Advantage: Rigidity and Hydrophobicity
The performance of a hapten linker is intrinsically linked to its chemical structure. Traditional dicarboxylic acid linkers, such as succinic acid and glutaric acid, are characterized by their flexible aliphatic chains. In contrast, this compound incorporates a rigid phthalimide (B116566) group. This structural distinction is hypothesized to influence the presentation of the hapten to the immune system, potentially leading to the generation of more specific antibodies. The rigidity of the phthalimide moiety can restrict the conformational freedom of the hapten, presenting a more defined epitope and minimizing non-specific interactions.
Furthermore, the introduction of a phenyl-containing linker, such as the one in this compound, has been shown to significantly enhance the immunological properties of the resulting immunogen. In a study on histamine (B1213489) immunoassays, a hapten with a phenyl-containing linker elicited antibodies with significantly improved binding capabilities compared to a hapten with a conventional linear aliphatic linker.[1][2] This suggests that the hydrophobicity and rigidity conferred by aromatic structures can be beneficial for antibody recognition.
Comparative Immunoassay Performance: A Data-Driven Perspective
While direct head-to-head comparative studies between this compound and other dicarboxylic acids are limited in publicly available literature, we can extrapolate from existing data on linker modifications to infer potential performance benefits. The key metric for evaluating the effectiveness of a competitive immunoassay is the IC50 value, which represents the concentration of the analyte required to inhibit 50% of the antibody binding. A lower IC50 value indicates a more sensitive assay.
Table 1: Influence of Linker Composition on Immunoassay Sensitivity
| Hapten Linker Type | Analyte | Antibody Type | IC50 Value | Reference |
| Phenyl-contained linker | Histamine | Monoclonal | 0.21 mg/L | [1][3] |
| Linear aliphatic linker | Histamine | Monoclonal | High (no significant inhibition) | [2] |
As illustrated in Table 1, the choice of linker can dramatically impact assay sensitivity. The superior performance of the phenyl-containing linker in the histamine immunoassay provides strong evidence for the potential benefits of incorporating rigid and hydrophobic moieties like the phthalimide group in hapten design.
Experimental Protocols: A Guide to Hapten-Protein Conjugation and Immunoassay Development
To facilitate the practical application of these principles, detailed methodologies for key experimental procedures are outlined below.
Hapten Synthesis and Conjugation to Carrier Proteins
The synthesis of a hapten-carrier protein conjugate is a cornerstone of immunoassay development. The following is a generalized protocol based on the active ester method, a widely used technique for this purpose.
Diagram 1: Hapten-Protein Conjugation Workflow
Caption: Workflow for hapten-protein conjugation via the active ester method.
Protocol:
-
Activation of the Hapten:
-
Dissolve the hapten (e.g., this compound) in a suitable organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
Add N-hydroxysuccinimide (NHS) and a carbodiimide (B86325) coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in slight molar excess.
-
Stir the reaction mixture at room temperature for several hours to overnight to form the NHS-ester of the hapten.
-
-
Conjugation to the Carrier Protein:
-
Dissolve the carrier protein (e.g., bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH)) in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.4).
-
Slowly add the activated hapten solution to the protein solution while stirring. The molar ratio of hapten to protein is a critical parameter that needs to be optimized for each specific application.
-
Allow the reaction to proceed for several hours at room temperature or overnight at 4°C.
-
-
Purification of the Conjugate:
-
Remove unconjugated hapten and reaction byproducts by dialysis against PBS or by gel filtration chromatography.
-
Characterize the resulting hapten-protein conjugate by methods such as UV-Vis spectrophotometry or MALDI-TOF mass spectrometry to determine the hapten-to-protein molar ratio.
-
Indirect Competitive ELISA Protocol
The following is a generalized protocol for an indirect competitive enzyme-linked immunosorbent assay (ELISA), a common format for detecting small molecules.
Diagram 2: Indirect Competitive ELISA Principle
Caption: Principle of an indirect competitive ELISA for hapten detection.
Protocol:
-
Coating:
-
Dilute the coating antigen (hapten conjugated to a protein different from the one used for immunization, e.g., ovalbumin (OVA)) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6).
-
Add the diluted coating antigen to the wells of a microtiter plate and incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound antigen.
-
Add a blocking buffer (e.g., PBS with 1% BSA) to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
-
-
Competitive Reaction:
-
Wash the plate again.
-
Add standard solutions of the analyte or the samples to be tested to the wells.
-
Immediately add a limited amount of the primary antibody (raised against the immunogen) to each well.
-
Incubate for 1-2 hours at room temperature to allow for competition between the free analyte and the coated antigen for antibody binding.
-
-
Detection:
-
Wash the plate to remove unbound antibodies and analyte.
-
Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG) that specifically binds to the primary antibody.
-
Incubate for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate thoroughly.
-
Add a substrate solution (e.g., TMB) to the wells. The enzyme on the secondary antibody will convert the substrate into a colored product.
-
Stop the reaction with a stop solution (e.g., sulfuric acid).
-
Measure the absorbance at a specific wavelength using a microplate reader. The signal intensity is inversely proportional to the concentration of the analyte in the sample.
-
Conclusion: A Strategic Choice for Enhanced Immunoassay Performance
References
A Structural and Functional Comparison of O-Phthalimide-C3-acid with Thalidomide and its Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of O-Phthalimide-C3-acid with the clinically significant immunomodulatory drugs (IMiDs), thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide (B1683931). This document summarizes their structural differences, mechanisms of action, and available biological data, supported by detailed experimental protocols.
Introduction
Thalidomide, a compound with a complex history, has been repurposed and has given rise to more potent and specific analogs, lenalidomide and pomalidomide, for the treatment of various cancers, particularly multiple myeloma.[1][2][3] These immunomodulatory drugs (IMiDs®) exert their therapeutic effects primarily through binding to the protein cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex.[4][5] This interaction leads to the targeted degradation of specific proteins, known as neosubstrates, including the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), and modulates the production of cytokines such as tumor necrosis factor-alpha (TNF-α).[3][5][6]
This compound, also known as 4-Phthalimidobutyric acid, shares the core phthalimide (B116566) structure with thalidomide. It is primarily recognized as a chemical intermediate and a hapten for immunological studies.[7] While structurally related, its biological activities in the context of cereblon binding and immunomodulation are not as extensively characterized as those of thalidomide and its analogs. This guide aims to provide a detailed comparison based on available scientific literature.
Structural Comparison
The core chemical structures of this compound, thalidomide, lenalidomide, and pomalidomide are presented below. Thalidomide consists of a phthalimide ring linked to a glutarimide (B196013) ring.[8] Lenalidomide and pomalidomide are analogs of thalidomide with modifications to the phthalimide ring that enhance their potency and alter their side-effect profiles.[9][10][11][12][13] this compound contains the phthalimide ring but is linked to a C3 carboxylic acid chain instead of the glutarimide ring.[7]
Caption: Chemical structures of the compared compounds.
Quantitative Data Summary
The following tables summarize the key quantitative data related to the biological activity of thalidomide and its analogs. Currently, there is a lack of publicly available data for this compound regarding its binding affinity to cereblon and its effects on IKZF1/3 degradation and TNF-α modulation in the same context as thalidomide.
Table 1: Cereblon (CRBN) Binding Affinity
| Compound | Binding Affinity (KD) to CRBN | Method | Reference |
| Thalidomide | ~250 nM | Competitive Titration | [14] |
| Lenalidomide | ~178 nM | Competitive Titration | [14] |
| Pomalidomide | ~157 nM | Competitive Titration | [14] |
| This compound | Not Reported | - | - |
Table 2: Biological Activity
| Compound | Effect on IKZF1/3 Degradation | Effect on TNF-α Secretion | Reference |
| Thalidomide | Induces degradation | Inhibits | [6][15] |
| Lenalidomide | Potently induces degradation | Inhibits | [6][12] |
| Pomalidomide | Very potently induces degradation | Potently inhibits | [16] |
| This compound | Not Reported | Not Reported | - |
Mechanism of Action: Thalidomide and its Analogs
The primary mechanism of action for thalidomide, lenalidomide, and pomalidomide involves their binding to cereblon, a component of the CRL4^CRBN^ E3 ubiquitin ligase complex.[4][5] This binding event alters the substrate specificity of the E3 ligase, leading to the recruitment of neosubstrates, primarily the transcription factors IKZF1 and IKZF3, for ubiquitination and subsequent proteasomal degradation.[6] The degradation of these factors is crucial for the anti-myeloma and immunomodulatory effects of these drugs.[17] Additionally, these compounds are known to modulate cytokine production, notably inhibiting the production of the pro-inflammatory cytokine TNF-α.[15]
Caption: Signaling pathway of thalidomide and its analogs.
Experimental Protocols
To facilitate further research and direct comparison, this section outlines the methodologies for key experiments cited in the literature for evaluating the biological activities of these compounds.
Synthesis of this compound
A common method for the synthesis of this compound (4-Phthalimidobutyric acid) involves the condensation of phthalic anhydride (B1165640) with γ-aminobutyric acid (GABA).[5]
Protocol:
-
A mixture of phthalic anhydride and an equimolar amount of γ-aminobutyric acid is heated in a suitable solvent (e.g., dimethylformamide or acetic acid).[4]
-
The reaction mixture is heated to reflux for a specified period (e.g., 3 hours).[4]
-
The solvent is removed under reduced pressure.
-
The residue is treated with water and acidified (e.g., with HCl) to precipitate the product.[4]
-
The solid product is collected by filtration, washed with cold water, and dried.
Cereblon Binding Affinity Assay (Surface Plasmon Resonance - SPR)
SPR is a label-free technique used to measure the binding kinetics and affinity of small molecules to a protein.[10]
Protocol Overview:
-
Immobilization: Recombinant human cereblon (CRBN) protein is immobilized onto a sensor chip surface.
-
Binding: A solution containing the test compound (e.g., this compound, thalidomide) at various concentrations is flowed over the sensor chip.
-
Detection: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound compound, is monitored in real-time to determine the association rate (k_on).
-
Dissociation: A buffer solution without the compound is flowed over the chip to measure the dissociation rate (k_off).
-
Data Analysis: The equilibrium dissociation constant (K_D) is calculated from the ratio of k_off to k_on.
Caption: General workflow for an SPR-based binding assay.
IKZF1 and IKZF3 Degradation Assay (Western Blot)
This assay is used to determine if a compound induces the degradation of the IKZF1 and IKZF3 proteins in cells.[6][18]
Protocol Overview:
-
Cell Culture and Treatment: Multiple myeloma cell lines (e.g., MM.1S) are cultured and treated with the test compound at various concentrations for a specific duration (e.g., 24 hours).
-
Cell Lysis: The cells are harvested and lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard method (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for IKZF1, IKZF3, and a loading control (e.g., β-actin). Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of protein degradation.[11]
TNF-α Secretion Assay (ELISA or HTRF)
This assay measures the amount of TNF-α secreted by immune cells (e.g., peripheral blood mononuclear cells - PBMCs) in response to stimulation and treatment with the test compound.
Protocol Overview (ELISA):
-
Cell Stimulation and Treatment: PBMCs are stimulated with an agent like lipopolysaccharide (LPS) in the presence of various concentrations of the test compound for a set time (e.g., 18-24 hours).
-
Supernatant Collection: The cell culture supernatant is collected.
-
ELISA: The concentration of TNF-α in the supernatant is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions. This typically involves capturing the TNF-α with a specific antibody, detecting it with another enzyme-linked antibody, and measuring the resulting colorimetric signal.
Discussion and Future Directions
The structural similarity of this compound to thalidomide, specifically the shared phthalimide ring, suggests the potential for biological activity. However, the absence of the glutarimide ring, which is crucial for cereblon binding in thalidomide and its analogs, raises questions about its mechanism of action.[17][19] One study has reported anti-inflammatory and antinociceptive properties of a derivative of 4-phthalimidobutyric acid, suggesting it may have biological effects, although the underlying mechanism was not elucidated.[8]
To fully understand the potential of this compound as a therapeutic agent or a research tool, further investigation is required. Specifically, a direct comparison of its biological activities with those of thalidomide and its analogs using the experimental protocols outlined in this guide would be highly valuable. Determining its ability to bind cereblon, induce the degradation of IKZF1/3, and modulate TNF-α secretion would provide critical insights into its potential as an immunomodulatory agent and its relationship to the well-established IMiDs. The lack of such data currently limits a comprehensive comparative analysis. Researchers are encouraged to utilize the provided methodologies to bridge this knowledge gap.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. scienceopen.com [scienceopen.com]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. BLI and SPR Protocol FAQs: Your Essential Guide - Alpha Lifetech [alpha-lifetech.com]
- 6. beyondspringpharma.com [beyondspringpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. EP1602654A1 - Process for the synthesis of thalidomide - Google Patents [patents.google.com]
- 10. Protein Ligand Interactions Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. researchgate.net [researchgate.net]
- 12. Novel biological response modifiers: phthalimides with tumor necrosis factor-alpha production-regulating activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Phenylphthalimides with tumor necrosis factor alpha production-enhancing activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. [Novel biological response modifiers: phthalimides with TNF-alpha production regulating activity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Degradation of IKZF1 prevents epigenetic progression of T cell exhaustion in an antigen-specific assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Validate User [ashpublications.org]
- 19. Antiangiogenic Activity and in Silico Cereblon Binding Analysis of Novel Thalidomide Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Pharmacokinetic Impact of the O-Phthalimide-C3-acid Linker in Drug Development
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the landscape of targeted therapeutics, particularly in the realm of Proteolysis Targeting Chimeras (PROTACs), the linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of a drug candidate's overall pharmacokinetic profile and efficacy. This guide provides a comparative analysis of the O-Phthalimide-C3-acid linker, a derivative of thalidomide (B1683933) commonly used to recruit the Cereblon (CRBN) E3 ligase. We will explore its potential pharmacokinetic characteristics in contrast to other commonly employed linker strategies, supported by general principles from published experimental data.
The Central Role of Linkers in PROTAC Pharmacokinetics
The linker in a PROTAC is far from a passive spacer. Its composition, length, and rigidity profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Key linker characteristics affecting pharmacokinetics include:
-
Solubility and Permeability: The linker contributes to the overall physicochemical properties of the PROTAC, impacting its solubility and ability to permeate cell membranes to reach its intracellular target.
-
Metabolic Stability: The linker can introduce metabolically labile spots, affecting the molecule's half-life and exposure. Strategic modifications to the linker can enhance metabolic stability.[1]
-
Ternary Complex Formation: The linker's geometry is crucial for the effective formation of a productive ternary complex between the target protein and the E3 ligase, which is essential for subsequent ubiquitination and degradation.[2]
-
Efflux Pump Interaction: Linker properties can influence whether the PROTAC is a substrate for efflux pumps like P-glycoprotein (P-gp), which can limit intracellular drug concentrations. The inclusion of a strong acid, such as a carboxylic acid, may interfere with P-gp binding and reduce efflux.[1]
This compound Linker: A Profile
The this compound linker incorporates the phthalimide (B116566) moiety, the core of thalidomide and its analogs (pomalidomide, lenalidomide), which are known to bind to the CRBN E3 ligase. The "O-C3-acid" portion refers to a three-carbon aliphatic chain connected via an ether linkage to the phthalimide ring and terminating in a carboxylic acid.
Comparative Analysis of Linker Strategies
To understand the potential pharmacokinetic impact of the this compound linker, it is useful to compare it with other common linker types, such as polyethylene (B3416737) glycol (PEG) and simple alkyl chains.
| Linker Type | Key Structural Feature | Expected Impact on Pharmacokinetics | Supporting Rationale |
| This compound | Short, relatively rigid aliphatic chain with a terminal carboxylic acid. | Potentially Reduced P-gp Efflux: The carboxylic acid group can decrease recognition by efflux pumps.[1]Moderate Metabolic Stability: Short alkyl chains may offer greater metabolic stability compared to longer, more flexible linkers by reducing the number of potential metabolic "soft spots".[1]Potentially Lower Solubility (compared to PEG): The aliphatic nature may result in lower aqueous solubility. | The presence of a strong acid can interfere with P-gp binding.[1] Shorter linkers present fewer sites for enzymatic degradation.[1] |
| PEG Linkers | Polyethylene glycol chains of varying lengths. | Enhanced Solubility: The hydrophilic nature of PEG can improve the aqueous solubility of the PROTAC.[3]Improved Permeability (in some cases): Flexible PEG linkers can shield polar parts of the molecule through intramolecular hydrogen bonding, potentially aiding cell permeability.[3]Variable Metabolic Stability: Ether linkages can be sites of metabolism. | PEG is a well-established tool for improving the solubility of poorly soluble compounds.[3] Studies have shown that certain PEG linker lengths can optimize cell permeability and oral bioavailability.[4] |
| Alkyl Linkers | Saturated hydrocarbon chains of varying lengths. | Generally Higher Lipophilicity: Can increase cell permeability but may also lead to lower solubility and higher plasma protein binding.Length-Dependent Metabolic Stability: Longer chains can be more susceptible to oxidative metabolism. Shorter chains may offer better stability.[] | The length of the alkyl chain is a critical parameter that needs to be optimized for each specific PROTAC system to balance potency and pharmacokinetic properties.[6] |
This table is a summary of general trends observed in PROTAC development and the exact pharmacokinetic profile of a molecule will be highly dependent on the specific warhead and E3 ligase ligand used.
Experimental Protocols for Pharmacokinetic Evaluation
The evaluation of a PROTAC's pharmacokinetic profile involves a series of standardized in vitro and in vivo experiments.
In Vitro Plasma Stability Assay
Objective: To assess the stability of the PROTAC in plasma to predict its stability in circulation.
Methodology:
-
Incubation: The test PROTAC is incubated in plasma (e.g., human, mouse, rat) at a controlled temperature (typically 37°C) and for various time points (e.g., 0, 0.5, 1, 2, 4, 24 hours).
-
Sample Processing: At each time point, an aliquot is taken, and the reaction is quenched, often by protein precipitation with a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent PROTAC.
-
Data Interpretation: The percentage of the PROTAC remaining at each time point is plotted, and the in vitro half-life (t½) is calculated.
In Vivo Pharmacokinetic Study
Objective: To determine the ADME properties of the PROTAC in a living organism.
Methodology:
-
Animal Model: The PROTAC is administered to a suitable animal model (e.g., mice or rats) via the intended clinical route (e.g., intravenous, oral).
-
Blood Sampling: Blood samples are collected at predetermined time points post-administration.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the PROTAC in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and for oral dosing, bioavailability (%F).
Biodistribution Study
Objective: To determine the distribution of the PROTAC into various tissues and organs.
Methodology:
-
Administration: The PROTAC, often radiolabeled, is administered to an animal model.
-
Tissue Collection: At selected time points, animals are euthanized, and various tissues and organs of interest are collected.
-
Quantification: The amount of the PROTAC in each tissue is quantified, either by measuring radioactivity or by LC-MS/MS analysis of tissue homogenates.
-
Data Analysis: The concentration of the PROTAC in each tissue is determined and often expressed as a percentage of the injected dose per gram of tissue.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow.
Caption: General mechanism of PROTAC-mediated protein degradation.
Caption: Experimental workflow for pharmacokinetic evaluation of a PROTAC.
Conclusion
The this compound linker represents a valuable component in the design of CRBN-recruiting PROTACs. Based on established principles, its short aliphatic nature and terminal carboxylic acid group are anticipated to contribute favorably to certain aspects of a PROTAC's pharmacokinetic profile, particularly metabolic stability and reduced efflux. However, as with all linker design, the optimal choice is highly context-dependent, and the overall pharmacokinetic behavior will be a result of the interplay between the warhead, the E3 ligase ligand, and the linker itself. Rigorous experimental evaluation, as outlined in the protocols above, is essential to fully characterize the pharmacokinetic impact of this and any other linker strategy in the development of novel protein degraders.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Comparative docking studies of ligands with and without the phthalimide moiety
A Comparative Analysis of Molecular Docking Studies
The phthalimide (B116566) scaffold, a prominent feature in many biologically active compounds, has long been a subject of intense research in drug discovery. Its unique structural and electronic properties often contribute significantly to the binding affinity of ligands to their protein targets. This guide provides a comparative analysis of molecular docking studies, offering insights into the role of the phthalimide moiety in ligand-receptor interactions. By examining quantitative data from various studies, we aim to elucidate the contribution of this versatile chemical entity.
The Pivotal Role of the Phthalimide Moiety: Insights from Docking Studies
Molecular docking simulations consistently highlight the importance of the phthalimide group in anchoring ligands to the active sites of various proteins. Structure-activity relationship (SAR) studies have further solidified the understanding that the phthalimide ring system is often an essential pharmacophoric fragment for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] The planar structure and the presence of two carbonyl groups allow the phthalimide moiety to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, which are crucial for stable ligand-protein complex formation.
For instance, in studies of alpha-glucosidase inhibitors, the hydrophobicity of the substituent at the nitrogen atom of the phthalimide skeleton was found to be a critical factor influencing the inhibitory activity.[2] Furthermore, the introduction of electron-withdrawing groups to the phthalimide ring was shown to modulate this activity.[2]
Comparative Docking Performance: Phthalimide vs. Non-Phthalimide Ligands
While direct comparative studies of identical ligands with and without the phthalimide moiety are not abundant in the literature, valuable insights can be gleaned by comparing the docking scores of phthalimide-containing compounds with those of known inhibitors that lack this moiety but target the same protein.
One such example is the study of novel phthalimide derivatives as inhibitors of the Transforming Growth Factor-beta (TGF-β) pathway, a key signaling cascade in cancer progression.[3] In this study, the docking performance of phthalimide analogs was compared against Capecitabine, a commonly used chemotherapeutic agent. The results, as summarized in the table below, demonstrate the superior binding affinity of the phthalimide derivatives.
| Compound | Target Protein | Binding Energy (kcal/mol) |
| Phthalimide Derivative P7 | ALK5 | -12.28 |
| Phthalimide Derivative P4 | ALK5 | -11.42 |
| Phthalimide Derivative P3 | ALK5 | < -10.00 |
| Capecitabine (Control) | ALK5 | -6.95 |
Table 1: Comparison of binding energies of phthalimide derivatives and a non-phthalimide control against the ALK5 protein kinase domain of the TGF-β receptor. Data sourced from a computational design study of TGF-β pathway inhibitors.[3]
The significantly lower binding energies of the phthalimide derivatives suggest a more stable interaction with the target protein compared to the control compound. This enhanced affinity can be attributed to the favorable interactions mediated by the phthalimide moiety within the ATP-binding pocket of the ALK5 kinase.
Experimental Protocols in Molecular Docking
The following provides a generalized methodology for the molecular docking studies cited in this guide.
1. Ligand and Receptor Preparation:
-
The three-dimensional structures of the ligand molecules (both with and without the phthalimide moiety) are sketched using chemical drawing software and subsequently optimized to their lowest energy conformation.
-
The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogen atoms and appropriate charges (e.g., Gasteiger charges) are added to both the ligand and the protein.
2. Docking Simulation:
-
Molecular docking is performed using software such as AutoDock or PyRx.
-
A grid box is defined around the active site of the protein to encompass the potential binding region.
-
The docking algorithm, often a Lamarckian genetic algorithm, is employed to explore various conformations and orientations of the ligand within the active site.
-
The simulation yields multiple binding poses, which are then ranked based on their predicted binding energy or docking score.
3. Analysis of Results:
-
The binding poses with the lowest energy are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein residues.
-
The binding energies of the ligands with and without the phthalimide moiety are compared to assess the contribution of this group to the overall binding affinity.
Visualizing the Impact: Signaling Pathway and Workflow
To better understand the context of these docking studies, the following diagrams illustrate a relevant signaling pathway and a typical experimental workflow.
Caption: TGF-β signaling pathway with inhibitor action.
Caption: A typical molecular docking workflow.
Conclusion
The collective evidence from numerous molecular docking studies strongly suggests that the phthalimide moiety is a critical structural feature that can significantly enhance the binding affinity of a ligand for its target protein. Its ability to engage in a variety of stabilizing interactions makes it a valuable component in the design of potent inhibitors for a wide range of therapeutic targets. While more direct comparative studies are warranted to precisely quantify its contribution, the existing data provides a compelling case for the continued exploration of phthalimide-based compounds in drug discovery and development.
References
Safety Operating Guide
Proper Disposal of O-Phthalimide-C3-acid: A Comprehensive Guide
For researchers and scientists in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides detailed, step-by-step procedures for the safe disposal of O-Phthalimide-C3-acid (also known as 3-Phthalimidopropionic acid), ensuring compliance and minimizing environmental impact.
Key Safety and Physical Data
A thorough understanding of a substance's properties is the first step toward safe handling. The following table summarizes essential quantitative data for this compound.
| Property | Value |
| Synonyms | N-Phthaloyl-β-alanine, 3-(1,3-Dioxoisoindolin-2-yl)propanoic acid |
| CAS Number | 3339-73-9 |
| Molecular Formula | C11H9NO4 |
| Appearance | Solid |
| Hazards | May cause respiratory irritation[1] |
Experimental Protocols: Disposal Procedure
The proper disposal of this compound is crucial to prevent environmental contamination and ensure a safe laboratory environment. The following protocol outlines the necessary steps for its disposal.
Materials Required:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves.
-
Clearly labeled, sealable waste container compatible with chemical solids.
-
Scoop or spatula.
-
Access to the institution's hazardous waste disposal service.
Procedure:
-
Wear Appropriate PPE: Before handling the chemical, ensure you are wearing safety goggles, a lab coat, and chemical-resistant gloves to prevent accidental exposure.
-
Containment of Spills: In the event of a spill, prevent the powder from becoming airborne. Carefully sweep up the solid material and place it into a designated, labeled waste container.[1]
-
Waste Collection: Collect all waste this compound, including any contaminated disposable materials, in a clearly labeled, sealable container. Ensure the label includes the full chemical name and any relevant hazard warnings.
-
Consult Local Regulations: Chemical waste disposal is governed by local, state, and federal regulations. It is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.[2]
-
Arrange for Professional Disposal: Transfer the sealed waste container to your institution's designated hazardous waste storage area for collection by a licensed chemical waste disposal service. Do not dispose of this compound down the drain or in regular trash.[1][2]
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling O-Phthalimide-C3-acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with O-Phthalimide-C3-acid. Adherence to these procedures is vital for ensuring a safe laboratory environment. This compound, also known as 4-phthalimidobutyric acid, is recognized as a skin and eye irritant.[1] Therefore, cautious handling and the use of appropriate personal protective equipment are mandatory.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is essential to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the required PPE when handling this compound.[1][2][3]
| Protection Type | Specific Equipment | Rationale and Best Practices |
| Eye Protection | Chemical safety goggles or a face shield | Essential for protecting eyes from splashes. Standard safety glasses do not offer sufficient protection.[2][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) | Inspect gloves for any signs of degradation or perforation before use. Dispose of contaminated gloves immediately and wash hands thoroughly after removal.[2][3][4] |
| Body Protection | Laboratory coat | A fully fastened lab coat provides a barrier against accidental spills.[2] |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood | To minimize the inhalation of any potential vapors or aerosols, all handling of the compound should be performed within a chemical fume hood.[1][2] |
| Foot Protection | Closed-toe shoes | Protects feet from spills and falling objects.[2] |
Operational Plan: Handling and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring a safe working environment.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation of dust and aerosols.[1][3]
-
Avoid direct contact with skin, eyes, and clothing.[2][5][6]
-
Do not ingest or inhale the substance.[3]
-
After handling, ensure all work surfaces are decontaminated with an appropriate cleaning agent.[2]
-
Contaminated PPE should be removed and disposed of properly.
-
Thoroughly wash hands and any exposed skin with soap and water after handling.[2][3]
Storage:
-
Store the container in a cool, dry, and well-ventilated place, at a temperature below 25°C.[1][5]
-
Keep the container tightly sealed when not in use to prevent the release of potential vapors.[2][5][6]
-
Store away from strong acids, alkalis, or oxidizing agents, which may trigger decomposition.[1]
-
Stability tests have indicated no significant degradation for up to 24 months under recommended storage conditions.[1]
Disposal Plan
Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.
Waste Segregation:
-
This compound waste should not be mixed with other waste streams.[2]
-
Collect waste in a dedicated, properly labeled, and sealed container.[2]
Disposal Procedure:
-
Dispose of the chemical waste at an approved waste disposal plant.[3]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Spill Response Plan
In the event of a spill, follow these procedures to ensure safety and minimize environmental contamination.
For a Solid Spill:
-
Evacuate unnecessary personnel from the area.[6]
-
Wear the appropriate PPE as detailed in the table above.
-
Use dry clean-up procedures and avoid generating dust.[3]
-
Carefully sweep or shovel the material into a suitable, closed, and labeled container for disposal.[3][7] A HEPA-filtered vacuum can also be used.[3]
-
Clean the spill area with soap and water once the solid material has been removed.[3]
Experimental Protocol: General Handling of a Solid Chemical
The following is a generalized protocol for the safe handling of a solid chemical like this compound in a laboratory setting.
-
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Assemble all necessary equipment and reagents.
-
Put on all required Personal Protective Equipment (PPE).
-
-
Handling:
-
Carefully transfer the solid compound from its storage container to the reaction vessel or weighing balance to avoid generating dust or aerosols.
-
If weighing the compound, do so in a weigh boat or on weighing paper.
-
Keep the container tightly sealed when not in use.
-
-
Cleanup:
-
After handling, decontaminate all work surfaces with a suitable cleaning agent.
-
Carefully remove and dispose of contaminated PPE in the designated waste container.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
Below is a workflow diagram illustrating the key stages of handling this compound.
Caption: Workflow for Handling this compound
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
